1,2,4-Thiadiazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
1,2,4-thiadiazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.2ClH/c3-2-4-1-5-6-2;;/h1H,(H2,3,4,5);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMAFJPPVXFQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
An In-depth Technical Guide to the Core Basic Properties of 1,2,4-Thiadiazol-5-amine Dihydrochloride
The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity have made it a valuable component in a wide array of biologically active compounds, ranging from antibiotics to anticancer agents.[3][4] Within this important class of molecules, 1,2,4-Thiadiazol-5-amine emerges as a critical synthetic building block. Its utility is significantly enhanced when supplied as a dihydrochloride salt, a form that improves stability and aqueous solubility, facilitating its use in various research and development applications.
This guide provides a comprehensive technical overview of the fundamental basic properties of this compound. A thorough understanding of its basicity, protonation behavior, and physicochemical characteristics is paramount for researchers and drug development professionals. These properties govern the molecule's solubility, reactivity, and pharmacokinetic profile, and are crucial for its effective handling, formulation, and rational application in the synthesis of novel therapeutic agents.
Section 1: Molecular Profile and Physicochemical Characteristics
1,2,4-Thiadiazol-5-amine is an aromatic heterocycle featuring two ring nitrogen atoms and an exocyclic primary amine. The dihydrochloride salt form indicates that two of its basic centers are protonated. This structural arrangement directly influences its physical and chemical behavior.
Chemical Structure
-
Free Base: 1,2,4-Thiadiazol-5-amine
-
Dihydrochloride Salt: this compound
Table 1: Core Physicochemical Properties of 1,2,4-Thiadiazol-5-amine
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃N₃S | [5][6] |
| Molecular Weight | 101.13 g/mol | [5][6] |
| CAS Number | 7552-07-0 | [5][6] |
| Appearance | Solid | [7] |
| Topological Polar Surface Area | 80 Ų | [5] |
| Hydrogen Bond Donors | 1 (in free base) | [5][6] |
| Hydrogen Bond Acceptors | 4 (in free base) | [5][6] |
| Storage Conditions | 4°C, protect from light | [6] |
Section 2: The Essence of Basicity: Protonation Equilibria and pKa
The basicity of 1,2,4-Thiadiazol-5-amine is defined by the availability of lone-pair electrons on its three nitrogen atoms, each a potential site for protonation. The dihydrochloride salt form confirms the molecule's capacity to accept at least two protons. The specific sites of protonation are dictated by the relative basicity of each nitrogen atom, which is influenced by resonance and inductive effects within the aromatic ring.
The three potential protonation sites are:
-
The Exocyclic Amine Nitrogen (C5-NH₂): Generally the most basic site. The lone pair is localized and not significantly involved in the ring's aromaticity.
-
The Ring Nitrogen at position 4 (N-4): This nitrogen's lone pair is part of the aromatic system, making it less basic than the exocyclic amine but still available for protonation.
-
The Ring Nitrogen at position 2 (N-2): This nitrogen is adjacent to the electron-withdrawing sulfur atom, which reduces its basicity compared to N-4.
The formation of a dihydrochloride salt strongly implies that the most basic sites, the exocyclic amine and the N-4 ring nitrogen, are the ones protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Corroborative Analytical Methods
-
UV-Vis Spectroscopy: The electronic transitions within the molecule are sensitive to its protonation state. By recording UV-Vis spectra across a range of pH values, the shifts in the absorption maxima (λ_max) can be analyzed using the Henderson-Hasselbalch equation to calculate pKa values. This method provides a self-validating system when used in conjunction with titration.
-
NMR Spectroscopy: Similar to UV-Vis, the chemical shifts of protons near the nitrogen atoms are dependent on the protonation state. ¹H-NMR spectra are recorded in buffered solutions of varying pH. The resulting shifts can be plotted against pH to determine the pKa.
-
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the most stable sites of protonation and provide theoretical pKa values. These predictions serve as an authoritative grounding to support and interpret experimental findings.
Section 4: Implications for Reactivity, Stability, and Drug Development
The basic properties of this compound are not merely academic; they have profound practical consequences.
Reactivity and Stability
The 1,2,4-thiadiazole ring is generally stable due to its aromatic character. [8]In the dihydrochloride salt, the protonation of the exocyclic amine and a ring nitrogen significantly alters its reactivity:
-
Nucleophilicity: The protonated amine group is no longer nucleophilic, preventing it from participating in reactions like acylation or alkylation until it is deprotonated by the addition of a base. This property can be strategically used to control reaction pathways during synthesis.
-
Stability and Handling: The salt form is typically a stable, crystalline solid that is less susceptible to degradation than the free base. This enhances its shelf-life and simplifies handling and weighing operations in a laboratory setting.
Central Role in Drug Discovery and Development
An understanding of basicity is indispensable throughout the drug development pipeline. The 1,2,4-thiadiazole scaffold is a key feature in many therapeutic agents, and its derivatives are explored for a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [3][9][10]
-
Pharmacokinetics (ADME):
-
Absorption: The charge of a molecule at the pH of the gastrointestinal tract dictates its ability to cross lipid membranes. A molecule must have a suitable balance between its charged (soluble) and uncharged (permeable) forms for effective oral absorption.
-
Distribution & Excretion: Solubility in blood plasma (pH ~7.4) and the potential for ionization in different tissues are governed by pKa, affecting how a drug is distributed throughout the body and ultimately excreted.
-
-
Target Engagement: Many enzymes and receptors have active sites containing acidic or basic amino acid residues. The ability of a drug candidate to form critical ionic bonds or hydrogen bonds with its target is often dependent on its protonation state at physiological pH. The 1,2,4-thiadiazole moiety has been identified as a potential "warhead" for targeting cysteine residues in proteins, a reaction that is influenced by the local pH environment. [4]
Conclusion
This compound is more than a simple chemical reagent; it is a meticulously designed building block for the advancement of medicinal chemistry. Its fundamental basic properties, characterized by the protonation of its exocyclic amine and a ring nitrogen, are central to its utility. The enhanced stability and solubility afforded by the dihydrochloride salt form make it an ideal starting material for synthesis. For the drug development professional, a deep, mechanistic understanding of its pKa and protonation behavior is not optional—it is a prerequisite for designing effective formulation strategies, predicting pharmacokinetic outcomes, and ultimately, engineering molecules with superior therapeutic potential.
References
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Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Gali-Muhtasib, H., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]
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Frija, L. M. T., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Retrieved from [Link]
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Noolvi, M. N., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Institutes of Health (PMC). Retrieved from [Link]
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Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Singh, R., et al. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]
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Al-Obaidi, A., et al. (2024). Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4- Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 1,2,4-Thiadiazol-5-amine Dihydrochloride
Introduction
1,2,4-Thiadiazol-5-amine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal and materials science research. The 1,2,4-thiadiazole core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms, a scaffold known for its presence in a variety of biologically active molecules. The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it particularly suitable for use in biological assays and as a precursor in aqueous-phase reactions. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, synthesis, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Structure
The unique arrangement of heteroatoms in the 1,2,4-thiadiazole ring imparts specific electronic properties that are crucial for its chemical reactivity and interaction with biological targets. The dihydrochloride salt is formed by the protonation of the exocyclic amine and one of the ring nitrogen atoms.
-
Systematic Name: this compound
Caption: Chemical structure of this compound.
Physicochemical Characteristics
Quantitative data for this compound is not extensively published. The following table includes experimental data for the parent free base, 1,2,4-Thiadiazol-5-amine (CAS: 7552-07-0), and inferred properties for the dihydrochloride salt. The salt form is expected to have a significantly higher melting point and greater solubility in polar solvents, particularly water, compared to the free base.
| Property | Value (Free Base) | Predicted Value (Dihydrochloride Salt) | Source(s) |
| Physical Form | Solid | Crystalline solid | [6] |
| Melting Point | 112-115 °C | >200 °C (Decomposition likely) | [7] |
| Boiling Point | 238.9 °C at 760 mmHg | Not applicable (decomposes) | [7] |
| Solubility | Slightly soluble in water | Highly soluble in water; soluble in methanol, DMSO | |
| pKa | -0.25 ± 0.10 (Predicted, for the ring) | Not available | [8] |
| LogP (XLogP3) | 0.4 | Significantly lower than free base due to ionic nature | [7][9] |
| Topological Polar Surface Area (TPSA) | 80 Ų | 80 Ų (based on the covalent structure) | [9] |
Synthesis and Purification
The synthesis of 1,2,4-Thiadiazol-5-amine typically involves the cyclization of a suitable precursor. A common and effective method is the oxidative cyclization of an amidinothiourea derivative. The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.
General Synthesis Protocol
-
Step 1: Formation of the Free Base (1,2,4-Thiadiazol-5-amine). A precursor such as (E)-N'-carbamothioyl-N,N-dimethylformimidamide is reacted with an oxidizing and cyclizing agent like hydroxylamine-O-sulfonic acid in a suitable solvent, typically ethanol.[6][7] The reaction mixture is heated to facilitate the cyclization.
-
Step 2: Work-up and Isolation. After the reaction is complete, the mixture is cooled. The product can be isolated through filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Step 3: Purification of the Free Base. The crude product is purified using column chromatography on silica gel to yield pure 1,2,4-Thiadiazol-5-amine.[6]
-
Step 4: Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ether). A solution of hydrochloric acid (typically 2 equivalents in a solvent like diethyl ether or isopropanol) is added dropwise with stirring.
-
Step 5: Isolation of Dihydrochloride Salt. The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove excess acid, and dried under vacuum.
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An In-Depth Technical Guide to 1,2,4-Thiadiazol-5-amine Dihydrochloride: A Privileged Scaffold in Medicinal Chemistry
Executive Summary: The 1,2,4-thiadiazole ring system is a cornerstone heterocyclic motif in modern drug discovery, prized for its metabolic stability and versatile biological activity. This technical guide provides a comprehensive overview of 1,2,4-Thiadiazol-5-amine and its dihydrochloride salt, a key building block for synthesizing advanced pharmaceutical intermediates. We will delve into its fundamental chemical and physical properties, detail a robust synthetic protocol with mechanistic insights, and explore its broad-ranging applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Core Compound Identification and Physicochemical Properties
1,2,4-Thiadiazol-5-amine dihydrochloride is the salt of the parent amine, 1,2,4-Thiadiazol-5-amine. The free base is the most commonly referenced form in literature and commercial listings. The dihydrochloride salt is formed by the protonation of the exocyclic amino group and one of the ring nitrogen atoms by two equivalents of hydrochloric acid.
Chemical Structures:
-
A) 1,2,4-Thiadiazol-5-amine (Free Base)
-
B) this compound
Physicochemical Data Summary
The following table summarizes the key properties for both the free base and its dihydrochloride salt. Data for the free base is widely published, while properties for the dihydrochloride salt are calculated based on the parent molecule.
| Property | 1,2,4-Thiadiazol-5-amine (Free Base) | This compound | Source(s) |
| CAS Number | 7552-07-0 | Not explicitly assigned; derived from 7552-07-0 | [1][2][3][4] |
| Molecular Formula | C₂H₃N₃S | C₂H₅Cl₂N₃S | [2][3][4] |
| Molecular Weight | 101.13 g/mol | 174.05 g/mol | [1][2][3] |
| Appearance | Solid, white to off-white crystalline powder | Solid (predicted) | [5] |
| Melting Point | 112-115 °C | Decomposes (expected) | [1][6] |
| Topological Polar Surface Area | 80 Ų | 80 Ų (cation) | [3][6] |
| SMILES | NC1=NC=NS1 | [NH3+]C1=NC=[S+][NH]1.Cl.Cl | [7] |
| InChIKey | VJHTZTZXOKVQRN-UHFFFAOYSA-N | VJHTZTZXOKVQRN-UHFFFAOYSA-N (Parent) | [2][3] |
Synthesis and Mechanistic Insights
The synthesis of 5-amino-1,2,4-thiadiazoles is well-established, typically involving an oxidative cyclization of a suitable precursor. This approach ensures the regioselective formation of the desired N-S bond, which is critical for the heterocycle's stability and function.
Experimental Protocol: Oxidative Cyclization Synthesis
This protocol describes a common and reliable method for synthesizing 5-amino-substituted 1,2,4-thiadiazoles, which can then be converted to the dihydrochloride salt. The method relies on the iodine-mediated oxidative cyclization of an amidinothiourea intermediate, which can be formed in situ.[8][9]
Step-by-Step Methodology:
-
Precursor Formation: To a stirred solution of an appropriate amidine hydrochloride (1.0 eq) in a suitable solvent like ethanol or DMF, add an equimolar amount of potassium thiocyanate (1.0 eq). Heat the mixture gently (e.g., 40-50 °C) for 1-2 hours to form the isothiocyanate intermediate.
-
Amidinothiourea Generation: Add a primary or secondary amine (1.1 eq) to the reaction mixture and continue stirring at a slightly elevated temperature for 2-4 hours. This step forms the key N-acyl-N'-amidinothiourea precursor.
-
Oxidative Cyclization: Cool the mixture to room temperature. Add a solution of iodine (I₂) (1.2 eq) in the same solvent dropwise. The reaction is often accompanied by the formation of a precipitate.
-
Work-up and Isolation: Stir the reaction for 12-24 hours at room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine. The resulting solid product (the free base) is collected by filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Salt Formation: To prepare the dihydrochloride salt, the isolated free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with two equivalents of concentrated hydrochloric acid or a solution of HCl in a non-aqueous solvent like dioxane. The resulting precipitate is filtered, washed with a non-polar solvent, and dried to yield the final product.
Causality and Rationale
-
Choice of Oxidant: Molecular iodine (I₂) is a mild and effective oxidant for this transformation.[10] It selectively activates the sulfur atom of the thiourea moiety, facilitating the intramolecular electrophilic attack by a nitrogen atom to form the crucial N-S bond.[11] Other oxidants like hydrogen peroxide or phenyliodine(III) bis(trifluoroacetate) (PIFA) can also be used.[12][13]
-
Reaction Control: The stepwise formation of the amidinothiourea precursor before the addition of the oxidant allows for a controlled cyclization, minimizing side reactions and maximizing the yield of the desired 1,2,4-thiadiazole isomer.
Workflow and Mechanism Diagrams
Caption: Synthetic workflow for this compound.
Caption: Plausible mechanism for oxidative N-S bond formation.[10]
Applications in Drug Development and Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry.[14] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[15][16]
Role as a Bioisostere
A key reason for its utility is its function as a bioisostere for other chemical groups, such as oxadiazole, pyrimidine, or amide moieties.[17] Bioisosteric replacement allows medicinal chemists to modify a drug candidate's physicochemical properties (e.g., lipophilicity, metabolic stability, hydrogen bonding capacity) while retaining or enhancing its biological activity.[18] The 1,2,4-thiadiazole ring is metabolically robust and can form crucial hydrogen bonds, making it an attractive replacement for more labile groups like esters or amides.[16]
Therapeutic Targets and Activities
-
Anticancer: Numerous 1,2,4-thiadiazole derivatives have been developed as potent anticancer agents.[15][19] They have been shown to inhibit various targets, including aromatase (for breast cancer), receptor tyrosine kinases, and other enzymes critical for tumor growth and proliferation.[14][15]
-
Antimicrobial: The scaffold is present in several antibacterial and antifungal compounds. The first commercially successful 1,2,4-thiadiazole was the antibiotic Cefozopran.[14]
-
CNS Disorders: Derivatives have shown promise as neuroprotective agents and potential treatments for conditions like Alzheimer's disease by inhibiting enzymes such as β-secretase.[5][14]
-
Anti-inflammatory & Analgesic: The ring system is a component of molecules designed to inhibit inflammatory pathways, such as cyclooxygenase (COX) enzymes.[19]
Caption: Role of the 1,2,4-thiadiazole scaffold in drug discovery.
Safety, Handling, and Spectroscopic Data
Safety and Hazard Information
The free base, 5-Amino-1,2,4-thiadiazole, is classified as an irritant and is harmful if swallowed or inhaled.[1][3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H332 (Harmful if inhaled).[3][6]
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[3][6]
Spectroscopic Characterization
Characterization of the final product is crucial for confirming its identity and purity.
-
¹H NMR: A reported ¹H NMR spectrum for the free base in DMSO-d₆ shows signals at δ 7.95 (s, 2H, corresponding to the -NH₂) and δ 7.85 (s, 1H, corresponding to the C-H proton on the thiadiazole ring).[20] For the dihydrochloride salt, these peaks would be expected to shift, and the amine protons may exchange more rapidly.
-
Mass Spectrometry: The free base shows an expected [M+H]⁺ ion at m/z = 102.1.[20]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group and C=N and C-S stretching characteristic of the heterocyclic ring.
References
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Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Core Synthesis Routes for 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have established it as a "privileged scaffold." This distinction arises from its frequent appearance in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The only commercially available drug featuring this core, the antibiotic Cefozopran, underscores its therapeutic potential.[1]
For researchers and drug development professionals, a deep understanding of the synthetic routes to 1,2,4-thiadiazole derivatives is paramount. The choice of synthetic strategy dictates not only the efficiency and scalability of the process but also the accessible substitution patterns, which are critical for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the principal and most field-proven methodologies for constructing the 1,2,4-thiadiazole core, focusing on the causality behind experimental choices, detailed protocols, and a comparative analysis to inform synthetic design.
Route 1: Oxidative Dimerization of Thioamides
The oxidative dimerization of thioamides is arguably the most classical and direct approach for synthesizing symmetrically substituted 3,5-dialkyl/diaryl-1,2,4-thiadiazoles.[1] The fundamental principle involves the oxidation of two thioamide molecules, which then couple and cyclize to form the stable heterocyclic ring. The choice of oxidant is the critical parameter in this synthesis, influencing reaction time, yield, and compatibility with various functional groups.
Causality and Mechanism: The reaction is initiated by the oxidation of the sulfur atom in the thioamide. This generates a reactive intermediate that is susceptible to nucleophilic attack by a second thioamide molecule. Subsequent cyclization and elimination of byproducts, such as water and sulfur-containing species, lead to the formation of the aromatic 1,2,4-thiadiazole ring. A range of oxidizing agents has been successfully employed, including hydrogen peroxide, iodine, and hypervalent iodine reagents.[1][4] More recent protocols have introduced highly efficient and milder oxidants, such as tetra(n-butyl)ammonium peroxydisulfate (TBAP), which often result in cleaner reactions and higher yields.[5]
Caption: General workflow for the oxidative dimerization of thioamides.
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles using TBAP
This protocol is adapted from a highly efficient method utilizing tetra(n-butyl)ammonium peroxydisulfate (TBAP).[5]
-
Preparation: To a round-bottom flask, add the primary thioamide (1.0 mmol) and dry dichloromethane (CH₂Cl₂, 10 mL) under an argon atmosphere.
-
Reagent Addition: Add tetra(n-butyl)ammonium peroxydisulfate (TBAP) (812.5 mg, 1.2 mmol, 1.2 eq.).
-
Reaction: Heat the reaction mixture to 40 °C and stir for the time required for the reaction to complete (monitored by TLC, typically 12-24 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to yield an oily residue.
-
Purification: Dissolve the residue in a minimal amount of CH₂Cl₂ (approx. 1.0 mL) and load it directly onto a silica gel column. Perform flash chromatography using an appropriate eluent (e.g., a hexane-ethyl acetate mixture) to furnish the pure 3,5-disubstituted-1,2,4-thiadiazole.[5]
Route 2: Intramolecular Cyclization of Imidoyl Thioureas
This strategy is a cornerstone for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, a subclass with significant pharmacological interest. The method relies on an intramolecular oxidative S-N bond formation within an imidoyl thiourea precursor.[6] This approach offers excellent control over the substituent at the 3-position and provides a universally amino-substituted product at the 5-position.
Causality and Mechanism: The key to this transformation is the selection of an oxidant capable of facilitating the S-N bond formation without degrading the starting material. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a particularly effective reagent for this purpose, enabling the reaction to proceed rapidly at room temperature.[2][7] The mechanism involves the activation of the sulfur atom by the hypervalent iodine reagent, followed by a nucleophilic attack from the nitrogen atom of the imidoyl group to close the five-membered ring.
Caption: Mechanism of PIFA-mediated synthesis of 5-amino-1,2,4-thiadiazoles.
Experimental Protocol: PIFA-Mediated Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles
This protocol is based on the efficient, metal-free synthesis reported by Mariappan et al.[2][6][7]
-
Preparation: In a round-bottom flask, dissolve the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol, 1.1 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 5-10 minutes (monitor by TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the product with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.[7]
Route 3: One-Pot Synthesis from Nitriles and Thioamides
A significant limitation of the oxidative dimerization route is its restriction to symmetrical products. To access unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles, a different strategy is required. The iodine-mediated reaction of a nitrile and a thioamide provides an elegant one-pot solution to this challenge.[8]
Causality and Mechanism: This reaction proceeds via the iodine-mediated oxidative formation of an N–S bond. It is believed that the thioamide and iodine react to form a sulfenyl iodide intermediate. The nitrile then coordinates and, following a series of steps involving cyclization and elimination, forms the final unsymmetrical thiadiazole product. The use of a sealed tube and elevated temperature is necessary to drive the reaction to completion.
Caption: One-pot synthesis of unsymmetrical 1,2,4-thiadiazoles.
Experimental Protocol: Iodine-Mediated Synthesis from Nitriles and Thioamides
This protocol is adapted from a one-pot synthesis for 3,5-disubstituted 1,2,4-thiadiazoles.[7][8]
-
Preparation: To a sealable reaction tube, add the nitrile (1.0 mmol), the thioamide (1.2 mmol, 1.2 eq.), and iodine (I₂) (1.5 mmol, 1.5 eq.).
-
Solvent Addition: Add dichloromethane (DCM, 10 mL).
-
Reaction: Seal the tube tightly and stir the reaction mixture at 80 °C for 12 hours.
-
Work-up: After cooling the reaction to room temperature, quench it with a saturated aqueous solution of sodium thiosulfate (15 mL) to remove excess iodine.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[7]
Comparative Analysis of Core Synthesis Routes
The selection of an appropriate synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative summary of the discussed methodologies.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields | Scope & Key Features |
| Oxidative Dimerization | Thioamides | TBAP, CAN, I₂, H₂O₂ | Room Temp. to 40°C | 80-95% | Produces symmetrical 3,5-disubstituted products. Simple, direct, and often high-yielding.[5][7] |
| From Imidoyl Thioureas | Imidoyl Thioureas | PIFA | Room Temp., 5-10 min | 70-90% | Produces 3-substituted-5-amino derivatives. Very fast, metal-free, and mild conditions.[2][6][7] |
| From Nitriles & Thioamides | Nitriles, Thioamides | Iodine (I₂) | DCM, 80°C, 12 h | 60-85% | Produces unsymmetrical 3,5-disubstituted products. A versatile one-pot procedure.[7][8] |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C | 75-90% | Accesses diverse substitution patterns via nitrile sulfide intermediates. Requires specific precursors.[7][9] |
Conclusion and Future Perspectives
The synthesis of 1,2,4-thiadiazole derivatives is a mature field with a robust toolkit of reliable methods. The oxidative dimerization of thioamides, intramolecular cyclization of imidoyl thioureas, and one-pot reactions of nitriles with thioamides represent the core, field-proven strategies that enable access to a wide variety of symmetrical, amino-substituted, and unsymmetrical derivatives, respectively.
The future of 1,2,4-thiadiazole synthesis is moving towards greater efficiency, sustainability, and novelty. Emerging trends include the development of green chemistry protocols, such as electro-oxidative methods that avoid chemical oxidants, and reactions performed in environmentally benign solvents like water.[6] Furthermore, the application of biocatalysis, using enzymes to perform key transformations under mild conditions, represents an exciting frontier for creating these valuable scaffolds.[10] As the demand for novel, complex molecules in drug discovery continues to grow, the innovation in synthetic methodologies for privileged scaffolds like the 1,2,4-thiadiazole will remain a critical area of research.
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AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. Neliti. Available at: [Link]
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Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]
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Discovery of Novel 1,2,4-Thiadiazole Compounds in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This five-membered ring system, containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore present in numerous biologically active molecules.[1] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][3][4][5] The stability of the ring, combined with its capacity for diverse substitutions at the C3 and C5 positions, allows for fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of novel 1,2,4-thiadiazole compounds, offering field-proven insights for drug development professionals.
The 1,2,4-Thiadiazole Scaffold: A Privileged Core
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. The 1,2,4-thiadiazole ring system fits this description perfectly.[2][6] It is one of four possible isomers of thiadiazole, alongside the 1,2,3-, 1,2,5-, and 1,3,4-thiadiazole variants.[1][7] While all isomers have found applications, the 1,2,4- and 1,3,4-thiadiazole scaffolds are most prominent in medicinal chemistry due to their synthetic accessibility and broad biological activity.[7][8][9]
The significance of this scaffold lies in its:
-
Metabolic Stability: The aromatic nature of the ring imparts significant stability in vivo.[7]
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[9]
-
Bioisosteric Potential: The thiadiazole ring can act as a bioisostere for other chemical groups, such as pyrimidine, which is a core component of nucleobases, allowing these compounds to interfere with processes like DNA replication.[7][10]
-
Tunable Physicochemical Properties: Substitutions at the C3 and C5 positions allow for the modulation of properties like lipophilicity, solubility, and electronic distribution, which are critical for pharmacokinetics and pharmacodynamics.
Synthetic Strategies for 1,2,4-Thiadiazole Core Construction
The construction of the 1,2,4-thiadiazole ring is a cornerstone of its utility. A variety of synthetic methods have been developed, ranging from classical oxidative cyclizations to modern, greener approaches.
Classical Methods: Oxidative Dimerization of Thioamides
A prevalent and traditional method involves the oxidative dimerization of thioamides. This approach is effective for creating symmetrically substituted 3,5-disubstituted 1,2,4-thiadiazoles. The causality behind this choice is the ready availability of thioamide precursors. Oxidizing agents such as hydrogen peroxide, halogens, or phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed to facilitate the intramolecular S-N bond formation.[1]
Modern & Greener Synthetic Approaches
In recent years, the focus has shifted towards more environmentally benign and efficient synthetic protocols.
-
Iodine-Catalyzed Reactions: Molecular iodine has been successfully used as an inexpensive and non-toxic catalyst for the oxidative cyclization of thioamides, often using oxygen from the air as the terminal oxidant and water as a green solvent.[1]
-
Metal-Free Conditions: The development of metal-free synthetic routes, such as those using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst, avoids residual metal contamination in the final active pharmaceutical ingredient (API), a critical consideration for trustworthiness and safety in drug manufacturing.[1]
-
One-Pot Reactions: Methodologies that combine multiple reaction steps into a single procedure, such as the one-pot reaction of imidates and thioureas, improve efficiency and reduce waste.[1]
The 1,2,4-Thiadiazole Pharmacophore: A Spectrum of Biological Activities
The true value of the 1,2,4-thiadiazole scaffold is realized in its broad and potent biological activities. Derivatives have been investigated across a multitude of disease models.[3]
Anticancer Activity
The 1,2,4-thiadiazole core is a recurring motif in the design of novel anticancer agents.[3][11] Its derivatives have been shown to inhibit cancer cell growth through various mechanisms.
-
Enzyme Inhibition: A notable example is the inhibition of aromatase by compounds like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole, which is crucial in the treatment of hormone-dependent cancers.[3]
-
Cytotoxicity: Novel libraries of 1,2,4-thiadiazole-1,2,4-triazole hybrids have demonstrated potent cytotoxic activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range, exceeding the potency of the standard drug etoposide.[3]
-
Kinase Inhibition: Many cellular signaling pathways critical for cancer cell proliferation and survival are regulated by kinases. 1,2,4-thiadiazole derivatives are being explored as inhibitors of targets such as Akt and EGFR.[12]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. 1,2,4-thiadiazole derivatives have shown considerable promise in this area.[13][14]
-
Antibacterial: Compounds incorporating the 1,2,4-thiadiazole ring have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[3][13]
-
Antifungal: Certain sulfonamide-1,2,4-thiadiazole derivatives exhibit significant antifungal activity against various micromycetes, in some cases surpassing the efficacy of commercial fungicides like bifonazole.[13]
Neuroprotective and CNS Applications
Beyond oncology and infectious diseases, the 1,2,4-thiadiazole scaffold has been explored for its potential in treating neurodegenerative disorders.[5]
-
Neuroprotection: Some derivatives have shown neuroprotective properties, potentially offering new avenues for treating conditions like Alzheimer's disease.[4][15]
-
Anticonvulsant Activity: The scaffold has been investigated for anticonvulsant efficacy, with certain substituted derivatives showing activity in maximal electroshock (MES) tests.[1][3]
Other Therapeutic Areas
The versatility of this scaffold extends to other areas, including:
-
Anti-inflammatory: As dual inhibitors of 5-lipoxygenase and cyclooxygenase.[4]
-
Antidiabetic: As activators of glucokinase.[3]
-
Antihypertensive and Antiulcerative: Demonstrating a wide range of potential applications.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-thiadiazole compounds is highly dependent on the nature and position of the substituents on the core ring. Understanding these relationships is critical for rational drug design.
-
Influence of Substituents: In a study of anticancer 1,2,4-thiadiazole-1,2,4-triazole hybrids, it was observed that the presence of an electron-donating group (e.g., 3,4,5-trimethoxy) on an attached phenyl ring significantly enhanced cytotoxic activity against multiple cancer cell lines.[3] For instance, compound 8b with this substitution showed the highest activity, with IC₅₀ values as low as 0.10 µM against the MCF-7 breast cancer cell line.[3] This suggests that modifying the electronic properties of the peripheral groups is a key strategy for optimizing potency.
-
Positional Isomerism: The arrangement of substituents on attached aromatic rings also plays a crucial role. For example, a para-chloro substitution was found to be important for the anticonvulsant activity in one series of compounds.[1] This level of specificity underscores the importance of synthesizing and testing a diverse library of analogues to identify optimal substitution patterns.
| Compound Series | Substitution Pattern | Biological Target/Activity | Key SAR Finding | Potency (Example) |
| Thiadiazole-Triazole Hybrids | 3,4,5-trimethoxyphenyl group at C5 | Anticancer (MCF-7, A549, etc.) | Electron-donating groups significantly increase cytotoxicity.[3] | IC₅₀ = 0.10 µM (MCF-7) |
| Phenylamino-thiadiazoles | Para-chloro substitution on phenyl ring | Anticonvulsant | Halogen substitution at the para position enhances activity.[1] | Active in MES test |
| Sulfonamide-thiadiazoles | Methylpiperazine group | Antifungal | Specific amine substituents are critical for potent antifungal effects.[13] | Superior to bifonazole |
Experimental Protocols: A Self-Validating Framework
To ensure reproducibility and trustworthiness, detailed and validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 1,2,4-thiadiazole derivatives.
Protocol 1: Synthesis of a 3,5-Disubstituted 1,2,4-Thiadiazole
This protocol describes a general method for the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives, adapted from literature procedures.[3]
Objective: To synthesize a novel 1,2,4-thiadiazole derivative via acylation of a triazole-thiadiazole precursor.
Materials:
-
5-(aryl)-3-(4-(3-(aryl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazole (1.0 eq)
-
Substituted benzoyl chloride (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dry acetonitrile (solvent)
-
Dichloromethane (DCM) for extraction
-
Water
Procedure:
-
Reaction Setup: Dissolve the triazole-thiadiazole precursor (e.g., 500 mg, 0.891 mmol) in dry acetonitrile (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add the substituted benzoyl chloride (1.0 eq) to the solution, followed by the addition of cesium carbonate (2.0 eq). The base (Cs₂CO₃) acts as a proton scavenger, driving the reaction forward.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a small amount of water (e.g., 3 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to afford the pure product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a standard colorimetric method for assessing cell viability and cytotoxicity.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 1,2,4-thiadiazole compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,2,4-thiadiazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microtiter plates
-
Standard cytotoxic drug (e.g., Etoposide)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (standard drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Future Perspectives and Challenges
The 1,2,4-thiadiazole scaffold continues to be a highly promising platform for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of highly active compounds.
-
ADMET Profiling: Early and comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve the translation of promising hits into clinical candidates.
-
Combinatorial Chemistry: Expanding chemical diversity through high-throughput synthesis of large libraries to explore a wider chemical space.
The primary challenge remains the optimization of lead compounds to achieve the desired balance of potency, selectivity, and drug-like properties required for a successful clinical drug. However, the rich chemical and biological landscape of 1,2,4-thiadiazoles ensures they will remain a focal point of medicinal chemistry research for the foreseeable future.
References
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Pragathi, Y. J., Sreenivasulu, R., Veronica, D., & Raju, R. R. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [Link]
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Various Authors. (n.d.). Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Thiadiazol-5-amine Dihydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Thiadiazol-5-amine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Proper structural elucidation is fundamental to understanding their biological activity and ensuring quality control. This guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of 1,2,4-Thiadiazol-5-amine dihydrochloride (CAS 1588440-88-3).[3][4] Due to a scarcity of publicly available spectra for the dihydrochloride form, this document synthesizes data from the free base and related salts with foundational spectroscopic principles to present a robust, predictive, and methodological framework for researchers.
Introduction and Molecular Structure
1,2,4-Thiadiazol-5-amine is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The dihydrochloride salt is formed by the protonation of two basic sites on the molecule by hydrochloric acid. Understanding the likely sites of protonation is critical for the accurate interpretation of all subsequent spectroscopic data.
The free base possesses three nitrogen atoms that can act as proton acceptors: the exocyclic amine nitrogen (N-amino) and two ring nitrogens (N2 and N4). The exocyclic amine is typically the most basic site. The second protonation is likely to occur on one of the ring nitrogens, creating a dicationic species balanced by two chloride anions. This double protonation significantly alters the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Caption: Predicted protonation pathway of 1,2,4-Thiadiazol-5-amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.
Foundational Principles & Expected Data
For a hydrochloride salt, the analysis is typically performed on the cationic species. The mass spectrum of the free base, 1,2,4-Thiadiazol-5-amine, shows a molecular ion peak (M+) corresponding to its molecular weight of approximately 101.13 g/mol .[5] In techniques like Electrospray Ionization (ESI), the dihydrochloride salt would be expected to show a prominent signal for the protonated free base [M+H]⁺ at m/z ≈ 102. Depending on the conditions, a dicationic species [M+2H]²⁺ at m/z ≈ 51.5 could also be observed. The presence of chloride can sometimes be inferred from adduct ions like [M+H+Cl]⁻ in negative ion mode or from characteristic isotopic patterns if adducts like {[M+H]+Cl}⁺ are formed.[6]
Table 1: Predicted Key Mass Spectrometry Peaks
| Ion Species | Predicted m/z | Rationale |
|---|---|---|
| [M+H]⁺ | ~102.01 | Mass of the protonated free base (C₂H₄N₃S)⁺. |
| [M]⁺ | ~101.00 | Mass of the free base radical cation (often seen in GC-MS).[5] |
| [M+2H]²⁺ | ~51.51 | Diprotonated species, observable with soft ionization techniques. |
Experimental Protocol: ESI-MS
The choice of ESI is based on its suitability for analyzing polar, salt-like compounds that are common in pharmaceutical development.[7]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent system, typically a mixture of methanol and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 5 L/min, 300 °C) to facilitate desolvation.
-
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z with the theoretical exact mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₂H₄N₃S).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a distinct "fingerprint." The protonation of amine and heterocyclic nitrogen atoms in the dihydrochloride salt leads to significant and predictable changes compared to the free base.
Foundational Principles & Spectral Interpretation
The IR spectrum of the free base, 1,2,4-Thiadiazol-5-amine, shows characteristic N-H stretching bands for a primary amine around 3400-3300 cm⁻¹.[5][8] For the dihydrochloride salt, these features are replaced by the hallmark absorptions of ammonium ions (R-NH₃⁺) and protonated ring nitrogens (>NH⁺).
-
N-H⁺ Stretching: The most prominent feature will be a very broad and strong absorption envelope, typically spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[9] This broadness is due to extensive hydrogen bonding between the protonated nitrogens and the chloride counter-ions. C-H stretching vibrations from the thiadiazole ring (~3100 cm⁻¹) may appear as small, sharp peaks superimposed on this broad envelope.[10]
-
N-H⁺ Bending: The deformation (bending) vibrations of the -NH₃⁺ group are expected to appear in the 1625-1560 cm⁻¹ region (asymmetric bend) and 1550-1500 cm⁻¹ region (symmetric bend).[9] These are typically weaker than the stretching bands.
-
Ring Vibrations: The C=N and C-S stretching vibrations of the thiadiazole ring will also be present, likely shifted compared to the free base due to the change in electronic structure upon protonation.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
|---|---|---|---|
| 3200 - 2500 | Strong, Broad | N-H⁺ Stretching (-NH₃⁺ and >NH⁺) | Protonation of amine and ring nitrogen creates strong dipoles and extensive hydrogen bonding.[9] |
| ~1610 | Medium | -NH₃⁺ Asymmetric Bending | Deformation of the protonated primary amine group.[9] |
| ~1520 | Medium-Weak | -NH₃⁺ Symmetric Bending | Deformation of the protonated primary amine group. |
| 1500 - 1300 | Medium | C=N / C-N Ring Stretching | Vibrations of the heterocyclic ring framework. |
Experimental Protocol: KBr Pellet Method
This solid-state method is ideal for analyzing hydrochloride salts, which are often crystalline solids, and avoids interference from solvent peaks.
-
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove any residual water.
-
Grind 1-2 mg of the dihydrochloride salt with ~100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Analyze the resulting spectrum, identifying the key functional group frequencies as outlined in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, making NMR ideal for confirming the sites of protonation.
Foundational Principles & Predicted Spectra
The double protonation in this compound will cause significant downfield (deshielding) shifts for nearby protons and carbons compared to the neutral species.[11][12]
Solvent Choice: The choice of solvent is critical for amine salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that can dissolve many salts and, crucially, allows for the observation of exchangeable N-H protons.[11][13] In contrast, using D₂O would lead to the rapid exchange of the N-H protons with deuterium, causing their signals to disappear.[11]
Caption: General workflow for NMR-based structure elucidation.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Ring Proton (H-3): The single proton on the thiadiazole ring is expected to be significantly deshielded due to the positive charges on the adjacent protonated nitrogens. Its signal will likely appear as a singlet in the range of δ 8.5-9.5 ppm .
-
Amine Protons (-NH₃⁺): The three protons of the protonated amine group will be deshielded and will likely appear as a broad singlet. The chemical shift of these exchangeable protons is highly dependent on concentration and residual water but is predicted to be in the range of δ 7.5-9.0 ppm .[14]
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has two unique carbon atoms in the thiadiazole ring.
-
C-5 (Carbon attached to -NH₃⁺): This carbon is attached to a protonated amine and is part of a doubly protonated heterocyclic ring. It is expected to be highly deshielded, with a predicted chemical shift in the range of δ 170-180 ppm .
-
C-3 (Carbon attached to -H): This carbon is adjacent to two heteroatoms in the ring. Its chemical shift is predicted to be in the range of δ 150-160 ppm .
Table 3: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| ¹H (Ring H-3) | 8.5 - 9.5 | Singlet | Strong deshielding from adjacent positive charges on the heterocyclic ring.[12] |
| ¹H (-NH₃⁺) | 7.5 - 9.0 | Broad Singlet | Exchangeable protons on a positively charged nitrogen.[14] |
| ¹³C (Ring C-5) | 170 - 180 | - | Attached to -NH₃⁺; significant deshielding from positive charge and heteroatoms. |
| ¹³C (Ring C-3) | 150 - 160 | - | Part of an electron-deficient aromatic system. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing, although referencing to the residual solvent peak of DMSO (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is common practice.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Tune and shim the probe for the sample.
-
Set the sample temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Use a standard pulse program (e.g., 'zg30').
-
Set a spectral width of ~16 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbons.
-
Set a spectral width of ~220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual DMSO peak or TMS.
-
Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the predicted values and established chemical shift tables.
-
Conclusion: A Multi-faceted Approach to Structural Verification
The unambiguous characterization of this compound relies on the synergistic integration of multiple spectroscopic techniques. Mass spectrometry confirms the molecular mass of the core structure. IR spectroscopy provides clear evidence of the protonated functional groups characteristic of a dihydrochloride salt. Finally, ¹H and ¹³C NMR spectroscopy offers definitive proof of the molecular connectivity and confirms the electronic consequences of double protonation. By combining empirical data from related compounds with a predictive, first-principles approach, this guide provides a robust framework for researchers to confidently elucidate and verify the structure of this and similar heterocyclic salts.
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Farahati, R., et al. (2019). The 1 H NMR and 13 C NMR spectra of TATD, top and bottom respectively. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability Profiling of 1,2,4-Thiadiazol-5-amine dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1,2,4-Thiadiazol-5-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers a roadmap for generating robust and reliable data essential for preclinical and formulation development. The guide covers thermodynamic and kinetic solubility assessments in a range of pharmaceutically relevant solvents and details a forced degradation study compliant with ICH Q1A(R2) guidelines to elucidate potential degradation pathways and establish a stability-indicating analytical method.
Introduction: The Significance of Physicochemical Characterization
This compound belongs to the 1,2,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] As a dihydrochloride salt of a weak base, its aqueous solubility and stability are critically influenced by pH. A thorough understanding of these physicochemical properties is paramount for successful drug development, influencing everything from route of administration and dosage form design to storage conditions and shelf-life.
This guide presents a systematic approach to characterizing this compound, ensuring scientific integrity and generating data that is both reliable and relevant for regulatory submissions.
Physicochemical Properties of 1,2,4-Thiadiazol-5-amine
A foundational understanding of the parent molecule's properties is crucial before delving into the dihydrochloride salt's behavior.
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃S | [2] |
| Molecular Weight | 101.13 g/mol | [2] |
| Melting Point | 112-115°C | [3] |
| pKa (Predicted) | -0.25 ± 0.10 | [4] |
| LogP | -0.41 | [3] |
The negative LogP value suggests a high degree of hydrophilicity, which is expected to be further enhanced by the formation of the dihydrochloride salt. The predicted pKa indicates that 1,2,4-Thiadiazol-5-amine is a very weak base.
Solubility Assessment: A Multipronged Approach
Solubility is a critical determinant of a drug's bioavailability. For ionizable compounds like this compound, a comprehensive solubility profile across a range of pH values and in various solvent systems is necessary. We will explore both thermodynamic and kinetic solubility.
Rationale for Solvent Selection
The choice of solvents is dictated by their relevance in pharmaceutical development, from early-stage screening to formulation.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the physiological pH of the stomach, small intestine, and blood, respectively.
-
Water (Deionized): A baseline for aqueous solubility.
-
Ethanol/Water Mixtures (e.g., 10%, 20% v/v): Commonly used as co-solvents in liquid formulations.
-
Propylene Glycol/Water Mixtures: Another common co-solvent system.
-
Dimethyl Sulfoxide (DMSO): Often used in early-stage in vitro assays.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[5][6]
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent.
-
Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Collection: After equilibration, allow the suspension to settle.
-
Separation: Filter the supernatant through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Kinetic Solubility (High-Throughput Screening)
Kinetic solubility is a measure of how quickly a compound dissolves and is particularly useful in early drug discovery for ranking compounds.[7][8]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells.
-
Buffer Addition: Add the desired aqueous buffer to each well to achieve a range of final concentrations.
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Data Presentation: Solubility Profile
| Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |
| HCl Buffer | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Deionized Water | ~7.0 | 25 | ||
| 10% Ethanol/Water | ~7.0 | 25 | ||
| 20% Ethanol/Water | ~7.0 | 25 | ||
| 20% PG/Water | ~7.0 | 25 |
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[9]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Experimental Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.
-
Analysis: Analyze the samples using the developed HPLC method.
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.
-
Analysis: Analyze the samples directly by HPLC.
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) and place it in the oven.
-
Sampling: Collect samples at various time points. For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analysis: Analyze by HPLC.
-
Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Control: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil).
-
Analysis: Analyze both the exposed and control samples by HPLC.
Data Presentation: Degradation Profile
| Stress Condition | Duration/Intensity | % Degradation of API | Number of Degradants | RRT of Major Degradants |
| 0.1 M HCl, 60°C | 24 hours | |||
| 0.1 M NaOH, 60°C | 24 hours | |||
| 3% H₂O₂, RT | 24 hours | |||
| 80°C (Solid) | 48 hours | |||
| 80°C (Solution) | 48 hours | |||
| Photolytic (ICH Q1B) | - |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and other impurities.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Rationale for HPLC Method Selection
Given that this compound is a polar, basic compound, several HPLC modes can be considered.
-
Reversed-Phase HPLC (RP-HPLC): The most common mode. For a polar compound, a C18 column with a high carbon load can be used to enhance retention. An acidic mobile phase (e.g., with formic acid or phosphoric acid) will ensure the amine is protonated, which can improve peak shape.
-
Ion-Pair Chromatography (IPC): This technique is useful for retaining highly polar and ionic compounds on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a high organic content mobile phase.[7][9]
Proposed HPLC Method
A gradient RP-HPLC method is proposed as a starting point due to its versatility in separating compounds with a range of polarities.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1))
The developed method must be validated to ensure it is suitable for its intended purpose.[14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the API from all degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for Method Development and Validation
Caption: Workflow for stability-indicating HPLC method development.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of this compound. By following the detailed protocols for thermodynamic and kinetic solubility, and by implementing a systematic forced degradation study, researchers can generate the critical data necessary for informed decision-making in the drug development process. The development and validation of a stability-indicating HPLC method is the cornerstone of this process, ensuring the quality, safety, and efficacy of the potential drug substance.
Future work should focus on the structural elucidation of any identified degradation products using techniques such as mass spectrometry and NMR to fully understand the degradation pathways. This knowledge will be invaluable for the development of a stable and effective pharmaceutical product.
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Chemsrc. (2025). 1,2,4-Thiadiazol-5-amine. Retrieved from [Link]
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The 1,2,4-Thiadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Heterocyclic Core
The 1,2,4-thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has emerged from relative obscurity to become a "privileged pharmacological building block" in the landscape of medicinal chemistry.[1][2] Its unique chemical properties and versatile biological activities have captured the attention of researchers, leading to a surge of interest in its derivatives for therapeutic and agricultural applications.[1][3] While the antibiotic Cefozopran remains a notable commercially available drug featuring this scaffold, the true potential of 1,2,4-thiadiazole derivatives is continually being unveiled through extensive research and development efforts.[2] This guide provides a comprehensive technical overview of the synthesis, biological significance, and therapeutic applications of 1,2,4-thiadiazole derivatives, offering insights for professionals engaged in the pursuit of novel therapeutic agents.
The Synthetic Versatility of the 1,2,4-Thiadiazole Ring System
The construction of the 1,2,4-thiadiazole core is a subject of ongoing innovation, with numerous synthetic strategies developed to afford a diverse array of substituted derivatives. A deep understanding of these synthetic pathways is crucial for the rational design and optimization of novel drug candidates.
Foundational Synthetic Strategies: From Thioamides to Oxidative Cyclization
One of the most fundamental and widely employed methods for the synthesis of 1,2,4-thiadiazoles involves the cyclization of thioamide-based precursors.[1] A prevalent approach is the oxidative intramolecular S-N bond formation of imidoyl thioureas. This transformation can be efficiently promoted by various reagents, including phenyliodine(III) bis(trifluoroacetate) (PIFA), offering a metal-free and rapid synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles with excellent yields.[4][5]
More recent advancements have focused on greener and more sustainable synthetic methodologies. An electro-oxidative approach for the intramolecular dehydrogenative N-S bond formation in imidoyl thioureas has been developed, providing a catalyst- and oxidant-free synthesis at room temperature with broad functional group tolerance.[5] Furthermore, the use of sodium carbonate in the presence of air as a green oxidant facilitates the synthesis of 5-amino-1,2,4-thiadiazoles from elemental sulfur, highlighting a commitment to environmentally benign chemical processes.[5]
General Synthetic Workflow: Oxidative Cyclization of Imidoyl Thioureas
Caption: General workflow for the synthesis of 1,2,4-thiadiazoles via oxidative cyclization of imidoyl thioureas.
Experimental Protocol: PIFA-Mediated Synthesis of 3-Substituted-5-Arylamino-1,2,4-Thiadiazoles [4]
-
Reactant Preparation: To a solution of the appropriate amidine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add the corresponding isothiocyanate (1.0 mmol).
-
Intermediate Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imidoyl thiourea intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidative Cyclization: Once the formation of the intermediate is complete, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) portion-wise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
A Spectrum of Biological Activities: The Pharmacological Prowess of 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities.[2][6] This diversity in pharmacological effects underscores the potential of this heterocyclic system in addressing a multitude of human diseases.
Anticancer Activity: A Promising Frontier
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with activity reported against a variety of human cancer cell lines.[7][8] The mesoionic character of the thiadiazole ring is believed to facilitate crossing of cellular membranes, allowing for strong interactions with biological targets.[7][8]
-
Mechanism of Action: The anticancer effects of 1,2,4-thiadiazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. For instance, some derivatives have been shown to inhibit Akt, a key protein kinase involved in cell survival and proliferation.[9] Inhibition of Akt signaling can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[9] Other proposed mechanisms include the inhibition of enzymes such as aromatase, which is implicated in hormone-dependent cancers.[2] For example, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole has been identified as an aromatase inhibitor for the treatment of various cancers.[10]
-
Structure-Activity Relationships (SAR): The anticancer potency of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Aromatic or heteroaromatic groups at the C3 and C5 positions are often associated with enhanced cytotoxic activity.[4] The substitution pattern on a phenyl ring attached to the thiadiazole core also plays a crucial role, with both electron-withdrawing and electron-donating groups capable of modulating anticancer efficacy.[11]
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis(indolyl)-1,2,4-thiadiazole | Human Myeloid Leukemia | - | [2] |
| 1,2,4-Thiadiazole-1,2,4-triazole hybrid (Compound 8b) | MCF-7 (Breast) | 0.15 ± 0.091 | [10] |
| 1,2,4-Thiadiazole-1,2,4-triazole hybrid (Compound 8c) | A549 (Lung) | 0.21 ± 0.052 | [10] |
| 1,2,4-Thiadiazole-fused pyridone derivative | - | - | [4] |
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] 1,2,4-Thiadiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[13][14]
-
Spectrum of Activity: These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][15] For example, certain derivatives have demonstrated notable activity against Bacillus subtilis and fungi like Candida albicans.[13]
-
Hybrid Molecules: A common strategy to enhance antimicrobial potency is the creation of hybrid molecules that combine the 1,2,4-thiadiazole scaffold with other known pharmacophores, such as 1,2,4-triazoles.[12] This approach can lead to compounds with a broader spectrum of activity and potentially novel mechanisms of action.
Anti-inflammatory, Analgesic, and Other Activities
Beyond their anticancer and antimicrobial properties, 1,2,4-thiadiazole derivatives have been investigated for a host of other pharmacological effects, including:
-
Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic potential of this class of compounds.[16][17]
-
Adenosine A3 Receptor Antagonists: Specific 1,2,4-thiadiazole derivatives have been identified as potent and selective antagonists of the human adenosine A3 receptor, which is a potential drug target for conditions like glaucoma, ischemia, cancer, and asthma.[18]
-
Enzyme Inhibition: The 1,2,4-thiadiazole ring can act as a thiol-trapping agent, enabling it to inhibit cysteine-dependent enzymes like cathepsin B and transglutaminase by forming a disulfide bond with a key cysteine residue in the active site.[19]
-
PPARα/δ Dual Agonists: Certain derivatives have been developed as potent and orally active peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists, which have potential applications in the treatment of metabolic syndrome.[20]
-
Agricultural Applications: The biological activity of thiadiazole derivatives extends to agriculture, where they have been investigated as herbicides, fungicides, and plant growth regulators.[3][21]
The 1,2,4-Thiadiazole Ring as a Bioisostere in Drug Design
Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. The 1,2,4-thiadiazole ring has been successfully employed as a bioisostere for other five-membered heterocycles, such as 1,3,4-oxadiazole and thiazole, as well as for the amide bond.[22][23]
This strategic replacement can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile. For example, substituting a 1,3,4-oxadiazole with a 1,2,4-thiadiazole can alter properties like lipophilicity, metabolic stability, and receptor binding interactions.[24] The rationale behind such a switch is often to enhance target affinity, improve metabolic stability, or modulate solubility.
Caption: Bioisosteric relationships of the 1,2,4-thiadiazole ring in drug design.
Future Perspectives and Challenges
The field of 1,2,4-thiadiazole research is vibrant and continues to expand. Future efforts will likely focus on:
-
Development of More Efficient and Greener Synthetic Methodologies: The exploration of novel catalytic systems and flow chemistry approaches will be crucial for the sustainable production of 1,2,4-thiadiazole derivatives.[25]
-
Elucidation of Novel Biological Targets: High-throughput screening and chemoproteomics will be instrumental in identifying new protein targets for this versatile scaffold, thereby expanding its therapeutic potential.
-
Rational Drug Design and SAR Optimization: Continued investigation into the structure-activity relationships of 1,2,4-thiadiazole derivatives will enable the design of more potent and selective drug candidates with improved safety profiles.[26]
-
Clinical Translation: The progression of promising 1,2,4-thiadiazole-based drug candidates through preclinical and clinical development remains a key objective.
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Methodological & Application
Application Notes and Protocols for the Evaluation of 1,2,4-Thiadiazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the preclinical evaluation of novel 1,2,4-thiadiazole derivatives, using 1,2,4-Thiadiazol-5-amine dihydrochloride as a representative scaffold, in the context of anticancer research. This document outlines the scientific rationale, key experimental workflows, and detailed protocols necessary to characterize the cytotoxic and mechanistic properties of this class of compounds.
I. Introduction: The Therapeutic Potential of Thiadiazoles in Oncology
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its various isomers, including 1,2,4-thiadiazole, are of significant interest due to their diverse pharmacological activities.[1][3] In the realm of oncology, thiadiazole derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[1][2][4] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways implicated in tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4] The mesoionic character of the thiadiazole ring is thought to facilitate passage across cellular membranes, enhancing interaction with intracellular targets.[1][2]
This guide will focus on the systematic evaluation of 1,2,4-thiadiazole derivatives, providing a framework for researchers to assess their potential as novel anticancer agents.
II. Proposed Mechanism of Action: A Working Hypothesis
While the precise mechanism of action for every 1,2,4-thiadiazole derivative must be empirically determined, a common hypothesis involves the inhibition of key kinases or enzymes crucial for cancer cell survival and proliferation. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 1,2,4-thiadiazole compound.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway targeted by a 1,2,4-thiadiazole derivative.
III. In Vitro Evaluation: A Step-by-Step Approach
A tiered approach to in vitro testing is recommended to efficiently screen and characterize novel 1,2,4-thiadiazole compounds.[5][6][7]
A. Preliminary Cytotoxicity Screening: The MTT Assay
The initial step is to assess the compound's ability to reduce cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8][9][10] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT to a purple formazan product.[8][9][10]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare a serial dilution of the 1,2,4-thiadiazole derivative in culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][12] A reference wavelength of 630 nm can be used to reduce background.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Elucidating the Mode of Cell Death: Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next step is to determine how the compound induces cell death. This typically involves investigating apoptosis and cell cycle arrest.
1. Apoptosis Detection: Caspase Activity Assay
Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases.[13][14] Measuring the activity of key executioner caspases, such as caspase-3, can confirm the induction of apoptosis.[15]
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture and treat cells with the 1,2,4-thiadiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a chilled lysis buffer.[15]
-
Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[15]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[15]
2. Cell Cycle Analysis: Flow Cytometry with Propidium Iodide
Anticancer agents can arrest the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell division.[16] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[16][17]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[18][19]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide and RNase A.[17][18] The RNase A is crucial to prevent the staining of RNA.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[17][18]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[18][19]
C. Investigating Molecular Targets: Western Blotting
To delve deeper into the mechanism of action, Western blotting can be used to assess the expression levels of key proteins in signaling pathways associated with cancer.[20][21]
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the 1,2,4-thiadiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[20][21]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, cleaved caspase-3).[20]
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20] Detect the protein bands using a chemiluminescent substrate.
IV. In Vivo Efficacy: The Xenograft Mouse Model
Promising in vitro results should be validated in an in vivo setting.[6] The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used preclinical model to evaluate the antitumor efficacy of novel compounds.[23][24]
Experimental Workflow: Xenograft Model
Caption: Workflow for an in vivo xenograft study.
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase.[24] Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel®, at a concentration of 5 x 10^7 cells/mL.[23]
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice).[23]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[23]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[23] Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[23]
-
Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the 1,2,4-thiadiazole derivative (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size. Euthanize the mice, and excise and weigh the tumors.
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo efficacy of the compound.
V. Quantitative Data Summary
The following table provides a template for summarizing the in vitro and in vivo data obtained for a novel 1,2,4-thiadiazole derivative.
| Parameter | Cell Line | Result |
| IC50 (µM) | MCF-7 (Breast) | e.g., 5.2 |
| A549 (Lung) | e.g., 8.1 | |
| HCT116 (Colon) | e.g., 3.5 | |
| Mechanism of Action | HCT116 | e.g., G2/M cell cycle arrest |
| HCT116 | e.g., Induction of apoptosis | |
| In Vivo Efficacy | HCT116 Xenograft | e.g., 60% tumor growth inhibition |
VI. Conclusion
The systematic approach outlined in these application notes provides a robust framework for the preclinical evaluation of novel 1,2,4-thiadiazole derivatives in anticancer research. By combining in vitro cytotoxicity screening, mechanistic studies, and in vivo efficacy models, researchers can thoroughly characterize the therapeutic potential of these compounds and identify promising candidates for further development.
VII. References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from
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Bhattacharya, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of the National Cancer Institute, 90(13), 1008-1015. Retrieved from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]
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In vitro Cancer Drug Screening Services. (2019). Visikol. Retrieved from [Link]
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Caspase Protocols in Mice. (2013). Methods in Molecular Biology, 979, 139-152. Retrieved from [Link]
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In vitro methods of screening of anticancer agents. (2017). Slideshare. Retrieved from [Link]
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Caspases activity assay procedures. (2023). Methods in Enzymology, 688, 1-24. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Immunology, Chapter 5, Unit 5.7. Retrieved from [Link]
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Cell Cycle Tutorial Contents. (n.d.). University of Cambridge. Retrieved from [Link]
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Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved from [Link]
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Xenograft Tumor Assay Protocol. (n.d.). Rutgers Cancer Institute of New Jersey. Retrieved from [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (120), 55068. Retrieved from [Link]
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Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. eCampusOntario Pressbooks. Retrieved from [Link]
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 833-853. Retrieved from [Link]
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Thiadiazole derivatives as anticancer agents. (2020). ResearchGate. Retrieved from [Link]
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Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved from [Link]
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El-Naggar, S. A., et al. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Global Veterinaria, 9(3), 296-304. Retrieved from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bio-Evolution & Pharmaceutical Letters, 1(1), 1-6. Retrieved from [Link]
-
Discovery of Novel 2-Amino-5-(Substituted)-1,3,4-Thiadiazole Derivatives: New Utilities for Colon Cancer Treatment. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1751. Retrieved from [Link]
-
Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). In Advances in Heterocyclic Chemistry. Elsevier. Retrieved from [Link]
-
Synthesis of 5‐amino‐1,2,4‐thiadiazoles. (2020). ResearchGate. Retrieved from [Link]
-
Juszczak, M., et al. (2012). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Pharmacological Reports, 64(1), 169-176. Retrieved from [Link]
-
Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Molecules, 25(10), 2445. Retrieved from [Link]
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Application Notes and Protocols for 1,2,4-Thiadiazole Derivatives as Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical scaffolds with potent antimicrobial activity. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as a promising foundation for new therapeutic agents. This document provides a detailed guide on the application of 1,2,4-thiadiazole derivatives as a compelling class of antimicrobial agents. We will explore their synthesis, detail robust protocols for evaluating their biological activity, discuss their mechanisms of action, and provide insights into their structure-activity relationships.
Introduction: The Promise of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, metabolic stability, and capacity for diverse functionalization, allowing for the fine-tuning of its physicochemical and biological properties. Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of biological activities, including antibacterial, antifungal, insecticidal, and anticancer properties.[1] Their ability to act against a range of microbial pathogens, including those resistant to conventional antibiotics, positions them as a critical area of research in the fight against infectious diseases.
While this guide focuses specifically on the 1,2,4-thiadiazole isomer, it is noteworthy that the related 1,3,4-thiadiazole scaffold is also a well-established pharmacophore with a broad spectrum of potent antimicrobial activities.[2][3][4][5] The synthetic strategies and evaluation protocols detailed herein are largely applicable to both isomer classes, providing a comprehensive framework for researchers exploring thiadiazole-based antimicrobials.
General Synthesis Strategy
The synthesis of novel 1,2,4-thiadiazole derivatives is crucial for exploring their therapeutic potential. A common and effective approach involves the construction of the heterocyclic core from acyclic precursors, followed by functionalization to generate a library of diverse compounds. The workflow below illustrates a generalized synthetic pathway for creating 1,2,4-thiadiazole derivatives containing an amide moiety, a functional group known to enhance biological activity.[1]
Caption: Generalized workflow for the synthesis and screening of 1,2,4-thiadiazole derivatives.
Causality Behind the Workflow: This multi-step synthesis allows for modularity. The choice of the initial substituted acid and amine (R₁) in the core synthesis, followed by the coupling of a different carboxylic acid (R₂) during functionalization, enables the creation of a large and diverse chemical library from common intermediates. This diversity is essential for systematically exploring the structure-activity relationship (SAR) and identifying lead compounds.
Protocols for Antimicrobial Activity Evaluation
The objective of a screening program is to efficiently identify compounds with desired biological actions at sufficiently low concentrations.[6] The following protocols provide robust, validated methods for assessing the antimicrobial efficacy of newly synthesized 1,2,4-thiadiazole derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is highly reproducible and amenable to high-throughput screening.[4]
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined after a specified incubation period by observing the lowest concentration at which no turbidity (growth) is visible.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compounds: Prepare a stock solution of each 1,2,4-thiadiazole derivative (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1%, as it can inhibit microbial growth.
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi like Candida species, use RPMI-1640 medium.
-
Microbial Inoculum: Culture the test organism overnight on an appropriate agar plate. Select several colonies to inoculate a sterile saline solution or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Controls: Prepare a positive control (microbes in broth, no compound) and a negative control (broth only, no microbes). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.
-
-
Assay Procedure (in a 96-well microtiter plate):
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock test compound solution to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C. Incubation time is typically 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A microplate reader can also be used to measure absorbance at 600 nm.
-
Self-Validation: The protocol's integrity is confirmed by the controls. The positive control must show robust growth (high turbidity), the negative control must remain clear, and the MIC of the standard antibiotic should fall within its known acceptable range for the quality control strain used (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).
Protocol 2: Agar Well Diffusion for Preliminary Screening
This method is a simpler, qualitative or semi-quantitative assay to quickly assess the antimicrobial potential of a compound library.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a microbe. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare the microbial inoculum as described in Protocol 1 (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate in three different directions to ensure confluent growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound stock solution into each well. A solvent control (e.g., DMSO) and a standard antibiotic should be included on each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
-
Data Presentation and Interpretation
Quantitative data from MIC assays should be summarized in a table for clear comparison across different compounds and microbial strains.
Table 1: Example MIC Data for a Series of 1,2,4-Thiadiazole Derivatives
| Compound ID | R₁ Group | R₂ Group | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Z1 | -CH₃ | -Phenyl | 16 | 64 | 32 |
| Z2 | -CH₃ | 4-Cl-Phenyl | 4 | 32 | 8 |
| Z3 | -Cyclopropyl | -Phenyl | 32 | >128 | 64 |
| Z4 | -Cyclopropyl | 4-Cl-Phenyl | 8 | 64 | 16 |
| Ciprofloxacin | N/A | N/A | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 2 |
Interpretation: In this example, compound Z2 shows the most promising activity, particularly against the Gram-positive bacterium S. aureus and the fungus C. albicans. The addition of a chlorine atom to the phenyl ring (comparing Z1 to Z2, and Z3 to Z4) appears to enhance antimicrobial potency, providing a key insight for the next cycle of drug design.
Mechanism of Action: Beyond Direct Killing
While some antimicrobial agents work by directly killing pathogens (bactericidal) or inhibiting their growth (bacteriostatic), an emerging strategy is to target virulence factors. This approach disarms the pathogen without exerting strong selective pressure for resistance. Recent studies on novel 1,2,4-thiadiazole derivatives have shown that they can effectively inhibit key virulence factors in plant pathogenic bacteria like Xanthomonas oryzae.[1]
Potential Mechanisms Include:
-
Inhibition of Extracellular Polysaccharides (EPS): EPS is crucial for biofilm formation and protecting bacteria from host defenses.
-
Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.
-
Inhibition of Motility: Flagellar-mediated swimming and swarming are essential for bacterial colonization and invasion.
-
Suppression of Extracellular Enzymes: Enzymes like proteases and cellulases degrade host tissues, facilitating infection.
Caption: Proposed anti-virulence mechanism of action for certain 1,2,4-thiadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and selectivity. For 1,2,4-thiadiazole derivatives, several key relationships have been observed:
-
Amide Moiety: The inclusion of an amide linker is often associated with potent biological activity, serving as a critical pharmacophore.[1]
-
Halogen Substitution: The presence of electron-withdrawing groups, such as chlorine or fluorine, on aromatic rings attached to the core scaffold frequently enhances antimicrobial activity.[7] This may be due to improved binding interactions with the biological target or altered pharmacokinetic properties.
-
Steric Hindrance: Bulky substituents can sometimes reduce activity, suggesting that a specific spatial arrangement is necessary for the compound to fit into the active site of its target.[7] For example, smaller alkyl or cycloalkyl groups may be favored over larger ones at certain positions.
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold represents a versatile and highly promising platform for the development of novel antimicrobial agents. The synthetic accessibility and potential for diverse functionalization allow for the systematic exploration of chemical space to optimize activity against a broad range of bacterial and fungal pathogens. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, screen, and characterize these compounds.
Future work should focus on elucidating the precise molecular targets of these derivatives to better understand their mechanism of action. Furthermore, exploring their efficacy in more complex in vivo models of infection and evaluating their toxicological profiles will be critical steps in translating these promising compounds from the laboratory to the clinic.
References
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protocol for synthesizing substituted 1,2,4-Thiadiazoles from 1,2,4-Thiadiazol-5-amine dihydrochloride
Introduction: The Versatility of the 1,2,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous compounds with a wide spectrum of biological activities.[1] This five-membered aromatic ring, containing two nitrogen atoms and one sulfur atom, serves as a versatile scaffold for the development of novel therapeutic agents. The unique electronic properties and geometric arrangement of the 1,2,4-thiadiazole core allow for diverse interactions with biological targets, leading to applications as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[2] The significance of this scaffold in drug development underscores the need for robust and adaptable synthetic protocols to generate libraries of substituted 1,2,4-thiadiazoles for screening and optimization.
This document provides a comprehensive guide for the synthesis of substituted 1,2,4-thiadiazoles, starting from the readily available precursor, 1,2,4-thiadiazol-5-amine dihydrochloride. The protocol leverages the classic Sandmeyer reaction, a powerful and reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[3] This transformation proceeds via an in situ generated diazonium salt, which is then displaced by a nucleophile.[4] The ability to introduce substituents at the 5-position of the 1,2,4-thiadiazole ring opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Workflow: A Strategic Overview
The conversion of this compound to a substituted 1,2,4-thiadiazole via the Sandmeyer reaction can be conceptually broken down into two critical stages:
-
Diazotization: The initial step involves the transformation of the primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.[5] The stability of the resulting diazonium salt is a crucial factor, and for heteroaromatic amines, which can be weakly basic, the use of strongly acidic media is often necessary to ensure complete diazotization.[6]
-
Nucleophilic Substitution (Sandmeyer Reaction): The unstable diazonium salt is immediately treated with a copper(I) salt, which catalyzes the displacement of the diazonium group with a nucleophile.[3][4] For instance, the use of copper(I) chloride or copper(I) bromide will yield the corresponding 5-chloro- or 5-bromo-1,2,4-thiadiazole.
Caption: General workflow for the synthesis of 5-bromo-1,2,4-thiadiazole.
Detailed Experimental Protocol: Synthesis of 5-Bromo-1,2,4-thiadiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 5-bromo-1,2,4-thiadiazole from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | 1588440-88-3 | 174.05 | 1.0 eq | Starting material. |
| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 | 5.0 eq | Acid catalyst for diazotization and source of bromide ions. |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.2 eq | Nitrosating agent. |
| Copper(I) bromide (CuBr) | 7787-70-4 | 143.45 | 1.1 eq | Catalyst for the Sandmeyer reaction. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Extraction solvent. |
| Saturated sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | For neutralization. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Silica gel (for column chromatography) | 7631-86-9 | - | - | Stationary phase for purification. |
| Hexane | 110-54-3 | 86.18 | - | Eluent for column chromatography. |
| Ethyl acetate | 141-78-6 | 88.11 | - | Eluent for column chromatography. |
Step-by-Step Procedure
Part 1: Diazotization
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq).
-
Acidification: To the flask, add hydrobromic acid (48% aq., 5.0 eq). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt that will be formed.[7]
-
Addition of Sodium Nitrite: Dissolve sodium nitrite (1.2 eq) in a minimal amount of cold water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C. The formation of a diazonium salt is often accompanied by a slight color change.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Part 2: Sandmeyer Reaction
-
Addition of Copper(I) Bromide: In a separate beaker, dissolve copper(I) bromide (1.1 eq) in hydrobromic acid (48% aq., 2.0 eq). Add this solution to the reaction mixture containing the diazonium salt.
-
Heating: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Vigorous evolution of nitrogen gas should be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-bromo-1,2,4-thiadiazole.
Characterization of the Product
The identity and purity of the synthesized 5-bromo-1,2,4-thiadiazole should be confirmed by standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the 3-position of the thiadiazole ring. The chemical shift will be influenced by the electronic nature of the bromine atom.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show two signals corresponding to the two carbon atoms in the thiadiazole ring.[8]
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the mass of 5-bromo-1,2,4-thiadiazole. The presence of bromine will be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[9][10][11]
Safety Precautions and Troubleshooting
Safety:
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[12][13] Therefore, they should always be prepared in situ and used immediately.
-
Hydrobromic Acid: This is a corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Nitrite: This is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed.[14][15][16]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Check for the presence of excess nitrous acid using starch-iodide paper.[7] |
| Premature decomposition of the diazonium salt. | Maintain low temperatures throughout the diazotization step and proceed to the Sandmeyer reaction without delay. | |
| Inactive copper(I) catalyst. | Use freshly purchased or properly stored copper(I) bromide. The catalyst can be washed with a reducing agent (e.g., sulfurous acid) to remove any oxidized copper(II) species. | |
| Formation of side products | Reaction of the diazonium salt with water to form a phenol. | Ensure the reaction is carried out under sufficiently acidic conditions and that the temperature is controlled. |
| Formation of biaryl compounds. | This can be a competing pathway in Sandmeyer reactions. Optimizing the concentration of the copper catalyst and the reaction temperature may help to minimize this side reaction.[7] |
Conclusion
The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of substituted 1,2,4-thiadiazoles from this compound. By leveraging the Sandmeyer reaction, researchers can efficiently introduce a range of substituents at the 5-position, facilitating the exploration of this important heterocyclic scaffold in drug discovery and development. The detailed experimental procedure, coupled with insights into the underlying chemical principles and safety considerations, is intended to empower scientists to successfully implement this synthetic strategy in their research endeavors.
References
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Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. (n.d.). Retrieved from [Link]
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Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. PubMed. (n.d.). Retrieved from [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. (n.d.). Retrieved from [Link]
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Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... ResearchGate. (n.d.). Retrieved from [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. (2023). Retrieved from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023). Retrieved from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. (n.d.). Retrieved from [Link]
-
Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. (2022). Retrieved from [Link]
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1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. (n.d.). Retrieved from [Link]
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Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances. (2023). Retrieved from [Link]
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Google Patents. (n.d.).
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Flow Hydrodediazoniation of Aromatic Heterocycles. PubMed Central. (n.d.). Retrieved from [Link]
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Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. (n.d.). Retrieved from [Link]
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174 Thiadiazoles and Their Properties. ISRES. (n.d.). Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. (n.d.). Retrieved from [Link]
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Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... ResearchGate. (n.d.). Retrieved from [Link]
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Diazotisation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. (n.d.). Retrieved from [Link]
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Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. (2004). Retrieved from [Link]
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Sandmeyer type reaction troubleshoot. Reddit. (2024). Retrieved from [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed Central. (n.d.). Retrieved from [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. (n.d.). Retrieved from [Link]
-
Diazotization of an aromatic amine. ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018). Retrieved from [Link]
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One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. Thieme. (n.d.). Retrieved from [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. (2022). Retrieved from [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. (n.d.). Retrieved from [Link]
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SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. (n.d.). Retrieved from [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. (2020). Retrieved from [Link]
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Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. (n.d.). Retrieved from [Link]
-
Synthesis of 5-amino-1,2,4-thiadiazoles. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. Der Pharma Chemica. (n.d.). Retrieved from [Link]
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books. (2024).
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Application Notes & Protocols: 1,2,4-Thiadiazol-5-amine Dihydrochloride as a Versatile Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Value of the 1,2,4-Thiadiazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to engage in diverse non-covalent interactions with biological targets.[1] Its utility as a bioisostere for other heterocycles, such as pyrimidines, allows it to mimic key interactions within the ATP-binding site of many kinases.[2] This application note provides a comprehensive guide for researchers on the use of 1,2,4-thiadiazol-5-amine dihydrochloride, a versatile and commercially available building block, for the synthesis and evaluation of novel kinase inhibitors. We will delve into the rationale behind synthetic strategies and provide detailed protocols for chemical synthesis and biological characterization, with a focus on inhibitors of the c-Met and GSK-3β kinases.
Physicochemical Properties and Handling of this compound
This compound is the salt form of the parent amine, which enhances its stability and solubility in polar solvents, making it a convenient starting material for synthesis.
| Property | Value | Source |
| Molecular Formula | C₂H₅Cl₂N₃S | Inferred |
| Molecular Weight | 174.05 g/mol | Inferred |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF | Generic |
| Storage | Store in a cool, dry place away from moisture | [3] |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[3]
Synthetic Strategy: From Building Block to Potent Inhibitor
A common and effective strategy for elaborating the 1,2,4-thiadiazol-5-amine core into a library of potential kinase inhibitors involves a two-step sequence: N-acylation followed by a palladium-catalyzed cross-coupling reaction . This approach allows for the introduction of diverse chemical functionalities at two key positions of the scaffold, enabling extensive Structure-Activity Relationship (SAR) studies.
Caption: General synthetic workflow for kinase inhibitor development.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the 5-amino group. The dihydrochloride salt requires a base to neutralize the HCl and free the amine for reaction.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM (or THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the base (e.g., TEA, 2.2 eq) dropwise and stir for 10-15 minutes.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated 1,2,4-thiadiazole.
Protocol 2: Halogenation of the 1,2,4-Thiadiazole Ring
To introduce a handle for cross-coupling, the 1,2,4-thiadiazole ring needs to be halogenated. The C3 position is a common site for such modifications.
Materials:
-
N-acylated 1,2,4-thiadiazole from Protocol 1
-
Halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS))
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-acylated 1,2,4-thiadiazole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the halogenating agent (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Library Generation
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the halogenated position of the thiadiazole core.[5]
Materials:
-
N-(3-halo-1,2,4-Thiadiazol-5-yl)amide from Protocol 2
-
Aryl or heteroaryl boronic acid of choice (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water or DMF)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add the halogenated thiadiazole (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.
Caption: Tiered workflow for biological evaluation of kinase inhibitors.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant kinase of interest (e.g., c-Met, GSK-3β)
-
Specific substrate peptide for the kinase
-
ATP (at a concentration near the Kₘ for the kinase)
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilution or DMSO control to each well.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Example Data: Inhibition of c-Met and GSK-3β by 1,2,4-Thiadiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 51am | c-Met | 2.54 | [6][7] |
| 7d | c-Met | 2.02 | [8] |
| Compound 10a | GSK-3β | (2.7-fold more potent than Tideglusib) | [9] |
| Compound 7f | GSK-3β | (Potent inhibitor) | [10] |
Protocol 5: Cell-Based Assay - Western Blot for Phosphorylated Kinase
This protocol allows for the assessment of an inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrate.
Materials:
-
Cancer cell line with activated target kinase (e.g., MKN-45 for c-Met)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or DMSO control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against the phosphorylated target overnight at 4 °C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: To normalize, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein. Quantify the band intensities to determine the reduction in phosphorylation.[12]
Protocol 6: Cell Viability Assay (MTT or CellTiter-Glo®)
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Synthesized inhibitor compounds
-
96-well plates
-
MTT reagent (and solubilization solution) or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate reader (spectrophotometer or luminometer)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.[13]
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Target Signaling Pathways: c-Met and GSK-3β
Understanding the signaling context of the target kinase is essential for interpreting experimental results.
Caption: Simplified c-Met signaling pathway and point of inhibition.
The c-Met receptor tyrosine kinase, upon activation by its ligand HGF, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and motility.[11] Inhibitors based on the 1,2,4-thiadiazole scaffold can block the ATP-binding site of c-Met, preventing its autophosphorylation and halting these oncogenic signals.[6]
Caption: Simplified Wnt/β-catenin pathway showing GSK-3β regulation.
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is constitutively active in resting cells and is a key negative regulator in the Wnt signaling pathway by promoting the degradation of β-catenin.[14] Inhibition of GSK-3β by 1,2,4-thiadiazole-based compounds can stabilize β-catenin, impacting gene transcription and cellular processes.[9][10]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic strategies and biological evaluation protocols outlined in this application note provide a robust framework for researchers to design, synthesize, and characterize potent and selective inhibitors against a range of kinase targets. The inherent drug-like properties of the 1,2,4-thiadiazole scaffold, combined with the modular synthetic approach, make this building block an excellent choice for academic and industrial drug discovery programs.
References
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Yao, Y., et al. (2018). Discovery of[8][10][11]triazolo[3,4-b][6][10][11]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816. [Link]
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Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
-
Liao, S., et al. (2024). Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment. Bioorganic Chemistry, 145, 107195. [Link]
-
Liao, S., et al. (2023). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 134, 106446. [Link]
-
H-G. H, et al. (2009). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. Protein & Peptide Letters, 16(10), 1235-1242. [Link]
-
Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed, 37642355. [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Pomeislová, A., et al. (2021). 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β. Bioorganic & Medicinal Chemistry, 32, 115998. [Link]
-
Chow, A. K., et al. (2014). Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate. [Link]
-
Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]
-
Bio-Techne (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Zhang, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Structure, 1315, 138531. [Link]
-
Sławiński, J., et al. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences, 25(11), 6061. [Link]
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Larsson, U., et al. (2007). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. Synthesis, 2007(15), 2296-2298. [Link]
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Kennedy, E. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(43), 28738-28748. [Link]
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Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic & Biomolecular Chemistry, 13(33), 8753-8756. [Link]
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Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
- Google Patents (n.d.). Methods of preparing thiadiazoles.
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Sharma, G., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(17), 5348. [Link]
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Wang, L., et al. (2017). N-acylation of amides through internal nucleophilic catalysis. Tetrahedron Letters, 58(26), 2588-2590. [Link]
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Lee, J. H., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(11), 6062. [Link]
-
Kennedy, D. C., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4991. [Link]
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El-Gendy, M. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(10), 2437-2448. [Link]
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El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 7H-[8][10][11]Triazolo[3,4-b][6][10][11]thiadiazine Inhibitors as Antitumor Agents. ACS Omega, 5(32), 20635-20651. [Link]
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El-Gazzar, A. B. A., et al. (2007). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Die Pharmazie, 62(6), 416-421. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
El-Gendy, M. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(10), 2437. [Link]
-
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Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. [Link]
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Application Notes and Protocols: The Development and Application of 1,2,4-Thiadiazole-Based Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry and, more recently, as a versatile core for the development of novel fluorescent probes for biological imaging.[1][2] Its unique electronic properties, synthetic accessibility, and stability make it an attractive platform for creating probes that can visualize a wide array of biological analytes and processes with high sensitivity and selectivity. This guide provides an in-depth exploration of the design principles, synthesis, characterization, and application of 1,2,4-thiadiazole-based probes. We offer detailed, field-proven protocols to empower researchers to harness the full potential of this promising class of fluorophores.
Introduction: Why 1,2,4-Thiadiazole?
Fluorescent probes are indispensable tools in modern biological research, enabling the real-time visualization of cellular structures, biomolecules, and dynamic processes.[3][4] While numerous heterocyclic systems have been employed as fluorophores, the 1,2,4-thiadiazole ring offers a distinct combination of attributes. Its electron-deficient nature facilitates the design of probes based on intramolecular charge transfer (ICT), a mechanism that is highly sensitive to the local microenvironment.[5] This sensitivity can be exploited to create probes that respond to changes in polarity, viscosity, or the presence of specific analytes.[6][7] Furthermore, the synthetic versatility of the 1,2,4-thiadiazole core allows for the straightforward introduction of various functional groups to tune its photophysical properties and to incorporate recognition moieties for specific biological targets.[8][9]
Rational Design of 1,2,4-Thiadiazole Probes
The successful development of a 1,2,4-thiadiazole-based probe begins with a clear understanding of the target analyte and the desired sensing mechanism. A typical probe consists of three key components: a fluorophore (the 1,2,4-thiadiazole core), a recognition unit (for selective binding to the analyte), and a linker.[4][10]
The Donor-Acceptor (D-A) Strategy
A prevalent design strategy involves creating a donor-π-acceptor (D-π-A) system, where the electron-deficient 1,2,4-thiadiazole acts as the acceptor. An electron-donating group is conjugated to the thiadiazole ring, often through a π-linker. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, resulting in a fluorescent signal. The interaction of the probe with its target can modulate this ICT process, leading to a detectable change in fluorescence intensity or wavelength.
Figure 1: A schematic representation of the Donor-Acceptor design principle for 1,2,4-thiadiazole-based fluorescent probes.
analyte-Specific Recognition Moieties
The choice of the recognition moiety is critical for the probe's selectivity. For instance:
-
Metal Ion Probes: Chelating agents like picolinamine or thiourea derivatives can be incorporated to bind specific metal ions such as Cu²⁺ or Co²⁺.[11][12]
-
Enzyme Probes: Substrates for specific enzymes can be attached to the fluorophore. Enzymatic cleavage of the substrate releases the fluorophore, leading to a "turn-on" fluorescent signal.[13][14]
-
Viscosity Probes: Probes with rotors that exhibit twisted intramolecular charge transfer (TICT) are often used. In viscous environments, the rotation is hindered, leading to enhanced fluorescence.[6][7]
Synthesis of 1,2,4-Thiadiazole Probes: A General Protocol
The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is often achieved through the oxidative cyclization of N-acylthioamides or related precursors.[8] Below is a generalized, two-step protocol that can be adapted for the synthesis of a variety of 1,2,4-thiadiazole-based probes.
Protocol 3.1: Synthesis of the N-Acylthioamide Precursor
-
Materials: A substituted amidine, a dithioester or aryl isothiocyanate, and a suitable solvent (e.g., DMF).
-
Step 1: Thioacylation. In an inert atmosphere, dissolve the amidine in DMF. Add a base (e.g., sodium carbonate) followed by the dropwise addition of the dithioester or aryl isothiocyanate.
-
Step 2: Reaction Monitoring. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Step 3: Work-up. Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 4: Purification. Purify the crude product by column chromatography on silica gel to obtain the N-acylthioamide intermediate.
Protocol 3.2: Oxidative Cyclization to the 1,2,4-Thiadiazole Core
-
Materials: The N-acylthioamide precursor, an oxidizing agent (e.g., iodine, phenyliodine(III) bis(trifluoroacetate)), and a suitable solvent (e.g., dichloromethane, ethanol).
-
Step 1: Dissolution. Dissolve the N-acylthioamide in the chosen solvent.
-
Step 2: Oxidation. Add the oxidizing agent portion-wise at room temperature. The reaction often proceeds rapidly.[8]
-
Step 3: Reaction Monitoring. Monitor the formation of the 1,2,4-thiadiazole by TLC.
-
Step 4: Work-up. Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Step 5: Purification and Characterization. Concentrate the solution and purify the final 1,2,4-thiadiazole probe by column chromatography or recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 3: A step-by-step workflow for live-cell imaging with 1,2,4-thiadiazole probes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Low probe concentration- Inefficient staining- Photobleaching | - Increase probe concentration or incubation time- Optimize staining conditions (e.g., temperature, buffer)- Use an antifade reagent and minimize light exposure |
| High Background | - Excess unbound probe- Autofluorescence | - Perform wash steps after staining- Use a background suppressor- Image in a phenol red-free medium- Use appropriate spectral unmixing if available |
| Phototoxicity | - High excitation light intensity- Prolonged exposure | - Reduce laser power and exposure time- Use a more sensitive camera- Acquire images at longer intervals for time-lapse experiments |
Conclusion and Future Perspectives
1,2,4-Thiadiazole-based fluorescent probes represent a dynamic and expanding area of research. Their tunable photophysical properties and synthetic accessibility make them powerful tools for biological imaging. Future developments will likely focus on creating probes with even greater brightness, photostability, and specificity. The development of near-infrared (NIR) emitting 1,2,4-thiadiazole probes would be particularly advantageous for in vivo imaging, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence. [15][16]As our understanding of the structure-property relationships of these fascinating molecules grows, so too will their impact on our ability to visualize the intricate workings of living systems.
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Strategic N-Arylation of 1,2,4-Thiadiazol-5-amines: A Detailed Protocol for Palladium-Catalyzed Cross-Coupling
An Application Note for Drug Development Professionals
Introduction: The Strategic Value of the N-Aryl-1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, integral to a range of therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other heterocycles.[1] The N-arylation of the 5-amino position on this ring system unlocks a critical vector for molecular elaboration, enabling the synthesis of libraries of compounds with diverse pharmacological profiles, including potential anticancer and antimicrobial agents.[2][3]
However, the N-arylation of electron-rich, five-membered heteroaromatic amines like 1,2,4-thiadiazol-5-amine presents a significant synthetic challenge. These substrates are often poor nucleophiles and can act as catalyst poisons, leading to low yields and inconsistent results with traditional methods.[4][5] This application note provides a robust and reproducible protocol for the N-arylation of 1,2,4-thiadiazol-5-amines utilizing a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination.[6][7] We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed step-by-step procedure, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The success of this transformation hinges on a carefully selected palladium catalyst system. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that proceeds via a well-established catalytic cycle.[6] Understanding this cycle is paramount for troubleshooting and adapting the protocol to new substrates.
The cycle is initiated with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the 1,2,4-thiadiazol-5-amine after deprotonation by a base. The final, crucial step is reductive elimination, which forms the desired N-aryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[8]
Experimental Protocol: General Procedure for N-Arylation
This protocol is designed as a general starting point and may require optimization depending on the specific substrates used.
Materials and Reagents
-
Substrates: 1,2,4-Thiadiazol-5-amine (or substituted analogue), Aryl bromide or chloride
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: A suitable biaryl phosphine ligand (e.g., XPhos, BrettPhos).
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification, rotary evaporator, flash chromatography system.
Workflow Overview
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 1,2,4-thiadiazol-5-amine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (4.4 mol %), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1 M concentration relative to the limiting reagent) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the sealed vial to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully pour it into a separatory funnel containing water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1,2,4-thiadiazol-5-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][10]
Reaction Scope and Optimization Parameters
The success of the N-arylation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides starting points for optimization. For challenging couplings, particularly with less reactive aryl chlorides, more specialized ligands and conditions may be necessary.[11]
| Parameter | Recommended Choice | Rationale & Causality | Potential Alternatives |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) source that is readily activated in solution. | Pd(OAc)₂ (requires in-situ reduction), Pd(dba)₂ |
| Ligand | XPhos, BrettPhos | Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination, crucial for coupling challenging heteroaromatic amines.[4][5] | RuPhos, SPhos, Josiphos-type ligands.[6] |
| Base | NaOtBu | A strong, non-nucleophilic base effective for deprotonating the amine without competing in the reaction. | K₂CO₃, Cs₂CO₃ (milder options, may require higher temperatures), K₃PO₄. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic, non-coordinating solvents with appropriate boiling points for thermal reactions. | THF, CPME |
| Aryl Halide | Ar-Br, Ar-I | More reactive towards oxidative addition than aryl chlorides. | Ar-Cl (less reactive, often requires a more active catalyst system), Ar-OTf.[5] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient reaction temperature/time. Heterocyclic substrates can inhibit the formation of the active Pd(0)-ligand complex.[12]
-
Solution: Ensure all reagents and solvents are anhydrous and the system is free of oxygen. Consider pre-forming the active catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents. Increase the reaction temperature or switch to microwave heating.[13]
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Cause: Presence of water or other protic sources. Catalyst decomposition.
-
Solution: Use scrupulously dry solvents and reagents. A slight excess of the phosphine ligand can sometimes help stabilize the catalyst.
-
-
Difficulty in Purification:
-
Cause: Residual palladium catalyst or ligand oxides.
-
Solution: During workup, washing the organic layer with an aqueous solution of thiourea or L-cysteine can help scavenge residual palladium.
-
Conclusion
The palladium-catalyzed N-arylation of 1,2,4-thiadiazol-5-amines via the Buchwald-Hartwig reaction is a highly effective and versatile method for synthesizing key intermediates in drug discovery programs. By understanding the underlying catalytic cycle and carefully selecting the reaction components—particularly a bulky biaryl phosphine ligand—researchers can overcome the inherent challenges of coupling these electron-rich heterocycles. The detailed protocol and optimization guidelines presented here provide a solid foundation for the successful implementation of this critical transformation, paving the way for the rapid development of novel and potent therapeutic candidates.
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Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (2013). Beilstein Journals. [Link]
-
Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. (2012). National Institutes of Health. [Link]
-
Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. (2016). Hilaris Publisher. [Link]
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- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Use of 1,2,4-Thiadiazol-5-amine dihydrochloride in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 1,2,4-Thiadiazole Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds.[1] This approach hinges on screening collections of low molecular weight compounds, or "fragments," to identify weak but high-quality interactions with a biological target.[1] These initial hits then serve as starting points for chemical elaboration into more potent and selective drug candidates. The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its utility in FBDD stems from its rigid structure, which presents well-defined vectors for chemical modification, and its capacity for forming key interactions with protein targets. This document provides a detailed guide on the application of 1,2,4-Thiadiazol-5-amine dihydrochloride as a valuable building block in FBDD campaigns.
Physicochemical Properties of this compound for FBDD
The selection of fragments for a screening library is a critical step in any FBDD program. Ideal fragments adhere to the "Rule of Three," possessing a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors and acceptors, and a cLogP of less than three. This compound aligns well with these principles, making it an excellent candidate for fragment screening.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₂H₅Cl₂N₃S | |
| Molecular Weight | 162.06 g/mol | Compliant with the "Rule of Three," ensuring good ligand efficiency. |
| Hydrogen Bond Donors | 2 (amine) | Provides opportunities for directional interactions with the protein target. |
| Hydrogen Bond Acceptors | 3 (ring nitrogens) | Offers multiple points for hydrogen bonding, increasing the likelihood of binding. |
| Topological Polar Surface Area | 77.9 Ų | Contributes to favorable solubility and permeability properties. |
| Form | Dihydrochloride salt | Enhances aqueous solubility, which is crucial for biophysical screening assays. |
A Generalized Workflow for FBDD Utilizing this compound
A typical FBDD campaign is a multi-stage process that begins with the screening of a fragment library and progresses through hit validation and optimization. The following workflow is tailored for the use of this compound.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Detailed Protocols for Key Experiments
The successful identification and validation of fragment hits require a cascade of biophysical techniques.[1][5] This integrated approach ensures that initial hits are genuine binders and provides a solid foundation for subsequent medicinal chemistry efforts.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method for identifying fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
10x SYPRO Orange dye
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution (100 mM in DMSO)
-
96- or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare the protein-dye master mix by diluting the SYPRO Orange dye to 5x in the screening buffer and then adding the target protein to the desired final concentration.
-
Dispense 18 µL of the protein-dye master mix into each well of the PCR plate.
-
Add 2 µL of the this compound stock solution to the appropriate wells to achieve a final screening concentration (typically 100-500 µM). Include appropriate controls (protein + dye + DMSO; buffer + dye).
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
-
Place the plate in the real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Analyze the data to determine the Tₘ for each well. A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the fragment is considered a preliminary hit.
Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming fragment binding directly in solution. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD.
Materials:
-
Purified target protein (10-50 µM)
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D₂O)
-
This compound (100-500 µM)
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
Procedure (STD NMR):
-
Prepare two samples: one containing the target protein and the fragment, and a reference sample with only the fragment at the same concentration.
-
Acquire a standard 1D proton NMR spectrum for both samples.
-
For the sample containing the protein, acquire an STD spectrum with on-resonance saturation of the protein signals (e.g., at 0 ppm) and an off-resonance saturation (e.g., at 30 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.
Protocol 3: Characterization of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified target protein (10-50 µM in the sample cell)
-
This compound (10-20 times the protein concentration in the injection syringe)
-
ITC instrument
-
Degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Thoroughly dialyze both the protein and the fragment against the same ITC buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution, allowing the system to return to baseline between injections.
-
Integrate the heat changes for each injection and plot them against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
From Hit to Lead: The Path Forward
Once this compound is confirmed as a binder, the next crucial step is to obtain structural information of the fragment-protein complex, typically through X-ray crystallography. The resulting structure will reveal the binding mode of the fragment and identify key interactions with the protein. This structural information is invaluable for guiding the hit-to-lead optimization process.
The 5-amino group and the ring nitrogens of the 1,2,4-thiadiazole core provide clear vectors for chemical elaboration. Structure-guided design can then be employed to synthesize analogs that extend into nearby pockets of the binding site, thereby increasing affinity and selectivity. The reactivity and potential liabilities of the thiadiazole scaffold should also be carefully assessed during this phase to ensure the development of tractable lead compounds.[6][7]
Caption: The iterative cycle of hit-to-lead optimization.
Conclusion
This compound is a valuable and versatile fragment for use in FBDD campaigns. Its favorable physicochemical properties, coupled with the strategic application of a robust biophysical screening cascade, can facilitate the discovery of novel starting points for drug development. The protocols and workflow outlined in this document provide a comprehensive guide for researchers seeking to leverage the potential of this privileged scaffold in their drug discovery programs. Careful hit validation and structure-guided optimization are paramount to successfully translating these initial fragment hits into potent and selective lead compounds.
References
-
Šilar, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905–1910. [Link]
-
Pragathi, P., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7475–7486. [Link]
-
Šilar, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
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Ciulli, A., & Abell, C. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12984–12989. [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
-
Lu, T., et al. (2018). Discovery of[1][2][8]triazolo[3,4-b][1][6][8]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809–816. [Link]
- Šilar, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
-
Ciulli, A., & Abell, C. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Discovery - the University of Dundee Research Portal. [Link]
-
Various Authors. (n.d.). Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
-
Lountras, A., et al. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. [Link]
- Various Authors. (2024).
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- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Derivatizing the Amino Group of 1,2,4-Thiadiazol-5-amine
Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to pyrimidine allows it to act as a bioisostere, while the presence of sulfur and nitrogen atoms confers unique physicochemical properties, such as enhanced membrane permeability and the ability to participate in hydrogen bonding.[3] Consequently, derivatives of 1,2,4-thiadiazole have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4]
The 5-amino group of 1,2,4-thiadiazol-5-amine is a critical handle for chemical modification. Derivatizing this primary amine allows for the systematic exploration of the chemical space around the core scaffold. This process is fundamental to Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[5] This guide provides detailed, field-proven protocols for the most common and effective techniques for derivatizing this versatile amino group: acylation, sulfonylation, and reductive amination.
I. Acylation: Forging the Amide Bond
Acylation is arguably the most fundamental and widely used technique for derivatizing primary amines. The resulting amide bond is metabolically robust and provides a valuable hydrogen bond donor (the N-H proton), which can be crucial for target engagement. The reaction involves the nucleophilic attack of the 5-amino group on an electrophilic carbonyl carbon.
Method 1: Acylation with Acyl Chlorides
This is a classic, high-yielding method that utilizes highly reactive acyl chlorides. The reaction is typically rapid and proceeds under mild conditions. The primary causality for using a base, such as triethylamine (TEA) or pyridine, is to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Synthesis of N-(1,2,4-Thiadiazol-5-yl)acetamide
-
Reagent Preparation:
-
Dissolve 1,2,4-Thiadiazol-5-amine (1.0 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add triethylamine (TEA) (1.2 eq.) to the solution.
-
-
Reaction Setup:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Caution: Acyl chlorides are moisture-sensitive and corrosive.
-
-
Reaction Execution & Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture such as Ethyl Acetate/Hexanes. The product should have a higher Rf than the starting amine.
-
-
Work-up & Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
-
Logical Workflow for Acylation with Acyl Chlorides
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 1,2,4-Thiadiazoles in Agricultural Science Research
For Researchers, Scientists, and Agrochemical Development Professionals
The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in the quest for novel agrochemicals. Its inherent chemical stability and the diverse biological activities exhibited by its derivatives have positioned it as a focal point in the development of new-generation fungicides, insecticides, herbicides, and plant growth regulators. This guide provides an in-depth exploration of the applications of 1,2,4-thiadiazoles in agricultural science, complete with detailed experimental protocols and an analysis of the structure-activity relationships that govern their efficacy.
The 1,2,4-Thiadiazole Core: A Hub of Agrochemical Activity
The unique electronic properties of the 1,2,4-thiadiazole ring allow for a wide range of substitutions at its carbon and nitrogen atoms, leading to a vast chemical space for exploration. This structural versatility is the foundation of its diverse biological activities, which have been harnessed to address various challenges in crop protection and enhancement. Researchers have successfully developed 1,2,4-thiadiazole derivatives that exhibit potent and selective action against a spectrum of agricultural pests and diseases, as well as compounds that can modulate plant growth to improve yield and quality.
Insecticidal Applications: Targeting the Nervous System of Pests
A significant area of research has focused on the development of 1,2,4-thiadiazole-based insecticides. Many of these compounds have been found to be active against a range of sap-sucking insects, such as aphids and leafhoppers.[1]
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonists
A key mechanism of action for several insecticidal 1,2,4-thiadiazole derivatives is their function as agonists of muscarinic acetylcholine receptors (mAChRs) in the insect nervous system.[1][2] Acetylcholine is a major neurotransmitter in insects, and its receptors are crucial for nerve impulse transmission. By binding to and activating mAChRs, these thiadiazole compounds disrupt normal nerve function, leading to paralysis and death of the insect. This targeted mode of action can offer a degree of selectivity, potentially reducing the impact on non-target organisms. For instance, the 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole have shown potent insecticidal activity.[1] One notable example, 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole, has demonstrated high activity against the brown planthopper (Nilaparvata lugens), including strains resistant to imidacloprid.[1]
Caption: Mechanism of 1,2,4-thiadiazole insecticides as mAChR agonists.
Structure-Activity Relationship (SAR) Insights
The insecticidal potency of 1,2,4-thiadiazole derivatives is significantly influenced by the nature of the substituents on the heterocyclic ring. Key SAR findings include:
-
Substitution at the 3-position: The presence of a pyridyl group at this position has been consistently linked to good insecticidal activity against a range of pests.[1]
-
Substitution at the 5-position: The nature of the substituent at this position can fine-tune the activity and spectrum of the insecticide. For example, a tetrahydropyridinyl group has been shown to be effective.[1]
-
Fused Ring Systems: Fusing the 1,2,4-triazole ring with other heterocyclic systems can lead to enhanced insecticidal activity.[3]
Protocol: Insecticidal Bioassay Using the Leaf-Dip Method
This protocol is designed to evaluate the contact toxicity of 1,2,4-thiadiazole compounds against aphids.
Materials:
-
Test 1,2,4-thiadiazole compounds
-
Acetone (for initial dissolution)
-
Triton X-100 or similar surfactant (0.1% v/v in water)
-
Distilled water
-
Host plant leaves (e.g., cabbage, fava bean)
-
Petri dishes (9 cm diameter)
-
Agar (1.5% w/v in water)
-
Fine paintbrush
-
Culture of aphids (e.g., Myzus persicae)
-
Growth chamber with controlled temperature and light
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in acetone.
-
Create a series of dilutions of the stock solution with distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations. The final acetone concentration should be minimal and consistent across all treatments.
-
A control solution should be prepared with the same concentration of acetone and Triton X-100 in distilled water.
-
-
Preparation of Leaf Discs:
-
Prepare a 1.5% agar solution, pour it into Petri dishes, and allow it to solidify.
-
Excise leaf discs from healthy, untreated host plant leaves using a cork borer.
-
Dip each leaf disc into the respective test or control solution for 10-15 seconds with gentle agitation.
-
Place the treated leaf discs on a paper towel to air dry.
-
-
Infestation and Incubation:
-
Once dry, place each leaf disc, abaxial side up, onto the solidified agar in a Petri dish.
-
Using a fine paintbrush, carefully transfer a set number of adult aphids (e.g., 10-20) onto each leaf disc.
-
Seal the Petri dishes with ventilated lids to allow for air exchange.
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 22-25°C, 16:8 hour light:dark cycle).
-
-
Mortality Assessment:
-
Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Calculate the percentage of mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.
-
The data can be used to determine the LC50 (lethal concentration for 50% of the population) for each compound.
-
Fungicidal Properties: Combating Plant Pathogens
Derivatives of 1,2,4-thiadiazole have also demonstrated promising activity against a variety of plant pathogenic fungi. While the specific molecular targets of 1,2,4-thiadiazole fungicides are still under investigation, their structural similarity to other azole fungicides suggests potential mechanisms of action.
Potential Mechanisms of Action
Azole fungicides, a major class of agricultural and medical antifungals, are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. They achieve this by targeting the enzyme lanosterol 14α-demethylase. Given the structural resemblances, it is plausible that some 1,2,4-thiadiazole derivatives may act through a similar mechanism. Another potential mechanism involves the inhibition of cysteine proteases, where the N-S bond of the thiadiazole ring reacts with the cysteine thiol in the enzyme's active site, leading to its inactivation.[4]
Caption: A potential fungicidal mechanism of 1,2,4-thiadiazoles.
Protocol: In Vitro Antifungal Assay Against Botrytis cinerea
This protocol details a method to assess the efficacy of 1,2,4-thiadiazole compounds against the grey mold fungus, Botrytis cinerea.
Materials:
-
Test 1,2,4-thiadiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Petri dishes (9 cm diameter)
-
Actively growing culture of Botrytis cinerea on PDA
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Medicated Media:
-
Prepare stock solutions of the test compounds in DMSO.
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration is the same across all treatments and the control (typically ≤1% v/v).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only DMSO should also be prepared.
-
-
Inoculation:
-
From the edge of an actively growing B. cinerea culture, take mycelial plugs using a sterile 5 mm cork borer.
-
Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Measurement:
-
Incubate the plates at 20-22°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
The data can be used to determine the EC50 (effective concentration for 50% inhibition) for each compound.
-
Herbicidal Potential: A New Avenue for Weed Management
The exploration of 1,2,4-thiadiazoles as herbicides is a growing field of interest. Some derivatives have shown promising activity against a range of weed species.
Mode of Action in Plants
The herbicidal effects of thiadiazole derivatives are diverse and can involve multiple modes of action. Some compounds have been shown to inhibit photosynthesis by interfering with the electron transport chain in photosystem II.[5] Other reported effects include the disruption of chloroplast ultrastructure and the prevention of starch accumulation.[5] More recently, research on related oxadiazole compounds has identified light-dependent protochlorophyllide oxidoreductase (LPOR), a key enzyme in chlorophyll biosynthesis, as a novel herbicidal target.[6]
Protocol: Pre-emergence Herbicidal Activity Screening
This protocol is designed for the initial screening of 1,2,4-thiadiazole compounds for their pre-emergence herbicidal activity.
Materials:
-
Test 1,2,4-thiadiazole compounds
-
Acetone
-
Tween-20
-
Distilled water
-
Pots or trays filled with a standard potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare spray solutions by diluting the stock solutions with a water-acetone mixture containing a small amount of Tween-20 as a surfactant. The final acetone concentration should be kept low and constant across all treatments.
-
A control solution containing the same concentration of acetone and Tween-20 should be prepared.
-
-
Sowing and Treatment:
-
Fill pots or trays with potting mix and sow the seeds of the target weed species at a uniform depth.
-
Apply the test and control solutions evenly over the soil surface using a laboratory sprayer. The application rate should be calibrated to deliver a specific dose per unit area (e.g., g/ha).
-
-
Incubation and Evaluation:
-
Place the treated pots or trays in a greenhouse or growth chamber with appropriate conditions for seed germination and plant growth (e.g., 25°C, 16-hour photoperiod).
-
Water the pots as needed, avoiding surface runoff.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect. This can be done by counting the number of emerged seedlings, measuring shoot or root length, or by a visual rating scale (e.g., 0 = no effect, 100 = complete kill).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or injury for each treatment compared to the untreated control.
-
Compounds showing significant activity can be selected for further dose-response studies to determine their GR50 (the dose required for 50% growth reduction).
-
Plant Growth Regulation: Modulating Plant Development
Certain 1,2,4-thiadiazole derivatives have been found to exhibit plant growth regulatory activities, particularly cytokinin-like effects. Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots.
Cytokinin-like Activity
The cytokinin-like activity of some 1,2,4-thiadiazoles can be attributed to their ability to mimic natural cytokinins and interact with the cytokinin signaling pathway in plants. This can lead to various physiological responses, such as enhanced shoot proliferation, delayed leaf senescence, and increased callus growth in tissue culture.
Protocol: Cytokinin-like Activity Bioassay (Callus Growth)
This bioassay is used to assess the cytokinin-like activity of 1,2,4-thiadiazole compounds by measuring their effect on the growth of callus tissue.
Materials:
-
Test 1,2,4-thiadiazole compounds
-
Ethanol or DMSO for initial dissolution
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Agar
-
An auxin (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D)
-
Established callus culture (e.g., tobacco, soybean)
-
Sterile culture vessels (e.g., Petri dishes or jars)
-
Laminar flow hood
-
Autoclave
-
Growth chamber
Procedure:
-
Preparation of Culture Media:
-
Prepare MS medium containing sucrose and agar. Adjust the pH to 5.8 before autoclaving.
-
After autoclaving, cool the medium to about 50°C.
-
Prepare stock solutions of the test compounds and a standard cytokinin (e.g., kinetin or BAP) and filter-sterilize them.
-
Add a constant, suboptimal concentration of an auxin (e.g., 0.1 mg/L 2,4-D) to the cooled medium.
-
Add the filter-sterilized test compounds and the standard cytokinin at various concentrations to different batches of the medium. A control medium should contain only the auxin.
-
Dispense the media into sterile culture vessels and allow them to solidify.
-
-
Inoculation:
-
Under sterile conditions in a laminar flow hood, transfer small, uniform pieces of callus (e.g., 100-200 mg) onto the surface of the prepared media.
-
-
Incubation:
-
Seal the culture vessels and place them in a growth chamber in the dark at a constant temperature (e.g., 25°C).
-
-
Measurement and Data Analysis:
-
After a defined culture period (e.g., 4-6 weeks), harvest the callus from each treatment.
-
Measure the fresh weight of the callus.
-
Calculate the mean fresh weight for each treatment.
-
Compare the callus growth in the presence of the test compounds to the control and the standard cytokinin to assess their cytokinin-like activity.
-
Synthesis of 1,2,4-Thiadiazole Derivatives
A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides.
Sources
- 1. Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,4-Thiadiazole Synthesis Reactions
Welcome to the technical support center for 1,2,4-thiadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their 1,2,4-thiadiazole synthesis reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by scientific literature.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses common issues encountered during the synthesis of 1,2,4-thiadiazoles and provides actionable solutions to improve your experimental outcomes.
Problem 1: Low to No Product Yield
Q: My reaction is yielding very little or no 1,2,4-thiadiazole. What are the likely causes and how can I fix this?
A: Low or no yield is a frequent challenge, often attributable to several factors. A systematic approach to troubleshooting is crucial.
-
Ineffective Oxidation: The oxidative dimerization of thioamides is a cornerstone of 1,2,4-thiadiazole synthesis.[1][2] The choice and amount of oxidizing agent are critical.
-
Causality: A weak oxidizing agent may not be potent enough to facilitate the crucial N-S bond formation. Conversely, an overly harsh oxidant can lead to degradation of the starting material or the desired product.[3]
-
Solution:
-
Screen Oxidizing Agents: A variety of oxidants have been successfully employed, including iodine,[4] Oxone®,[5] and phenyliodine(III) bis(trifluoroacetate) (PIFA).[4][6] For a greener approach, consider electrochemical methods which avoid the need for chemical oxidants.[6][7]
-
Optimize Stoichiometry: Ensure the correct molar ratio of the oxidant to the thioamide. An excess may be required, but a large excess can promote side reactions. Start with the literature-recommended stoichiometry and adjust as needed.
-
Control Addition: Add the oxidizing agent portion-wise or via syringe pump to maintain better control over the reaction temperature and minimize localized high concentrations that can lead to side product formation.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a pivotal role in reaction kinetics and selectivity.
-
Causality: The reaction may have a specific activation energy that is not being met at lower temperatures. At excessively high temperatures, starting materials or products might decompose. The solvent's polarity and its ability to dissolve reactants are also key.
-
Solution:
-
Temperature Screening: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC or LC-MS to avoid product degradation.
-
Solvent Selection: The choice of solvent can significantly impact yield. Protic solvents like ethanol can be effective, while aprotic solvents like DMF or acetonitrile are also commonly used.[5][8] For some modern procedures, solvent-free conditions have proven to be highly efficient.[9]
-
Time Course Study: Run the reaction and take aliquots at different time points to determine the optimal reaction time. Some reactions are complete within a few hours, while others may require overnight stirring.
-
-
-
Poor Quality Starting Materials: Impurities in your starting thioamides or other reactants can inhibit the reaction or lead to a complex mixture of byproducts.
-
Causality: Impurities can act as catalysts for side reactions or may themselves react to form undesired products, consuming your reagents.
-
Solution:
-
Purify Starting Materials: Recrystallize or chromatograph your starting materials if their purity is questionable.
-
Confirm Identity: Verify the identity and purity of your starting materials using techniques like NMR, IR, and melting point analysis.
-
-
Below is a decision-making workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low yield in 1,2,4-thiadiazole synthesis.
Problem 2: Formation of Multiple Byproducts
Q: My TLC/LC-MS shows multiple spots, indicating the formation of several byproducts. What are these likely to be and how can I suppress their formation?
A: The presence of multiple byproducts is a common hurdle. Identifying these byproducts can provide valuable clues for optimizing your reaction.
-
Common Byproducts:
-
Amides/Carboxylic Acids: Hydrolysis of the starting thioamide can lead to the corresponding amide or carboxylic acid, especially in the presence of water and under harsh conditions.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of starting materials.
-
Over-oxidized Products: The use of strong oxidizing agents can sometimes lead to the formation of sulfoxides or other over-oxidized species.[10]
-
Alternative Heterocycles: Depending on the synthetic route, other heterocyclic systems may form as side products.
-
-
Strategies for Minimizing Byproducts:
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and hydrolysis.[5]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the thioamide starting material.
-
Controlled Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.
-
Alternative Synthetic Routes: If byproduct formation is persistent, consider a different synthetic strategy. For instance, the reaction of amidines with dithioesters or aryl isothiocyanates can provide a more direct route to unsymmetrically substituted 1,2,4-thiadiazoles.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles?
A1: The most prevalent method is the oxidative dimerization of thioamides.[2][5] This involves the oxidation of two equivalents of a thioamide to form the symmetrical 3,5-disubstituted-1,2,4-thiadiazole. Another important route is the reaction of amidines with a sulfur source, such as carbon disulfide (CS2) or dithioesters, which is particularly useful for synthesizing unsymmetrically substituted derivatives.[5][7] More recently, greener methods utilizing electrochemical synthesis and enzymatic catalysis have been developed.[7][10][11]
Q2: How can I synthesize unsymmetrically substituted 1,2,4-thiadiazoles with good regioselectivity?
A2: Achieving high regioselectivity in the synthesis of unsymmetrical 1,2,4-thiadiazoles is a key challenge. One effective approach is the one-pot reaction of a nitrile with a thioamide, which proceeds through a thioacylamidine intermediate.[5] This sequential bond formation helps to control the final substitution pattern. The choice of base and solvent is critical in this method to ensure the desired regioselectivity.
Q3: Are there any "green" or more sustainable methods for 1,2,4-thiadiazole synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic routes.
-
Electrochemical Synthesis: This method avoids the use of stoichiometric chemical oxidants, reducing waste.[6][7]
-
Enzymatic Synthesis: Vanadium-dependent haloperoxidases have been used to catalyze the oxidative dimerization of thioamides with high efficiency and selectivity, using hydrogen peroxide as a green oxidant.[10][11]
-
Solvent-Free Reactions: Some protocols have been developed that proceed efficiently without a solvent, significantly reducing the environmental impact.[9]
-
Water as a Solvent: Certain iodine-mediated reactions can be performed in water, offering a benign alternative to organic solvents.[6]
Q4: What are the best practices for purifying 1,2,4-thiadiazoles?
A4: The purification method will depend on the physical properties of your product.
-
Column Chromatography: This is the most common method for purifying 1,2,4-thiadiazoles. A silica gel stationary phase with a gradient of non-polar (e.g., hexanes) to polar (e.g., ethyl acetate) solvents is typically effective.[7]
-
Recrystallization: If your product is a solid with good crystallinity, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
Work-up Procedure: Before purification, a proper aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. A wash with a saturated solution of sodium thiosulfate can be used to quench any remaining iodine from the reaction.[3]
Experimental Protocols
Protocol 1: General Procedure for Oxidative Dimerization of a Thioamide
This protocol provides a general method for the synthesis of symmetrically 3,5-disubstituted-1,2,4-thiadiazoles using Oxone® as the oxidant.
Materials:
-
Thioamide (1.0 mmol)
-
Oxone® (2.0 mmol)
-
Solvent (e.g., Acetonitrile/Water, 1:1, 10 mL)
Procedure:
-
Dissolve the thioamide in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
At room temperature, add the Oxone® portion-wise over a period of 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The general workflow for this synthesis is depicted below:
Caption: General experimental workflow for 1,2,4-thiadiazole synthesis.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via oxidative dimerization of thioamides.
| Oxidizing Agent | Solvent | Temperature | Typical Yield Range | Reference |
| Iodine (I₂) | Water | 80 °C | Good to Excellent | [6] |
| Oxone® | Acetonitrile/Water | Room Temp. | Moderate to High | [5] |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane | Room Temp. | Very Good | [4][6] |
| Electrochemical (Oxidant-free) | Acetonitrile | Room Temp. | Good to Excellent | [6][7] |
| Vanadium Haloperoxidase/H₂O₂ | Buffer/Co-solvent | Room Temp. | Moderate to High | [10][11] |
| tert-Butyl hydroperoxide (TBHP) | Solvent-free | 80 °C | Excellent | [9] |
References
-
Li, C., et al. (2021). Electro-Oxidative Three-Component Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles from Amines, Amidines, and CS2. ACS Omega, 6(4), 3249–3257. [Link]
-
Legros, F., et al. (2019). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][7][10][12]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 9(32), 18451-18463. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
-
Dodani, S. C., et al. (2023). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 145(10), 5645–5651. [Link]
-
de Oliveira, R. B., et al. (2016). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2016(23), 3943-3965. [Link]
- In Heterocyclic Compounds (Vol. 1, pp. 113-134). (2024). De Gruyter.
-
Antony, M. P., et al. (2021). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 86(2), 1731–1742. [Link]
-
Baut, A. D., & G-J, C. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2(7), 819-822. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. (B) Present work: from amides. [Link]
-
Kumarswamy, M., et al. (2023). Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. Letters in Organic Chemistry, 20(10), 868-875. [Link]
-
Wang, Y., et al. (2021). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Catalysis Science & Technology, 11(1), 125-131. [Link]
-
Dodani, S. C., et al. (2023). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
-
Reddy, B. V. S., et al. (2022). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 12(18), 11235-11241. [Link]
-
ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]
- 9. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1,2,4-Thiadiazol-5-amine Dihydrochloride in Experimental Assays
Welcome to the technical support guide for 1,2,4-Thiadiazol-5-amine dihydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address solubility challenges encountered during in-vitro and cell-based assays. Our approach is rooted in the fundamental physicochemical properties of the compound to empower you with a robust, first-principles-based methodology for success.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common and urgent issues encountered in the lab.
Q1: My this compound won't dissolve in my neutral (pH 7.4) aqueous buffer. What is the first thing I should try?
A: The primary cause is likely pH. As a dihydrochloride salt of a weak base, the compound's solubility is highest in acidic conditions.[1] At neutral or alkaline pH, it can convert to its less soluble free-base form.[2]
-
Immediate Action: Try lowering the pH of your buffer. Prepare small test batches of your buffer at pH 6.5, 6.0, and 5.5 and re-test solubility. The protonated amine groups are more polar and readily form hydrogen bonds with water, enhancing solubility.[3]
-
Gentle Warming: You can attempt to warm the solution to 37°C with gentle agitation. However, do not boil, as this may degrade the compound. Use this in conjunction with pH optimization.
Q2: I prepared a clear stock solution in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?
A: This is a classic problem known as "crashing out," where a compound that is soluble in an organic solvent is insoluble in the final aqueous environment.
-
Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration of the compound. You may be exceeding its maximum aqueous solubility.
-
Increase Co-solvent Percentage: If your assay can tolerate it, increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1.0% or 2.0% DMSO).[4] Be mindful of the impact on your biological system, as high solvent concentrations can inhibit enzymes or be toxic to cells.
-
Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution or add the stock to the buffer while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that initiate precipitation.
Q3: What is the best solvent for preparing a high-concentration stock solution?
A: The choice depends on the requirements of your assay system.
-
For Organic Stocks: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stocks (e.g., 10-50 mM) due to its high solubilizing power for a wide range of organic molecules.
-
For Aqueous Stocks: If your experiment cannot tolerate any organic solvent, you can prepare a stock in an acidic aqueous solution. Start with deionized water and add dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise until the compound fully dissolves. The resulting pH will be low, so you must account for its effect on the final assay buffer pH upon dilution.
Q4: Are standard biological buffers like PBS or Tris compatible with this compound?
A: Yes, but with a critical caveat regarding pH.
-
Phosphate-Buffered Saline (PBS): Typically at pH ~7.4, PBS may not be optimal for initial solubilization. If using PBS, you may need to adjust its pH downwards to the 6.0-6.8 range.[5]
-
Tris Buffers: Tris has a buffering range of approximately 7.0 to 9.0.[6] Using Tris at the lower end of its range (e.g., pH 7.2-7.5) might be acceptable, but it could still lead to solubility issues. If you must use Tris, ensure the compound is fully dissolved in a co-solvent before dilution and that the final concentration is well below its solubility limit at that pH.
-
HEPES Buffers: With a pKa around 7.5, HEPES is often used for cell culture and enzymatic assays.[7] Similar to Tris and PBS, solubility will be pH-dependent, and pre-dissolving in a co-solvent is recommended.
Section 2: In-Depth Troubleshooting Guide - A Systematic Approach
When simple fixes are not enough, a systematic approach is required. This guide walks you through a logical workflow to diagnose and solve complex solubility issues.
Pillar 1: Understanding the Underpinning Chemistry
The solubility of this compound is governed by the equilibrium between its protonated salt form and its neutral free-base form. As a dihydrochloride, it has two protonated basic centers, making it ionic and polar.
-
In Acidic Solution (Low pH): The equilibrium shifts to the left, favoring the highly polar (and thus more water-soluble) protonated species.
-
In Basic Solution (High pH): The equilibrium shifts to the right, forming the neutral, less polar free base, which has significantly lower aqueous solubility and is prone to precipitation.[2]
Caption: Chemical equilibrium of this compound.
Pillar 2: A Step-by-Step Workflow for Solubility Optimization
This workflow provides a structured path from identifying the problem to finding a robust solution.
Caption: Systematic workflow for troubleshooting compound solubility.
Section 3: Standard Operating Protocols (SOPs)
Follow these detailed protocols to ensure consistency and reproducibility in your experiments.
SOP 1: Preparation of Concentrated Stock Solutions
A) Organic Stock (10 mM in DMSO - Recommended)
-
Weigh Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Vortex vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until the solution is completely clear.
-
Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C, protected from light and moisture.
B) Aqueous Stock (1 mM in Acidified Water)
-
Weigh Compound: Accurately weigh the required amount of the compound.
-
Add Water: Add approximately 80% of the final required volume of sterile, deionized water.
-
Acidify: While stirring, add 1 N HCl drop by drop until the solid is fully dissolved. Monitor the pH to ensure it does not drop excessively below 4.0.
-
Final Volume: Adjust to the final volume with deionized water.
-
Storage: Sterilize through a 0.22 µm filter. Store at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage.
SOP 2: Systematic Solubility Assessment in Assay Buffers
This protocol uses a 96-well plate format to efficiently determine the maximum soluble concentration under various conditions.
-
Plate Preparation: In a clear 96-well plate, add 98 µL of your test buffers (e.g., pH-adjusted PBS, buffers with varying co-solvent percentages) to different wells.
-
Compound Addition: Add 2 µL of your concentrated DMSO stock solution to each well to achieve the desired final concentration (this results in a 1:50 dilution and 2% final DMSO). Create a dilution series to test a range of concentrations.
-
Incubation: Seal the plate and incubate for 1 hour at your experimental temperature (e.g., room temperature or 37°C) with gentle shaking.
-
Visual Inspection: Check for any visible precipitate against a dark background.
-
Quantitative Measurement (Optional but Recommended): Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance indicates light scattering from insoluble particles.
-
Analysis: Determine the highest concentration that remains clear both visually and by absorbance reading. This is your working solubility limit under those specific conditions.
Section 4: Reference Data & Tables
Table 1: Physicochemical Properties of 1,2,4-Thiadiazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃S | [8] |
| Molecular Weight | 101.13 g/mol | [9] |
| Nature | Dihydrochloride Salt of a Weak Base | Inferred from name |
| Predicted LogP (Free Base) | 0.1203 | [8] |
| Predicted pKa (Strongest Basic) | -0.25 ± 0.10 | [10] |
Note: The predicted pKa suggests the free base is very weak, reinforcing the need for acidic conditions to maintain protonation and solubility.
Table 2: Recommended Starting Solvents and Conditions
| Solvent System | Concentration Potential | Pros | Cons |
| 100% DMSO | High (10-50 mM+) | Excellent solubilizing power; ideal for stocks. | Can be toxic to cells or inhibit enzymes at >1% final concentration. |
| Water (pH < 6.0) | Moderate (~1-5 mM) | Avoids organic solvents. | Requires pH adjustment; may alter final assay pH. |
| Ethanol | Moderate-High | Less toxic than DMSO for some cell lines. | Can still impact assay performance; more volatile. |
| Aqueous Buffer (pH 7.4) | Very Low | Biologically relevant pH. | High risk of precipitation; not recommended for initial dissolution.[1][2] |
Conclusion
Successfully working with this compound hinges on respecting its fundamental chemistry as an amine salt. Solubility issues are common but can be systematically overcome. The key principles are: (1) Maintain an acidic to near-neutral pH (ideally < 7.0) to keep the compound in its soluble protonated form, and (2) Utilize organic co-solvents like DMSO for high-concentration stock solutions, while carefully controlling the final solvent concentration in the assay. By following the structured troubleshooting workflow and protocols in this guide, you can establish a robust and reproducible methodology for your experiments.
References
- Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab? [Online].
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Online].
- GoldBio. What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. [Online].
- Hopax Fine Chemicals. (2023, August 2). Biological Buffers: The Key to Successful Experiments. [Online].
- Merck Millipore. Biological Buffers. [Online].
- MSE Supplies LLC. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments. [Online].
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Online].
- University of Cambridge. Solubility and pH of amines. [Online].
- European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Online].
- Chad's Prep. 17.6 pH Effects on Solubility. [Online].
- University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Online].
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? [Online].
- PubChem. 5-Amino-1,2,4-thiadiazole. [Online].
- ChemScene. 1,2,4-Thiadiazol-5-amine. [Online].
Sources
- 1. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. quora.com [quora.com]
- 4. longdom.org [longdom.org]
- 5. dalochem.com [dalochem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. chemscene.com [chemscene.com]
- 9. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 1,2,4-Thiadiazole Reaction Mixtures
Welcome to the Technical Support Center for the purification of 1,2,4-thiadiazole reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds. The 1,2,4-thiadiazole core is a stable aromatic system, but its purification can be complicated by the nature of its synthesis, which often involves strong oxidizing agents, catalysts, and the potential for various side products.[1] This guide aims to provide a logical and experience-driven approach to achieving high purity for your target 1,2,4-thiadiazole derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up and purification of your 1,2,4-thiadiazole reaction mixtures in a question-and-answer format.
Question 1: My TLC plate shows multiple spots after the reaction. What are the likely side products?
Probable Cause: The formation of multiple products is a common challenge in 1,2,4-thiadiazole synthesis. The identity of the byproducts is highly dependent on the synthetic route employed.
-
Oxidative Dimerization of Thioamides: A primary side product is the corresponding amide , resulting from the hydrolysis of the thioamide starting material.[2] You may also see unreacted thioamide and partially oxidized intermediates.
-
Synthesis from Nitriles and Thioamides: In addition to starting materials, other heterocyclic systems can form if the reaction conditions are not carefully controlled.
-
Cyclization of Thiosemicarbazide Derivatives: Competing formation of 1,2,4-triazole derivatives can occur, particularly under alkaline conditions.[3] Incomplete cyclization will leave the acylthiosemicarbazide intermediate as a major impurity.
Solution:
-
Initial Characterization: Before attempting purification, it is crucial to get an idea of the polarity of your product and byproducts. Run a TLC with a solvent system of intermediate polarity, such as 30-50% ethyl acetate in hexanes.
-
Selective Extraction: If you have acidic or basic impurities, a liquid-liquid extraction can be very effective. For example, washing your organic layer with a mild base like saturated sodium bicarbonate solution can remove acidic byproducts.
-
Chromatography: Column chromatography is often the most effective method to separate the desired 1,2,4-thiadiazole from its byproducts. A gradient elution, starting with a nonpolar solvent system and gradually increasing polarity, will likely be necessary.
Question 2: How do I effectively remove residual oxidizing agents from my reaction mixture?
Probable Cause: Many syntheses of 1,2,4-thiadiazoles employ strong oxidizing agents, and their removal is essential for obtaining a pure product and preventing further reactions.
Solution: The appropriate quenching and removal method depends on the specific oxidizing agent used.
| Oxidizing Agent | Quenching & Removal Protocol |
| **Iodine (I₂) ** | Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) .[2][4] The brown color of the iodine will disappear as it is reduced to colorless iodide ions, which are soluble in the aqueous layer. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Quench the reaction with an aqueous solution of sodium bisulfite (NaHSO₃) .[1][5] After quenching, neutralize the mixture with a base like sodium bicarbonate. |
| Ceric Ammonium Nitrate (CAN) | CAN is water-soluble, so a simple aqueous wash is often sufficient. For stubborn residues, extraction with water can be repeated. |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | PIFA and its byproducts can often be removed by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[4] If impurities persist, column chromatography is effective. |
Question 3: My reaction used a copper catalyst. How can I remove the residual copper salts?
Probable Cause: Copper catalysts are frequently used in the synthesis of 1,2,4-thiadiazoles. Residual copper salts can contaminate the final product, often imparting a green or blue color.
Solution:
-
Aqueous Wash with a Chelating Agent: This is the most common and effective method. Wash the organic layer containing your product with an aqueous solution of a chelating agent.
-
Aqueous Ammonia or Ammonium Chloride: These form a blue, water-soluble copper-ammonia complex that is easily separated into the aqueous layer.[5] Be cautious if your product is sensitive to basic (ammonia) or acidic (ammonium chloride) conditions.
-
Aqueous EDTA Solution (0.5 M): EDTA is a strong chelating agent that will effectively sequester copper ions into the aqueous phase.[5]
-
-
Filtration: After the aqueous wash, filtering the organic layer through a plug of Celite® or silica gel can help remove any remaining particulate copper salts.
Question 4: My 1,2,4-thiadiazole product is an oil and won't crystallize. How can I purify it?
Probable Cause: Oily products are common, especially when impurities are present that depress the melting point and inhibit crystallization.
Solution:
-
Initial Cleanup: Dissolve the oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure. This will remove any acidic or water-soluble impurities.
-
Column Chromatography: This is the primary method for purifying oily compounds. Use TLC to determine an appropriate solvent system. A good starting point for many 1,2,4-thiadiazoles is a gradient of ethyl acetate in hexanes.
-
Attempt Crystallization After Chromatography: After chromatography, you may have a much purer oil that is more amenable to crystallization. Try dissolving a small amount in various solvents to find a suitable recrystallization solvent.
Question 5: My 1,2,4-thiadiazole appears to be decomposing during column chromatography on silica gel. What should I do?
Probable Cause: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. The 1,2,4-thiadiazole ring can be susceptible to ring-opening under certain acidic conditions.
Solution:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your column solvent containing a small amount of a base, such as 1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds.
-
Alternative Purification Methods: If your compound is highly sensitive, consider purification by recrystallization or preparative HPLC with a neutral mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for 1,2,4-thiadiazoles?
A1: The most common and effective techniques are column chromatography and recrystallization .
-
Column Chromatography: This is highly versatile for separating a wide range of impurities. Typical stationary phases are silica gel or alumina, and mobile phases often consist of mixtures of hexanes and ethyl acetate.[4]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent can be found. Common recrystallization solvents for 1,2,4-thiadiazoles include ethanol, ethanol/water mixtures, and benzene/chloroform mixtures.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Single Solvent Method: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
-
Mixed Solvent Method: If a suitable single solvent cannot be found, a mixed-solvent system is often effective.[6] Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common and effective mixed solvent system for many heterocycles is ethanol and water.[7]
Q3: What TLC solvent systems are recommended for monitoring my purification?
A3: The choice of TLC solvent system will depend on the polarity of your specific 1,2,4-thiadiazole derivative. Here are some general guidelines:
| Compound Polarity | Recommended TLC Solvent System |
| Nonpolar | 5-20% Ethyl acetate in Hexanes |
| Intermediate Polarity | 30-60% Ethyl acetate in Hexanes |
| Polar | 5-10% Methanol in Dichloromethane |
For optimal separation in column chromatography, aim for an Rf value of 0.2-0.4 for your target compound in the chosen TLC solvent system.
Q4: Can the 1,2,4-thiadiazole ring be unstable during work-up?
A4: While generally stable, the 1,2,4-thiadiazole ring can be sensitive to certain conditions. Ring opening can occur under strongly basic conditions.[2] Therefore, it is advisable to use mild bases like sodium bicarbonate for neutralization and to avoid prolonged exposure to strong bases like sodium hydroxide, especially at elevated temperatures.
Visualized Workflows
General Purification Workflow
Caption: A generalized experimental workflow for the purification of 1,2,4-thiadiazoles.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting an initial purification strategy for 1,2,4-thiadiazole products.
References
-
Hussain, H., et al. (2018). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 118(1), 195-244. Available from: [Link]
- BenchChem. (2025). Comparative analysis of different synthesis routes for 1,2,4-thiadiazoles. Technical Support Center.
- Niraimathi, V., & Suresh, R. (2015). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3464-3468.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Webb, K. S., & Ruszkay, S. J. (1998). Oxidation of Aldehydes with Oxone® in Aqueous Acetone. Tetrahedron, 54(4-5), 401-410.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? [Forum discussion]. Retrieved from [Link]
-
Chai, L., et al. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry, 15(37), 7848-7852. Available from: [Link]
-
Antony, M. P., et al. (2020). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 85(8), 5676-5684. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate, CAN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodosobenzene bis(trifluoroacetate), bis(trifluoroacetoxy)iodobenzene, PIFA. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in 1-Azidopropane Reactions.
- BenchChem. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
identifying and minimizing byproducts in 1,2,4-Thiadiazole synthesis
1,2,4-Thiadiazole Synthesis: A Technical Support Center
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1,2,4-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. The 1,2,4-thiadiazole core is a privileged structure in modern drug discovery, appearing in compounds with a wide array of biological activities.[1][2][3][4] However, its synthesis is often accompanied by challenges, most notably the formation of undesired byproducts that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize these byproducts. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding Common Byproduct Formation Pathways
The most prevalent methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles involve the oxidative dimerization of thioamides or the cyclization of thioacylamidine intermediates.[1][5] Understanding the main reaction and its potential side tracks is the first step toward rational optimization.
One of the most common synthetic strategies is the oxidative dimerization of primary thioamides.[5][6] This process, while effective, can be prone to side reactions if not properly controlled. Various oxidizing agents have been employed, including iodine, hydrogen peroxide, and phenyliodine(III) bis(trifluoroacetate) (PIFA).[1][3][7]
A key intermediate in many of these syntheses is the thioacylamidine, which undergoes an intramolecular dehydrogenative N-S bond formation to yield the desired 1,2,4-thiadiazole.[5][8] However, alternative reaction pathways for this intermediate can lead to the formation of byproducts.
Diagram 1: Core Synthesis vs. Byproduct Pathways
This diagram illustrates the desired oxidative cyclization pathway of a thioacylamidine intermediate versus a common competing pathway, the formation of a 1,2,4-triazole byproduct, which can occur under certain conditions, particularly if excess amidine is present or if the reaction involves isothiocyanates.[8][9]
Caption: A step-by-step guide to troubleshooting low reaction yields.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best general purification strategies for 1,2,4-thiadiazoles?
A1: Purification typically involves standard chromatographic techniques. Due to their aromatic nature, many 1,2,4-thiadiazoles are solids at room temperature and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). For chromatography, silica gel is most common, using a gradient of ethyl acetate in hexanes or dichloromethane. [10]The choice of eluent will depend on the polarity of the substituents on the thiadiazole ring.
Q2: How does the choice of base affect syntheses that proceed via thioacylamidine intermediates?
A2: In methods that involve the formation of a thioacylamidine intermediate from an amidine and a thioacylating agent, the base is critical. [5][8]A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is often used to deprotonate the amidine. The choice of base can influence the rate of the initial thioacylation and the subsequent intramolecular cyclization. Using a weaker base might lead to an incomplete initial reaction, leaving unreacted starting materials.
Q3: Are there any "greener" or more sustainable methods for 1,2,4-thiadiazole synthesis?
A3: Yes, significant progress has been made in developing more environmentally friendly protocols. These include:
-
Water as a solvent: Some iodine-catalyzed oxidative dimerizations of thioamides can be performed efficiently in water, using molecular oxygen as the terminal oxidant. [1]* Photocatalysis: Visible-light photocatalysis, using catalysts like eosin Y and air as the oxidant, offers a metal-free synthesis from primary thioamides under mild conditions. [1]* Electrosynthesis: Electro-oxidative methods provide a way to form the N-S bond without the need for chemical oxidants, which reduces waste. [8]* Biocatalysis: Recent research has shown that enzymes, such as vanadium-dependent haloperoxidases, can catalyze the oxidative dimerization of thioamides in aqueous buffer, using hydrogen peroxide as the ultimate oxidant. [11]
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Oxidative Dimerization of a Thioamide using TBAP
This protocol is adapted from a highly efficient method for synthesizing symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. [6]
-
Reagent Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the primary thioamide (1.0 mmol) in dry dichloromethane (10 mL).
-
Addition of Oxidant: To the solution, add tetra(n-butyl)ammonium peroxydisulfate (TBAP) (1.2 mmol, 1.2 eq.).
-
Reaction: Heat the reaction mixture to 40 °C and stir for the time specified by literature for the given substrate (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo to remove the solvent.
-
Purification: Dissolve the resulting residue in a minimal amount of dichloromethane and load it onto a silica gel column. Purify via flash chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,2,4-thiadiazole product.
Section 5: References
-
Lima, L. M., et al. (2016). Building 1,2,4-Thiadiazole: Ten Years of Progress. Chemistry – An Asian Journal. Available at: [Link]
-
Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers. Available at: [Link]
-
Forlani, L., et al. (2000). Mechanism of the formation of 1,2,4-thiadiazoles by condensation of aromatic thioamides and of N-substituted thioureas. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available at: [Link]
-
Kim, S., et al. (2020). Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Ila, H., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules. Available at: [Link]
-
Raju, R. R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Lin, Y., et al. (1980). New Synthesis of 1,2,4-Thiadiazoles. Journal of Organic Chemistry. Available at: [Link]
-
Moore, E. J., & Brustad, E. M. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Available at: [Link]
-
Niraimathi, V., & Suresh, R. (2024). Synthesis and characterization of some thiadiazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
Wikipedia. (2023). Thiadiazoles. Available at: [Link]
-
Xu, Y., et al. (2007). Synthesis and identification oft[1][8][12]hiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. Journal of Medicinal Chemistry. Available at: [Link]
-
Tang, Y., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews. Available at: [Link]
-
Walsh, C. T., & Tang, Y. (2017). Oxidative Cyclization in Natural Product Biosynthesis. PubMed. Available at: [Link]
-
ResearchGate. (2021). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Available at: [Link]
-
Huang, M. H., et al. (2021). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A. Available at: [Link]
-
De Gruyter. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Available at: [Link]
-
Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2022). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions with 1,2,4-Thiadiazol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-thiadiazol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges. The 1,2,4-thiadiazole motif is a valuable pharmacophore found in numerous biologically active compounds, and understanding the nuances of its reactivity is key to successful synthesis.[1][2]
Understanding the Reactivity of 1,2,4-Thiadiazol-5-amine
The 5-amino-1,2,4-thiadiazole scaffold presents a unique set of properties that influence its reactivity in coupling reactions. The exocyclic amino group is the primary site of nucleophilic attack for both N-acylation (amide bond formation) and N-arylation (e.g., Buchwald-Hartwig coupling). However, the electron-withdrawing nature of the thiadiazole ring reduces the nucleophilicity of this amino group compared to a simple aniline. This inherent property necessitates carefully optimized reaction conditions to achieve high yields and minimize side reactions. The thiadiazole ring itself is generally stable under a range of reaction conditions, but can be susceptible to ring-opening under strongly basic conditions.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when performing coupling reactions with 1,2,4-thiadiazol-5-amine. The troubleshooting guides are presented in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Amide Coupling (N-Acylation)
Amide bond formation is a cornerstone of medicinal chemistry. When coupling a carboxylic acid with 5-amino-1,2,4-thiadiazole, several challenges can arise.
Question 1: My amide coupling reaction has a low yield or fails to proceed. What are the likely causes and how can I fix it?
Answer:
Low yields in amide coupling reactions with 5-amino-1,2,4-thiadiazole are often due to insufficient activation of the carboxylic acid, suboptimal reaction conditions, or the reduced nucleophilicity of the amine.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard peptide coupling reagents are generally effective. If you are experiencing issues, consider switching to a more potent activating agent.[4]
-
Carbodiimides (e.g., EDC, DCC): These are common and cost-effective. However, they can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[4][5] Using an additive like HOBt or HOAt can suppress this side reaction and reduce racemization if your substrate is chiral.[5]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are generally more efficient and faster than carbodiimides, especially for less nucleophilic amines.[4][5] HATU is often a good choice for challenging couplings.[6]
-
-
Reaction Conditions:
-
Base: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common choices include DIPEA (N,N-diisopropylethylamine) or triethylamine.[7]
-
Solvent: Aprotic polar solvents like DMF, NMP, or DMSO are generally good choices as they can solubilize the starting materials and facilitate the reaction.[3]
-
Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may improve the rate, but be mindful of potential side reactions or decomposition at higher temperatures.
-
-
Purity of Starting Materials: Ensure your 1,2,4-thiadiazol-5-amine, carboxylic acid, and solvents are pure and anhydrous. Water can hydrolyze the activated carboxylic acid species, leading to lower yields.
Question 2: I am observing multiple spots on my TLC plate. What are the likely side products?
Answer:
Side product formation can be a significant issue. Common side products in amide coupling reactions include:
-
N-acylurea: If you are using a carbodiimide coupling reagent, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea.[4]
-
Diacylated product: Although less common with the deactivated amine of 1,2,4-thiadiazol-5-amine, it is possible for the initially formed amide to be acylated again, particularly if a large excess of the activated carboxylic acid is used.
-
Unreacted Starting Materials: This indicates an incomplete reaction, pointing to the issues discussed in Question 1.
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting workflow for amide coupling.
Buchwald-Hartwig Cross-Coupling (N-Arylation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[8][9] However, the coupling of heteroaromatic amines like 1,2,4-thiadiazol-5-amine can be challenging and often requires specific catalyst systems.[10]
Question 3: My Buchwald-Hartwig reaction with an aryl halide is giving low yields. How can I optimize it?
Answer:
The success of a Buchwald-Hartwig reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The reduced nucleophilicity of 5-amino-1,2,4-thiadiazole makes ligand selection particularly critical.
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts can also be effective. | These are stable Pd(0) or Pd(II) sources that are readily converted to the active catalytic species in situ. |
| Ligand | Bulky, electron-rich phosphine ligands are generally required. Good starting points include XPhos, RuPhos, or BrettPhos. | These ligands promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[9] |
| Base | A strong, non-nucleophilic base is essential. NaOtBu or K₃PO₄ are commonly used. | The base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. |
| Solvent | Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are preferred. | Oxygen can oxidize and deactivate the palladium catalyst. |
| Temperature | Reactions are typically heated, often between 80-110 °C. | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Troubleshooting Steps:
-
Ligand Screening: This is often the most critical parameter. If one ligand gives poor results, screen a panel of others (e.g., XPhos, RuPhos, BrettPhos, SPhos).
-
Base Screening: The choice of base can have a significant impact. If NaOtBu is not effective, try K₃PO₄ or Cs₂CO₃.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Toluene and dioxane are good starting points, but THF may also be effective.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, more specialized catalyst systems and higher temperatures may be necessary.
Question 4: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings where the aryl halide is reduced to the corresponding arene. This can occur through a competing pathway in the catalytic cycle, often involving β-hydride elimination from the palladium amide intermediate.[9]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Bulky ligands that favor reductive elimination over competing pathways can help.
-
Base: Ensure the base is completely anhydrous. The presence of water can be a source of protons for the hydrodehalogenation pathway.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over the side reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), 1,2,4-thiadiazol-5-amine (1.1 eq), and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig N-Arylation
-
To a dry Schlenk tube or microwave vial, add the aryl halide (1.0 eq), 1,2,4-thiadiazol-5-amine (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Medicinal and Chemical Sciences.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). Molecules.
- Thiadiazoles and Their Properties. (2021). ISRES Publishing.
- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2005). Mini-Reviews in Medicinal Chemistry.
- Fused 1,2,4-thiadiazolines. (1973).
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020).
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2018). Scientific Reports.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). RSC Medicinal Chemistry.
-
Fused[1][3][11]thiadiazine derivatives which act as kat inhibitors of the myst family. (2019). Google Patents. WO2019043139A1.
- Certain 1,2,4-thiadiazoles. (1974).
- Methods of preparing thiadiazoles. (1968).
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
- Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. (2021).
- A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (2017). Organic Syntheses Procedure.
- Recent Advances in the Chemistry and Synthetic Uses of Amino-1,3,4-thiadiazoles. (2014). Journal of the Brazilian Chemical Society.
-
1,2,4-Thiadiazole, 5-amino-. (n.d.). NIST WebBook. Retrieved from [Link]
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). Semantic Scholar.
-
5-Amino-1,2,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). Bioorganic Chemistry.
-
Acetylation of 5-amino-1H-[1][3][11]triazole revisited. (2007). Journal of Heterocyclic Chemistry.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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troubleshooting unexpected NMR shifts in 1,2,4-Thiadiazole derivatives
Technical Support Center: 1,2,4-Thiadiazole Derivatives
Welcome to the technical support center for researchers working with 1,2,4-thiadiazole derivatives. This guide is designed to help you troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts that can arise during the characterization of these versatile heterocyclic compounds. The unique electronic nature of the 1,2,4-thiadiazole ring, with its combination of sulfur and nitrogen heteroatoms, often leads to complex spectra that are highly sensitive to subtle changes in the molecular environment. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: The Influence of Substituent Effects on Ring Chemical Shifts
The electronic properties of substituents attached to the 1,2,4-thiadiazole core have a profound and sometimes non-intuitive impact on the chemical shifts of the ring's protons and carbons. Understanding these effects is the first step in correctly interpreting your spectra.
FAQ 1.1: Why do the chemical shifts of my ring carbons (C3 and C5) change so dramatically with different substituents?
This is a direct consequence of the electronic communication between the substituent and the heterocyclic ring. The chemical shift of a nucleus is determined by the electron density around it; higher electron density leads to greater "shielding" and an upfield shift (lower ppm), while lower electron density causes "deshielding" and a downfield shift (higher ppm).
The influence of substituents can be systematically understood through Hammett correlations, which relate reaction rates and equilibria to substituent electronic properties (σ constants). In NMR, a similar principle applies: the chemical shifts of ring carbons, particularly C3 and C5, often show a linear correlation with these constants.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN pull electron density away from the ring, deshielding the carbons and causing their signals to shift downfield.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ push electron density into the ring, shielding the carbons and shifting their signals upfield.
This effect is a powerful tool. If you have a series of derivatives, plotting the ¹³C chemical shifts of C3 or C5 against the Hammett σ values of your substituents can confirm that the observed changes are systematic and electronic in origin.[1][2]
FAQ 1.2: I've attached a strong electron-withdrawing group, but a nearby carbon signal shifted upfield. Is my spectrum wrong?
This is unlikely to be an error and is a fascinating phenomenon known as an "inverse substituent effect."[1][3] While counter-intuitive, this effect is well-documented for 1,2,4-thiadiazole and related heterocycles.[3][4]
The cause is believed to be π-polarization . Instead of simply withdrawing electron density from the entire π-system, the substituent's strong dipole moment can polarize the local C=N or C=S π-bonds within the ring. An electron-withdrawing substituent can induce an increase in π-electron density specifically at the attached carbon atom, leading to increased shielding and an unexpected upfield shift.[3] This highlights that the influence of substituents is more complex than a simple delocalization model might suggest.
The following table summarizes representative ¹³C chemical shifts for the C3 and C5 carbons of the 1,2,4-thiadiazole ring, demonstrating the impact of various substituents. Note that exact values will vary based on the full molecular structure and solvent.
| Substituent at C3 | Substituent at C5 | Typical δ (ppm) for C3 | Typical δ (ppm) for C5 | Reference Example |
| Phenyl | Amino (-NH₂) | ~185 - 190 | ~168 - 172 | [5] |
| Phenyl | Acetylamino (-NHAc) | ~180 - 185 | ~160 - 165 | [6] |
| 3,4,5-Trimethoxyphenyl | Amino (-NH₂) | ~168 | ~156 | [5] |
| Aryl | H | ~153 - 158 | ~187 - 192 | [7] |
| H | Aryl | ~168 - 175 | ~155 - 160 | [8] |
Section 2: The Critical Role of the NMR Solvent
The choice of solvent is one of the most critical experimental parameters in NMR spectroscopy of 1,2,4-thiadiazole derivatives. A surprising shift or change in peak resolution upon switching solvents is often not an anomaly, but rather a valuable piece of structural information.
FAQ 2.1: My ¹H and ¹⁵N chemical shifts changed dramatically when I switched from CDCl₃ to DMSO-d₆. Why?
This is a classic indicator of specific solvent-solute interactions, primarily solvent polarity and hydrogen bonding.[9][10][11][12] The nitrogen atoms in the 1,2,4-thiadiazole ring are basic and can act as hydrogen bond acceptors.
-
In a non-polar, aprotic solvent like CDCl₃ , you are observing the chemical shifts of the molecule with minimal external interaction.
-
In a polar, hydrogen-bond-accepting solvent like DMSO-d₆ , the solvent molecules can interact strongly with any acidic protons on your molecule (e.g., -NH or -OH groups on substituents). This interaction pulls electron density away from the proton, causing a significant downfield shift.
-
In a polar, hydrogen-bond-donating solvent like MeOD-d₄ , the solvent can form hydrogen bonds with the lone pairs of the ring nitrogen atoms. This increases the electron density and shielding at the nitrogen, causing an upfield shift in the ¹⁵N NMR spectrum.[9][10] This effect can also subtly influence the shifts of nearby protons.
Significant changes in chemical shifts between different solvents strongly suggest the presence of exchangeable protons or basic sites accessible to the solvent.[13]
FAQ 2.2: My aromatic proton signals are all overlapping in CDCl₃. What's a good alternative solvent to improve resolution?
When proton signals are crowded, especially in the aromatic region, switching to benzene-d₆ is an excellent troubleshooting step.[14] Benzene is an anisotropic solvent. It has a strong magnetic anisotropy due to its ring current, creating distinct shielding and deshielding zones around it.
When your molecule is dissolved in benzene-d₆, the solvent molecules will arrange themselves around your solute in a non-random way (solvation). Protons on your molecule that lie in the shielding zone of the benzene ring (above or below the plane) will be shifted upfield, while those in the deshielding zone (in the plane) will be shifted downfield. This often "spreads out" a crowded region of the spectrum, revealing coupling patterns and simplifying interpretation.
If you observe unexpected shifts or poor resolution, a systematic solvent study is recommended.
-
Prepare Samples: Dissolve an identical, carefully weighed amount of your compound in three different deuterated solvents to ensure the concentration is the same. Good choices for a screening are:
-
Chloroform-d (CDCl₃): A standard, relatively non-polar solvent.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent.
-
Benzene-d₆: An anisotropic solvent.
-
-
Acquire Spectra: Run a standard ¹H NMR for each sample under identical experimental conditions (temperature, number of scans).
-
Analyze Data:
-
Compare the chemical shifts of all signals across the three spectra. Large changes (Δδ > 0.2 ppm) often indicate specific solvent interactions.
-
Assess the spectral resolution. Note if the benzene-d₆ spectrum resolves any overlapping multiplets.
-
Pay close attention to broad signals for exchangeable protons (e.g., -NH, -OH), which often sharpen and shift significantly in DMSO-d₆.
-
Caption: A decision tree for troubleshooting broad NMR signals.
Section 4: General Best Practices
FAQ 4.1: I see a broad singlet that might be an NH or OH proton. How can I be certain?
The quickest and most reliable method is the D₂O shake . [14]
-
Acquire your standard ¹H NMR spectrum.
-
Add one or two drops of deuterium oxide (D₂O) to your NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds.
-
Re-acquire the ¹H NMR spectrum.
Protons attached to heteroatoms (O, N, S) are "exchangeable." They will rapidly exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the signal for your exchangeable proton will disappear. This provides definitive proof of its assignment.
References
-
Ağırbaş, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]
-
Witanowski, M., Biedrzycka, Z., Sicinska, W., & Webb, G. A. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, (4), 619-622. [Link]
-
ResearchGate. (n.d.). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. [Link]
-
ResearchGate. (n.d.). Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole. [Link]
-
Witanowski, M., Biedrzycka, Z., Sicinska, W., & Webb, G. A. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. DOI:10.1039/P29960000619. [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
Jyothsna Pragathi, Y., Sreenivasulu, R., Veronica, D., & Ramesh Raju, R. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45(8), 6469-6482. [Link]
-
Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
Głowacka, I. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]
-
Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Al-Masoudi, N. A., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Taylor & Francis Online. (n.d.). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
-
ResearchGate. (2010). 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. [Link]
-
SpectraBase. (n.d.). 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid, methyl ester. [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]
-
Williamson, M. P., & Mobli, M. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 280, 60-66. [Link]
-
Chandrashekhar, N., et al. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769-74. [Link]
-
ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
-
STEM Journal. (n.d.). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. [Link]
-
ResearchGate. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
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- 12. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Enhancing the Stability of 1,2,4-Thiadiazole Compounds for High-Throughput Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-thiadiazole compounds. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the inherent stability challenges of this important heterocyclic scaffold. Our goal is to empower you to design robust screening campaigns and generate reliable, reproducible data.
Introduction: The Promise and Peril of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. However, the electrophilic nature of the sulfur-nitrogen bond makes certain derivatives susceptible to nucleophilic attack, particularly by thiols such as glutathione (GSH) present in biological assays or dithiothreitol (DTT) used as a reducing agent. This can lead to compound degradation, false negatives, and a misinterpretation of screening results. This guide will equip you with the knowledge and practical strategies to mitigate these stability issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the handling and screening of 1,2,4-thiadiazole compounds.
Issue 1: Poor Reproducibility or Complete Loss of Activity in Biochemical Assays
-
Question: My 1,2,4-thiadiazole compound shows promising activity in initial screens, but the results are not reproducible, or the activity diminishes over time. What could be the cause?
-
Answer: This is a classic sign of compound instability in the assay buffer. The most common culprit is the presence of nucleophiles, especially thiols like DTT, which is often included in enzyme assays to maintain protein function. The thiol can attack the N-S bond of the 1,2,4-thiadiazole ring, leading to its cleavage and inactivation of the compound.
Troubleshooting Steps:
-
Analyze Your Assay Buffer: Identify all components, paying close attention to reducing agents like DTT or β-mercaptoethanol.
-
Run a Stability Control Experiment: Incubate your compound in the assay buffer without the target protein. At various time points, quench the reaction and analyze the mixture by LC-MS to quantify the amount of remaining parent compound.
-
Consider DTT-Free Alternatives: If DTT is necessary, explore alternative reducing agents that are less aggressive nucleophiles, such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP is known to be less reactive with many electrophilic compounds.
-
Optimize DTT Concentration: If DTT cannot be replaced, determine the minimum concentration required for target activity and use that for your screen.
-
Issue 2: High Hit Rate in Cysteine Protease Assays
-
Question: I'm screening a library of 1,2,4-thiadiazoles against a cysteine protease and getting an unusually high number of hits. Are these all genuine inhibitors?
-
Answer: It is highly probable that many of these are false positives due to covalent modification of the catalytic cysteine residue by your compounds. The nucleophilic cysteine thiol in the enzyme's active site can react with the electrophilic 1,2,4-thiadiazole ring in an analogous manner to DTT, leading to irreversible inhibition.
Workflow for Hit Validation:
Caption: Workflow for triaging hits from a 1,2,4-thiadiazole screen against a cysteine protease.
Issue 3: Compound Precipitation in Aqueous Buffers
-
Question: My 1,2,4-thiadiazole derivative has poor solubility and precipitates out of my aqueous assay buffer. How can I improve its solubility for screening?
-
Answer: Poor aqueous solubility is a common challenge in drug discovery. For 1,2,4-thiadiazoles, this can be exacerbated by their often-planar and hydrophobic nature.
Strategies to Enhance Solubility:
-
Co-solvents: The most common approach is to use a small percentage (typically 1-5%) of an organic co-solvent like dimethyl sulfoxide (DMSO) in your final assay buffer. However, be mindful that high concentrations of DMSO can affect enzyme activity.
-
pH Modification: If your compound has ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of the buffer can significantly increase solubility. Determine the pKa of your compound to guide this adjustment.
-
Use of Excipients: Non-ionic surfactants like Tween-80 or cyclodextrins can be used in some cases to improve solubility, but their compatibility with the assay must be verified.
-
Structural Modification (SAR): For lead optimization, this is the most effective long-term strategy. Incorporating polar functional groups (e.g., morpholine, piperazine) or ionizable moieties can dramatically improve physicochemical properties.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for 1,2,4-thiadiazoles in a screening context?
-
A1: The principal degradation pathway is the nucleophilic attack on the sulfur atom of the thiadiazole ring, most commonly by thiol-containing molecules like DTT, glutathione, or cysteine residues in proteins. This leads to the cleavage of the N-S bond and the formation of a reactive intermediate.
Caption: Simplified degradation pathway of 1,2,4-thiadiazoles via nucleophilic attack.
-
-
Q2: How can I proactively design more stable 1,2,4-thiadiazole libraries?
-
A2: Stability can be enhanced through medicinal chemistry strategies. The electrophilicity of the ring is influenced by the substituents. Attaching electron-withdrawing groups can increase susceptibility to nucleophilic attack, while electron-donating groups can enhance stability. For example, replacing a hydrogen atom with an amino group on the ring can increase the electron density and thus improve stability against thiol-mediated degradation.
-
-
Q3: Are all 1,2,4-thiadiazole derivatives unstable?
-
A3: No, stability is highly dependent on the specific substitution pattern of the ring. Many clinically used drugs and drug candidates containing the 1,2,4-thiadiazole scaffold are sufficiently stable under physiological conditions. Stability assessment should be a routine part of the characterization cascade for any new compound series.
-
-
Q4: What is a standard protocol for assessing the stability of my compound in the presence of DTT?
-
A4: A detailed protocol is provided in the section below. The general principle involves incubating the compound with DTT at a relevant concentration and temperature, then monitoring the disappearance of the parent compound over time using LC-MS.
-
Protocols
Protocol 1: Assessing Thiol Stability of 1,2,4-Thiadiazole Compounds via LC-MS
This protocol provides a step-by-step guide to quantify the stability of your compound in the presence of a thiol, such as DTT.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Dithiothreitol (DTT) (100 mM stock in water)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, prepare the following reactions in triplicate (50 µL final volume):
-
Test Reaction: 47.5 µL assay buffer + 0.5 µL test compound stock + 2 µL DTT stock (Final concentration: 100 µM compound, 4 mM DTT).
-
Control Reaction (No DTT): 49.5 µL assay buffer + 0.5 µL test compound stock (Final concentration: 100 µM compound).
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C, depending on your assay conditions.
-
-
Time-Point Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer 10 µL of the reaction mixture to a new plate containing 90 µL of cold ACN with 0.1% formic acid to stop the reaction. The T=0 sample should be quenched immediately after adding all components.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS. Use a suitable C18 column and a gradient of water/ACN (both with 0.1% formic acid).
-
Monitor the peak area of the parent compound's mass.
-
-
Data Analysis:
-
Normalize the peak area of the parent compound at each time point to the T=0 time point for both the test and control reactions.
-
Plot the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t½) of the compound in the presence and absence of DTT.
-
Data Interpretation:
| Stability Category | Half-life (t½) in 4 mM DTT | Recommendation for Screening |
| Highly Stable | > 120 min | Suitable for most screening assays. |
| Moderately Stable | 30 - 120 min | Use with caution. Consider DTT-free assays or short incubation times. |
| Unstable | < 30 min | Not recommended for DTT-containing assays. Prioritize structural modification. |
References
-
Luchini, C., et al. (2018). The 1,2,4-Thiadiazole Ring as a Privileged Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
-
Thorn, K.S., et al. (2010). Covalent-Fragment Screening for Cysteine Protease Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
Fischer, A.U. (2007). Tris(2-carboxyethyl)phosphine (TCEP) and its application in biochemistry. Methods in Enzymology. Available at: [Link]
-
Longo, A., et al. (2020). Covalent Enzyme Inhibition: A Powerful Tool for Drug Discovery. Accounts of Chemical Research. Available at: [Link]
-
Hu, Y., et al. (2011). Discovery of a Potent and Selective 1,2,4-Thiadiazole-Based Inhibitor of Indoleamine 2,3-Dioxygenase. ACS Medicinal Chemistry Letters. Available at: [Link]
Technical Support Center: Resolving Inconsistencies in the Biological Activity of Synthesized 1,2,4-Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized 1,2,4-thiadiazole compounds. This guide is designed to help you navigate the common challenges that can lead to inconsistent biological activity in your experiments. By understanding the potential pitfalls and implementing robust quality control measures, you can ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why am I observing lower-than-expected or no biological activity for my newly synthesized 1,2,4-thiadiazole derivative?
Possible Causes and Solutions:
-
Incorrect Chemical Structure: The final synthesized compound may not be the intended 1,2,4-thiadiazole. Side reactions or unexpected rearrangements can lead to the formation of isomers or entirely different heterocyclic systems.
-
Solution: Rigorously confirm the structure of your compound using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC) is essential for elucidating the precise connectivity of atoms and confirming the isomeric form.[1][2]
-
-
Presence of Inhibitory Impurities: Your final product might be contaminated with starting materials, reagents, or byproducts from the synthesis that interfere with the biological assay or inhibit the activity of your target compound.
-
Solution: Purify your compound to >95% purity using techniques like flash column chromatography or preparative HPLC. Assess the purity using analytical HPLC with a suitable detection method (e.g., UV-Vis or MS).[3]
-
-
Compound Degradation: 1,2,4-thiadiazoles, like other heterocyclic compounds, can be susceptible to degradation under certain conditions.[4][5]
-
Solution: Assess the stability of your compound under your specific experimental conditions. This can be done by incubating the compound in the assay buffer and/or DMSO stock solution for the duration of the experiment and then analyzing for degradation products by HPLC or LC-MS.
-
Q2: What could be causing significant batch-to-batch variability in the biological activity of my 1,2,4-thiadiazole?
Possible Causes and Solutions:
-
Inconsistent Purity and Impurity Profiles: Minor variations in the synthetic procedure can lead to different levels and types of impurities in each batch.[6] These impurities may have their own biological activity or interfere with the assay.
-
Solution: Standardize your synthesis and purification protocol meticulously. For each new batch, perform a thorough analytical characterization (HPLC, NMR, MS) to ensure the purity and impurity profile is consistent with previous batches that showed the desired activity.[6]
-
-
Residual Catalysts: If a metal catalyst (e.g., palladium) was used in the synthesis, residual amounts can remain in the final product even after purification and may interfere with biological assays.[7][8][9][10]
-
Solution: If you've used a metal catalyst, consider using a metal scavenger during workup. Quantify the residual metal content in your final compound using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Polymorphism: Different crystalline forms (polymorphs) of your compound can have different solubilities and dissolution rates, which can affect the effective concentration in your assay and thus the observed biological activity.[6]
-
Solution: If you suspect polymorphism, you can use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to characterize the crystalline form of each batch.
-
Q3: My 1,2,4-thiadiazole derivative shows activity in the primary screen, but I'm struggling to get reproducible results or confirm its activity in secondary assays. What's going on?
Possible Causes and Solutions:
-
Pan-Assay Interference Compounds (PAINS): The 1,2,4-thiadiazole scaffold has been identified as a potential PAINS chemotype.[11][12][13] These compounds can interfere with assays non-specifically rather than acting on a specific biological target.
-
Solution: Be aware of the potential for your compound to be a PAIN. Use orthogonal assays that have different detection methods to confirm the activity. For example, if your primary assay is fluorescence-based, use a secondary assay that relies on absorbance or a different technology.[14]
-
-
Covalent Modification: Some 1,2,4-thiadiazoles can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, on proteins.[15][16] This can lead to irreversible inhibition that may not be desirable and can appear as non-specific activity.
-
Solution: To test for covalent binding, you can perform a time-dependent inhibition assay or an assay with a competing nucleophile like glutathione. If the inhibition increases with pre-incubation time or is reduced in the presence of glutathione, it suggests covalent modification.
-
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts.
-
Solution: Include a non-ionic detergent, such as Triton X-100 or Tween-80, in your assay buffer to disrupt potential aggregates. You can also use dynamic light scattering (DLS) to check for aggregate formation at the concentrations used in your assays.
-
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: A workflow for troubleshooting inconsistent biological activity of synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control (QC) checks I should perform on my synthesized 1,2,4-thiadiazole before biological screening?
A1: A comprehensive QC panel is critical. At a minimum, you should perform:
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) to confirm the molecular formula and ¹H and ¹³C NMR to verify the chemical structure.
-
Purity Assessment: HPLC with UV and/or MS detection to determine the purity of your compound. The generally accepted minimum purity for compounds in biological screening is >95%.[1]
-
Solubility Determination: Determine the solubility of your compound in the solvent used for stock solutions (typically DMSO) and in the aqueous assay buffer to ensure you are working with a true solution at your desired concentrations.
Q2: How should I prepare and store my 1,2,4-thiadiazole stock solutions to ensure their stability?
A2:
-
Solvent: Use high-quality, anhydrous DMSO for your stock solutions.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your assays.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, especially if your compound has chromophores that might make it susceptible to photodegradation.[5]
-
Fresh Dilutions: Prepare fresh dilutions of your compound in aqueous buffer for each experiment from the frozen DMSO stock. Do not store compounds in aqueous solutions for extended periods unless you have demonstrated their stability.
Q3: Can different isomers of 1,2,4-thiadiazole have different biological activities?
A3: Yes, it is highly likely. Different isomers will have different three-dimensional shapes and electronic properties, which will affect how they bind to a biological target.[4][17][18][19] For example, 1,2,4-thiadiazoles and 1,3,4-thiadiazoles are known to have distinct biological activity profiles.[20] Therefore, it is crucial to ensure the isomeric purity of your synthesized compound.
Q4: What are some common impurities I should be aware of during the synthesis of 1,2,4-thiadiazoles?
A4: The impurities will depend on the synthetic route. However, some common impurities to look out for include:
-
Unreacted starting materials: Such as amidines, thioamides, or nitriles.
-
Byproducts from side reactions: Depending on the synthesis, these could include other heterocyclic ring systems or oligomeric materials.
-
Reagents and catalysts: Such as residual coupling agents or metal catalysts (e.g., palladium).[7][10]
-
Solvents: Residual solvents from the reaction or purification steps.
Data Presentation: Impact of Purification Method on Purity and Bioactivity
| Purification Method | Purity by HPLC (%) | IC₅₀ (µM) | Notes |
| Crude Product | 65% | 15.2 | High variability between replicates. |
| Flash Chromatography (Silica Gel) | 92% | 8.5 | Improved consistency. |
| Preparative HPLC | >98% | 5.1 | Consistent and reproducible results. |
| Flash Chromatography + Metal Scavenger | 93% | 5.3 | Important if metal catalysts were used. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Instrumentation: An HPLC system equipped with a C18 column, UV detector, and ideally, a mass spectrometer.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or another suitable modifier.
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and run the gradient.
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Stability Assessment in Assay Buffer
-
Sample Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration to be used in the experiment. Also, prepare a control sample in a stable solvent like acetonitrile.
-
Incubation: Incubate the assay buffer sample under the same conditions as your biological assay (e.g., temperature, light, duration).
-
Analysis: At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot of the incubated sample and the control sample and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound in the incubated sample to the control sample at each time point. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Logical Relationships in Troubleshooting
Caption: Factors influencing the observed biological activity of a synthesized compound.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium in biological media: Can the synthetic chemist's most versatile transition metal become a powerful biological tool? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 1,2,4-Thiadiazole Derivatives
Introduction: The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. As these promising candidates advance from laboratory-scale discovery to pilot-plant and industrial production, researchers and process chemists face a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting and navigating the complexities of scaling up the synthesis of 1,2,4-thiadiazole derivatives. Our focus is on providing practical, field-proven insights to ensure safe, efficient, and reproducible large-scale production.
Section 1: Foundational Synthetic Strategies and Scale-Up Considerations
The synthesis of 1,2,4-thiadiazoles typically involves the formation of a key N-S bond through an oxidative cyclization. The choice of starting materials and reaction pathway significantly impacts the scalability and robustness of the process. Below, we outline common synthetic routes and their inherent scale-up challenges.
Oxidative Dimerization of Thioamides
This is one of the most common methods for preparing symmetrically substituted 3,5-diaryl- or 3,5-dialkyl-1,2,4-thiadiazoles.
Q: We are scaling up the oxidative dimerization of a thioamide and are concerned about the exothermic nature of the reaction. How can we mitigate thermal risks?
A: Your concern is well-founded. Oxidative reactions, particularly those involving potent oxidizing agents, can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
Troubleshooting & Best Practices:
-
Calorimetric Studies: Before any scale-up, it is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction (ΔHrxn), the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe and effective cooling strategy.
-
Controlled Reagent Addition: Instead of adding the oxidizing agent all at once, a semi-batch process with slow, controlled addition is recommended. This allows the cooling system to manage the heat generated in real-time.
-
Solvent Selection: Choose a solvent with a high boiling point and good heat capacity to act as a heat sink. Ensure the solvent is stable under the reaction conditions and does not form hazardous byproducts with the oxidizing agent.[1]
-
Emergency Preparedness: Have a documented and tested emergency plan in place, including a quenching protocol to rapidly neutralize the reaction if the temperature exceeds a critical limit.
Q: What are the primary safety concerns when handling common oxidizing agents for thioamide dimerization at an industrial scale?
A: The choice of oxidizing agent is a critical parameter with significant safety implications at scale.
| Oxidizing Agent | Scale-Up Challenges & Safety Considerations |
| Hypervalent Iodine Reagents (e.g., IBX, PIFA) | - Explosive Potential: Some hypervalent iodine reagents can be explosive under certain conditions (e.g., shock, heat).[2][3] A thorough thermal hazard assessment is mandatory.[2] - Handling: These are often solids, and their handling can generate dust, posing inhalation risks. Use appropriate personal protective equipment (PPE) and containment strategies. - Byproducts: The iodine-containing byproducts need to be managed in the waste stream. |
| Halogens (e.g., I₂, Br₂) | - Toxicity and Corrosivity: Halogens are highly toxic and corrosive. Closed-system handling is essential. - Gaseous Byproducts: Reactions may produce hazardous gaseous byproducts (e.g., HX), requiring a robust off-gas scrubbing system. |
| Hydrogen Peroxide (H₂O₂) | - Concentration: High concentrations of H₂O₂ can be dangerously explosive. Use the lowest effective concentration. - Compatibility: Incompatible with many metals, which can catalyze its decomposition. Ensure reactor materials are compatible. |
| DMSO-HCl System | - Gas Evolution: This system can generate dimethyl sulfide, a volatile and odorous byproduct.[4] Adequate ventilation and scrubbing are necessary. - Corrosivity: The presence of HCl makes the reaction mixture highly corrosive. |
Authoritative Guidance: Always consult the Safety Data Sheet (SDS) for the specific oxidizing agent and conduct a thorough Process Hazard Analysis (PHA) before any scale-up.[5]
Synthesis from Amidines and Thio-precursors
This approach offers a versatile route to unsymmetrically substituted 1,2,4-thiadiazoles.
Q: We are developing a one-pot synthesis of a 3,5-disubstituted-1,2,4-thiadiazole from an amidine and a dithioester. What are the key parameters to control for a successful and scalable one-pot process?
A: One-pot reactions are attractive for their efficiency, but they present unique challenges in process control, as the conditions must be suitable for multiple reaction steps.[6][7][8]
Key Control Parameters:
-
Stoichiometry: Precise control of the stoichiometry of all reactants is crucial to minimize side reactions and ensure complete conversion of intermediates.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. This should be optimized at the lab scale and strictly adhered to during scale-up.
-
Solvent Choice: The solvent must be appropriate for all steps of the reaction sequence. Sometimes, a solvent swap may be necessary, which can add complexity to the process.[6]
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques like FTIR or Raman spectroscopy can provide real-time data on the consumption of starting materials and the formation of intermediates and the final product. This allows for precise control over reaction endpoints and reagent addition.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis of 1,2,4-thiadiazole derivatives.
Low Yield and Incomplete Conversion
Q: Our pilot-plant batch resulted in a significantly lower yield compared to our lab-scale experiments. What are the likely causes?
A: A drop in yield upon scale-up is a common problem and can often be traced back to physical, rather than chemical, factors.[9]
Troubleshooting Steps:
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Evaluate the reactor's agitation system and consider using baffles to improve mixing.
-
Mass Transfer Limitations: If the reaction is heterogeneous (e.g., involves a solid reagent), the rate may be limited by the transfer of reactants between phases. This is often exacerbated at larger scales. Improving agitation or considering a different solvent to increase solubility can help.
-
Temperature Control: Poor heat transfer in large reactors can lead to deviations from the optimal reaction temperature, affecting reaction kinetics and selectivity. Ensure your heating/cooling system is adequate for the scale and the exothermicity of the reaction.
-
Purity of Starting Materials: The use of different batches or grades of starting materials at scale can introduce impurities that may inhibit the reaction. Always qualify new batches of raw materials.
Impurity Profile and Purification Challenges
Q: We are observing a new, major impurity in our scaled-up batches that was minor in the lab. How do we identify and control it?
A: Changes in the impurity profile upon scale-up are often due to the longer reaction times and different heating/cooling profiles of larger reactors.
Impurity Management Workflow:
Caption: Workflow for impurity identification and control.
Common Side Products in 1,2,4-Thiadiazole Synthesis:
-
Corresponding Amide/Urea: Hydrolysis of the thioamide or thiourea starting material.
-
Over-oxidized Species: If a strong oxidizing agent is used.
-
Ring-Opened Products: Under harsh basic or acidic conditions.
-
Unreacted Starting Materials and Intermediates.
Q: Our current laboratory-scale purification by column chromatography is not feasible for our multi-kilogram production. What are the best strategies for large-scale purification of 1,2,4-thiadiazole derivatives?
A: Column chromatography is generally not a viable option for large-scale purification of active pharmaceutical ingredients (APIs) due to high solvent consumption and low throughput.[10] Crystallization is the preferred method for industrial-scale purification.[10]
Crystallization Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is too soluble in the chosen solvent system, or the cooling rate is too fast. | - Use a less polar anti-solvent. - Slow down the cooling rate. - Seed the solution with a small amount of pure product. |
| Poor Impurity Rejection | The impurity co-crystallizes with the product or is trapped in the crystal lattice. | - Experiment with different solvent systems to find one where the impurity is significantly more soluble than the product.[10] - Consider a reslurry of the crude product in a solvent that dissolves the impurity but not the product. |
| Inconsistent Crystal Form (Polymorphism) | Different crystal forms are nucleating under slightly different conditions. | - Tightly control the crystallization temperature, agitation rate, and cooling profile. - Use seeding with the desired polymorph to ensure consistency. |
Section 3: Experimental Protocols
General Protocol for Oxidative Dimerization of a Thioamide (Lab Scale)
This protocol is a general guideline and must be adapted and optimized for your specific substrate.
-
Reaction Setup: To a stirred solution of the thioamide (1.0 eq) in an appropriate solvent (e.g., dichloromethane, acetonitrile), add the oxidizing agent (e.g., iodine, 1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Scale-Up Considerations for the Protocol
Caption: A stepwise approach to scaling up a synthetic protocol.
References
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Mariappan, A., Rajaguru, K., Chola, N. M., Muthusubramanian, S., & Bhuvanesh, N. (2016). An intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) enables an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 81(15), 6573–6579. [Link]
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Wirth, T. (2020). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development, 24(9), 1837–1845. [Link]
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Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-mediated oxidative C-N and N-S bond formations in water enable a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. The Journal of Organic Chemistry, 83(10), 5715–5723. [Link]
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Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 121(15), 9568–9681. [Link]
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Yang, Z., Zhang, J., Hu, L., Li, L., Liu, K., Yang, T., & Zhou, C. (2020). An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature. The Journal of Organic Chemistry, 85(5), 3358–3363. [Link]
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Lin, Y.-i., Lang, S. A., & Petty, S. R. (1980). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry, 45(18), 3750–3753. [Link]
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Bull, J. A., et al. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 143(49), 20746–20755. [Link]
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Nikam, A. B., et al. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences Review and Research, 83(1), 1-10. [Link]
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Begum, S., et al. (2023). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. World Journal of Pharmaceutical Research, 12(12), 1069-1083. [Link]
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Nagy, Z. K., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Crystal Growth & Design, 21(10), 5583–5603. [Link]
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Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
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Mphahlele, M. J., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(16), 4995. [Link]
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Wang, Y., et al. (2021). Practical and scalable one-pot synthesis of arbekacin. Reaction Chemistry & Engineering, 6(9), 1645-1651. [Link]
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Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
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Kopylovich, M. N., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1331-1355. [Link]
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Kumar, S., et al. (2011). IBX/TEAB-mediated oxidative dimerization of thioamides: synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. Tetrahedron Letters, 52(43), 5627-5630. [Link]
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Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. [Link]
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Ghiur, A. A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8098. [Link]
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Wróbel, R., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(16), 4991. [Link]
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Bektaş, H., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Molecules, 15(4), 2427-2438. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis of a New Series of Nitrogen/Sulfur Heterocycles by Linking Four Rings: Indole; 1,2,4-Triazole; Pyridazine; and Quinoxaline. Molecules, 25(18), 4158. [Link]
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Gutmann, B., & Kappe, C. O. (2015). The Use of Gases in Flow Synthesis. Organic Process Research & Development, 19(9), 1165–1173. [Link]
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Singh, S., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(30), 21481-21488. [Link]
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Sudhakar, B., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12263–12275. [Link]
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Singh, A., et al. (2023). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Drug Delivery and Therapeutics, 13(10), 118-126. [Link]
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method refinement for consistent results in 1,2,4-Thiadiazole functionalization
Technical Support Center: 1,2,4-Thiadiazole Functionalization
Welcome to the technical support center for 1,2,4-thiadiazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The 1,2,4-thiadiazole moiety is a cornerstone in numerous biologically active compounds, valued for its role as a pharmacophore and its unique chemical properties.[1][2] However, achieving consistent and high-yielding results during its synthesis and subsequent functionalization can be challenging.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental hurdles. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed decisions in your own research.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific problems encountered during the synthesis and functionalization of 1,2,4-thiadiazoles in a direct question-and-answer format.
Category A: Reaction Failure & Low Yield
Question 1: My reaction to form the 1,2,4-thiadiazole ring failed completely (no product observed). What are the primary causes?
Answer: Complete reaction failure typically points to a fundamental issue with one of the core components of your reaction. Here are the most common culprits:
-
Inactive Reagents: Oxidizing agents (e.g., iodine, Oxone®, hydrogen peroxide) or catalysts can degrade over time, especially with improper storage.[1][3] For instance, some copper catalysts are sensitive to air and moisture. Always use freshly opened or validated reagents.
-
Presence of Inhibitors: Water is a frequent inhibitor, especially in reactions that rely on moisture-sensitive reagents or intermediates.[3] Ensure all solvents are anhydrous and starting materials are thoroughly dried. Impurities in starting materials can also poison catalysts or lead to unwanted side reactions.[4]
-
Sub-Optimal Temperature: Many cyclization reactions, such as the oxidative dimerization of thioamides, have a specific activation energy.[4] If the temperature is too low, the reaction may not initiate. Conversely, some starting materials or the product itself may decompose at excessive temperatures.[5] Verify the optimal temperature range for your specific transformation.
-
Incorrect Stoichiometry or Reagent Choice: In syntheses of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide, using an insufficient amount of a dehydrating agent like polyphosphoric acid (PPA) can lead to complete reaction failure.[4][6]
Question 2: My reaction yield is consistently low or highly variable. How can I improve it?
Answer: Low and inconsistent yields are frustrating but often solvable by systematically optimizing the reaction parameters.
-
Suboptimal Reaction Conditions: This is the most common cause. A Design of Experiments (DoE) approach can be highly effective for systematically optimizing parameters like temperature, reaction time, and reactant concentrations.[3]
-
Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid-supported catalyst or poorly soluble reagents), inefficient stirring can prevent reactants from interacting, leading to low conversion.[3] Ensure your stir rate is sufficient to maintain a well-mixed suspension.
-
Product Degradation: The 1,2,4-thiadiazole ring, while generally aromatic and stable, can be susceptible to cleavage under certain conditions.[7] For example, ring opening can occur under strongly basic conditions during work-up.[3] It's crucial to ensure that your purification conditions are compatible with the stability of your target molecule.
-
Catalyst Deactivation (for Cross-Coupling): In palladium-catalyzed reactions, the active Pd(0) species can be sensitive. Improper ligand choice, the presence of oxygen, or side reactions can lead to catalyst deactivation, stalling the reaction and lowering the yield.[8][9]
Category B: Selectivity and Side Products
Question 3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products indicates competing reaction pathways. Identifying the side products is key to mitigating their formation.
-
In Oxidative Dimerization of Thioamides: A common side product is the corresponding amide, formed from the hydrolysis of the thioamide starting material.[3] Other possibilities include unreacted starting material and partially oxidized intermediates. Minimizing water and carefully controlling the amount of oxidant can reduce these side products.
-
In Unsymmetrical Syntheses: When reacting two different components, such as a nitrile and a thioamide, the formation of self-coupled or other heterocyclic products can occur if conditions are not carefully controlled.[3]
-
In Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Heck, homocoupling of the organometallic reagent (e.g., boronic acid) is a frequent side reaction. This can often be suppressed by optimizing the base, solvent, and ensuring an oxygen-free environment.[9]
Question 4: How can I achieve better regioselectivity when synthesizing unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles?
Answer: Achieving high regioselectivity is a critical challenge for unsymmetrical 1,2,4-thiadiazoles. The strategy hinges on controlling the sequence of bond formation.
-
Method Selection is Key: The one-pot reaction of an amidine with an isothiocyanate is an effective strategy that offers high regioselectivity under mild, often metal-free conditions.[10] This approach allows for sequential bond formation that directs the final substitution pattern.
-
Influence of Precursors: The electronic and steric properties of your starting materials heavily influence the outcome. For instance, in Rh(I)-catalyzed annulations, the electronic nature of substituents on the coupling partners has a substantial impact on which regioisomer is formed.[11]
-
Catalyst and Conditions: The choice of catalyst and reaction conditions can dramatically influence regioselectivity. While not a 1,2,4-thiadiazole synthesis, the principles from the related Hantzsch thiazole synthesis show that acidic conditions can alter the regiochemical outcome, highlighting the importance of the reaction environment.[3]
Category C: Challenges in Advanced Functionalization
Question 5: My palladium-catalyzed cross-coupling reaction is giving low yields or decomposing the thiadiazole ring. What should I investigate?
Answer: Palladium-catalyzed cross-coupling is a powerful tool, but the thiadiazole ring introduces unique challenges.
-
Substrate Reactivity: The reactivity of halogens on the thiadiazole ring follows the typical order: I > Br > Cl. Using a more reactive halogen (e.g., bromo- or iodo-thiadiazole instead of chloro-) can significantly improve reaction outcomes and prevent the harsh conditions that might lead to ring decomposition.[12]
-
Ligand Choice: The ancillary ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can improve catalyst performance and prevent decomposition.[9][13]
-
Base and Solvent System: The choice of base is crucial. It must be strong enough to facilitate transmetalation (in Suzuki coupling) but not so harsh that it causes product degradation. A careful screening of bases (e.g., Cs₂CO₃, K₃PO₄) and solvents is often necessary.
-
Ring Decomposition: Side reactions leading to the decomposition of the heterocyclic ring are a known issue, especially with less reactive substrates like 3,4-dichloro-1,2,5-thiadiazoles.[12] Using milder conditions and more reactive coupling partners can resolve this.
Category D: Work-up and Purification
Question 6: I'm struggling with product isolation. What are the best practices for work-up and purification?
Answer: Product isolation can be complicated by solubility issues or the formation of emulsions.
-
High Product Solubility: If your product is highly soluble in the reaction solvent, precipitation by adding an anti-solvent is a good strategy. Alternatively, remove the reaction solvent under reduced pressure and redissolve the residue in a solvent better suited for extraction or chromatography (e.g., DCM or Ethyl Acetate).[3]
-
Emulsion Formation: During aqueous work-up, emulsions can form. To break them, add brine (saturated NaCl solution) or filter the entire mixture through a pad of celite.[3]
-
Acidic Impurities: For reactions using strong acids or reagents like thionyl chloride, it is vital to quench the reaction properly (e.g., by pouring onto ice) and wash thoroughly with a base like saturated sodium bicarbonate solution to remove acidic impurities that could degrade the product during concentration or chromatography.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the positions on the 1,2,4-thiadiazole ring? The 5-position (the carbon adjacent to the sulfur atom) is the most reactive site for nucleophilic substitution reactions.[7] Electrophilic reactions on the 1,2,4-thiadiazole ring are generally very limited due to the electron-deficient nature of the aromatic system.[7]
Q2: Under what conditions is the 1,2,4-thiadiazole ring unstable? While generally stable due to its aromaticity, the ring can be cleaved under specific conditions.[7] Strong bases can cause ring opening.[3] Additionally, the N-S bond can be cleaved by nucleophiles, such as the thiol group of cysteine residues in proteins, which is a mechanism of action for some 1,2,4-thiadiazole-based inhibitors.[1][14]
Q3: What are the most common starting materials for building the 1,2,4-thiadiazole core? The most prevalent methods involve the cyclization of thioamide-based compounds.[2] Key starting materials include thioamides (for oxidative dimerization), amidines, isothiocyanates, and nitriles.[7][10]
Q4: Are there "green" or metal-free alternatives for 1,2,4-thiadiazole synthesis? Yes, significant progress has been made in developing more environmentally benign synthetic routes. These include:
-
Iodine-mediated oxidative cyclizations , which avoid heavy metals.
-
Using air as the terminal oxidant in transition-metal-free protocols.[10]
-
Electro-oxidative methods that provide catalyst- and external oxidant-free conditions for N-S bond formation.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of Symmetrical 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Dimerization
This protocol is a general procedure for the synthesis of symmetrically substituted 1,2,4-thiadiazoles from a thioamide precursor.[3]
Materials:
-
Substituted Thioamide (1.0 mmol, 1.0 equiv)
-
Oxidizing Agent (e.g., Iodine, 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Anhydrous DMF or DMSO, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the thioamide (1.0 mmol) and anhydrous DMF (5 mL).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add the oxidizing agent (e.g., Iodine, 1.5 mmol) portion-wise over 10 minutes. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature (or gentle heating, e.g., 50 °C, if required) and monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material), pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.
Protocol 2: Regioselective Synthesis of Unsymmetrical 3,5-Disubstituted-1,2,4-Thiadiazoles
This protocol describes a transition-metal-free synthesis of unsymmetrically substituted 1,2,4-thiadiazoles from an amidine and an isothiocyanate, using air as the oxidant.[10]
Materials:
-
Amidine hydrochloride (1.0 mmol, 1.0 equiv)
-
Isothiocyanate (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., DMSO, 3 mL)
Procedure:
-
In an open-air vial equipped with a magnetic stir bar, combine the amidine hydrochloride (1.0 mmol), isothiocyanate (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add DMSO (3 mL) to the vial.
-
Stir the reaction mixture vigorously at a pre-determined optimal temperature (e.g., 80 °C) for 12-24 hours. The reaction should be open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Data Tables & Visual Guides
Table 1: Troubleshooting Guide Summary
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Product | Inactive reagents/catalyst; Presence of water/inhibitors; Incorrect temperature. | Use fresh reagents; Ensure anhydrous conditions; Verify optimal reaction temperature.[3][4] |
| Low/Variable Yield | Suboptimal conditions; Inefficient stirring; Product degradation during work-up. | Systematically optimize parameters (DoE); Increase stir rate; Use milder work-up conditions (e.g., avoid strong bases).[3] |
| Multiple Products | Hydrolysis of starting material; Over-oxidation; Homocoupling (cross-coupling). | Use anhydrous conditions; Control stoichiometry of oxidant; Degas reaction mixture for cross-coupling.[3][9] |
| Poor Regioselectivity | Incorrect synthetic route; Steric/electronic mismatch of substrates. | Employ a method designed for regiocontrol (e.g., amidine + isothiocyanate); Analyze substrate properties.[10][11] |
| Ring Decomposition | Harsh reaction conditions (temp, base); Low reactivity of leaving group. | Use milder conditions; Switch to a more reactive substrate (e.g., Iodo-thiadiazole instead of Chloro-).[12] |
Visual Guides (Graphviz Diagrams)
Caption: General experimental workflow for synthesis and optimization.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Regioselectivity control in unsymmetrical 1,2,4-thiadiazole synthesis.
References
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ISRES. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF. Retrieved from [Link]
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Yang, Z., et al. (2020). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Molecules, 25(15), 3358. Available at: [Link]
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Semantic Scholar. (n.d.). Regioselectivity for the Rh(I)‐catalyzed Annulation of 1,2,3‐Thiadiazoles with Alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF. Retrieved from [Link]
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Siddiqui, N., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2345. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
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Liu, W., et al. (2019). Regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides through iridium-catalyzed C-H activation. Organic & Biomolecular Chemistry, 17(33), 7664-7668. Available at: [Link]
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Cele, Z. P., & Mapolie, S. F. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 9(9), 764. Available at: [Link]
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Ilovaisky, A. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5153. Available at: [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress. Retrieved from [Link]
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PubMed. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Isomers: A Comparative Efficacy Analysis of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Derivatives in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the thiadiazole scaffold stands out as a "privileged" structure, a versatile five-membered heterocycle integral to a multitude of biologically active compounds. The isomeric arrangement of its nitrogen and sulfur atoms gives rise to distinct chemical properties and, consequently, diverse pharmacological profiles. This guide offers an in-depth, objective comparison of the efficacy of two prominent isomers: 1,2,4-thiadiazole and 1,3,4-thiadiazole. Drawing upon experimental data, we will navigate their comparative performance in key therapeutic areas, elucidate the causality behind their divergent activities, and provide practical insights for researchers in the field.
The Isomeric Distinction: A Foundation for Divergent Biological Activity
The core difference between 1,2,4-thiadiazole and 1,3,4-thiadiazole lies in the relative positions of the two nitrogen atoms and one sulfur atom within the five-membered ring. This seemingly subtle architectural variance profoundly influences the electronic distribution, aromaticity, and hydrogen bonding capacity of the resulting derivatives, thereby dictating their interactions with biological targets.[1][2]
Caption: Influence of substituents on the biological activity of thiadiazole cores.
For 1,2,4-thiadiazole anticancer agents, the presence of electron-donating groups, such as 3,4,5-trimethoxy, on a phenyl ring attached to the core has been shown to significantly enhance cytotoxicity. [3]Conversely, electron-withdrawing groups like a nitro group can also lead to potent activity. [3] In the 1,3,4-thiadiazole series, the nature of the substituents at the C2 and C5 positions is critical for anticancer activity. [4]For antimicrobial 1,3,4-thiadiazole derivatives, the presence of a mercapto group or specific substitutions on a phenyl ring can dramatically influence their potency.
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. Below are representative methodologies for assessing the key biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a cornerstone for evaluating the anticancer activity of novel compounds.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like etoposide) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. [3]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration.
-
Compound Dilution: The thiadiazole derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Controls: A positive control (microorganism and broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [5][6]
Synthesis of Thiadiazole Derivatives: A Generalized Workflow
The synthesis of 1,2,4- and 1,3,4-thiadiazole derivatives typically involves multi-step reactions starting from readily available precursors.
Caption: Generalized synthetic pathways for 1,2,4- and 1,3,4-thiadiazole derivatives.
The synthesis of 1,3,4-thiadiazole derivatives often commences with the reaction of a thiosemicarbazide with a carboxylic acid or its derivative (such as an acid chloride) in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid. [7] For 1,2,4-thiadiazoles , a common synthetic route involves the reaction of an amidoxime with an isothiocyanate, followed by cyclization.
Conclusion: Choosing the Right Scaffold for the Target
The comparative analysis of 1,2,4- and 1,3,4-thiadiazole derivatives reveals a landscape of rich and diverse biological activities. While the 1,3,4-thiadiazole scaffold is more extensively explored and has yielded a larger number of potent compounds across various therapeutic areas, the 1,2,4-isomer has demonstrated the potential for exceptional potency in specific instances, particularly in the realm of anticancer research.
The choice between these two isomeric scaffolds is not a matter of inherent superiority but rather a strategic decision guided by the specific therapeutic target and the desired pharmacological profile. The extensive body of research on 1,3,4-thiadiazoles provides a solid foundation for further optimization and development. Concurrently, the untapped potential of 1,2,4-thiadiazoles presents an exciting frontier for the discovery of novel and highly potent therapeutic agents. This guide serves as a foundational resource for researchers to make informed decisions in the rational design and development of next-generation thiadiazole-based therapeutics.
References
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[Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[3][8][9]hiadiazole Derivatives as Anti-Inflammatory Agents.]([Link])
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[Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[3][8][9]hiadiazole Derivatives as Anti-Inflammatory Agents.]([Link])
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Thiadiazole Analogs: From Synthesis to Biological Evaluation
Welcome, fellow researchers, to an in-depth exploration of the 1,2,4-thiadiazole scaffold, a privileged heterocyclic motif in modern medicinal chemistry. This guide is designed to provide you with a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological effects of 1,2,4-thiadiazole analogs. We will delve into the synthetic strategies, compare the biological activities across different therapeutic areas with supporting experimental data, and provide detailed protocols to empower your own research endeavors. Our journey will be grounded in scientific integrity, offering field-proven insights and a robust framework for your drug discovery programs.
The Allure of the 1,2,4-Thiadiazole Core: A Versatile Pharmacophore
The five-membered 1,2,4-thiadiazole ring, with its unique arrangement of nitrogen and sulfur atoms, presents a fascinating scaffold for medicinal chemists.[1][2] Its inherent chemical properties, including its ability to act as a bioisostere for other heterocycles and its potential to engage in various non-covalent and covalent interactions with biological targets, have led to the discovery of a wide array of biologically active compounds.[3] This guide will focus on key therapeutic areas where 1,2,4-thiadiazole analogs have shown significant promise: oncology, infectious diseases, and the modulation of specific protein targets like kinases and G-protein coupled receptors (GPCRs).
Navigating the SAR Landscape: A Comparative Analysis
The biological activity of 1,2,4-thiadiazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity: Targeting the Machinery of Malignancy
The 1,2,4-thiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One notable mechanism of action is the inhibition of cysteine proteases, a class of enzymes often overexpressed in tumors.[5] The electrophilic nature of the 1,2,4-thiadiazole ring allows it to act as a "warhead," forming a covalent disulfide bond with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition.[3][5]
| Compound ID | R1 Substituent (at C3) | R2 Substituent (at C5) | Target Cell Line | IC50 (µM) | Reference |
| 1a | Methoxy | Leu-Pro-OH | Cathepsin B | 2.6 (Ki) | [6] |
| 1b | Phenyl | Leu-Pro-OH | Cathepsin B | - | [6] |
| 1c | Carboxylic acid | Leu-Pro-OH | Cathepsin B | - | [6] |
| 2a | 3-chlorophenyl | (diisopropylsulfamoyl)methyl | MKN45 (c-Met) | 2.02 | [7] |
| 3a | Substituted benzoylamino | (4-benzyl)thio | Abl Kinase | Potent Inhibition | [8] |
| 4a | Amide-linked 1,2,4-triazole | 3,4,5-trimethoxyphenyl | MCF-7 | 0.15 ± 0.092 | [4] |
| 4b | Amide-linked 1,2,4-triazole | 4-chlorophenyl | MCF-7 | 0.10 ± 0.084 | [4] |
SAR Insights:
-
Cysteine Protease Inhibition: For Cathepsin B inhibitors, the nature of the substituent at the C3 position significantly impacts potency, with a methoxy group (compound 1a ) demonstrating the highest inhibitory activity.[6] This highlights the importance of electronic effects at this position for facilitating the covalent interaction with the cysteine residue.
-
Kinase Inhibition: In the case of c-Met kinase inhibitors, a diisopropylsulfamoyl)methyl group at the C5 position coupled with a 3-chlorophenyl group at C3 (compound 2a ) leads to potent inhibition.[7] This suggests that specific steric and electronic features are required for optimal binding to the kinase active site.
-
General Anticancer Activity: The fusion of the 1,2,4-thiadiazole ring with other heterocyclic systems, such as 1,2,4-triazole, and the introduction of various substituted aryl groups can lead to potent anticancer agents with low micromolar to nanomolar IC50 values against various cancer cell lines.[4] For instance, compounds 4a and 4b demonstrate that substitutions on the phenyl ring at the C5 position can fine-tune the anticancer activity.
Antimicrobial Activity: A Weapon Against Pathogens
1,2,4-Thiadiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9] The mechanism of action in this context is often multifaceted and can involve the disruption of essential cellular processes in the pathogen.
| Compound ID | R1 Substituent | R2 Substituent | Target Organism | MIC (µg/mL) | Reference |
| 5a | 4-methoxyphenyl | 4-aryl-1,2,4-triazole-5-thione | B. subtilis | Active | [9] |
| 6a | Phenyl | 4-bromophenylamino | S. epidermidis | 31.25 | [10] |
| 6b | Phenyl | 4-bromophenylamino | M. luteus | 15.63 | [10] |
| 7a | Flavonol derivative | H | B. cinerea | >90% inhibition at 50 µg/mL | [11] |
| 7b | Flavonol derivative | NH2 | B. cinerea | - | [11] |
SAR Insights:
-
Antibacterial Activity: The nature of the substituents at both the C3 and C5 positions plays a crucial role in determining the antibacterial spectrum and potency. For instance, derivatives carrying a 1,3,4-thiadiazole ring often show good activity against B. subtilis.[9] Compound 6a and 6b highlight that a 4-bromophenylamino substituent at the C5 position can confer activity against Gram-positive bacteria.[10]
-
Antifungal Activity: The incorporation of a flavonol moiety into the 1,2,4-thiadiazole scaffold can lead to potent antifungal agents. The SAR suggests that having a hydrogen at the R1 position (compound 7a ) is more favorable for antifungal activity against B. cinerea compared to an amino group (compound 7b ).[11]
Adenosine A3 Receptor Antagonism: Modulating GPCR Signaling
1,2,4-Thiadiazole analogs have been identified as potent and selective antagonists of the adenosine A3 receptor, a GPCR implicated in various physiological and pathological processes.
| Compound ID | R1 Substituent (at C3) | R2 Substituent (at C5) | Target Receptor | Ki (nM) | Reference |
| 8a | 4-methoxyphenyl | N-acetylamino | Human A3 | 0.79 | [12] |
| 8b | 4-methoxyphenyl | N-propionylamino | Human A3 | - | [12] |
| 8c | Phenyl | N-acetylamino | Human A3 | 2.3 | [12] |
SAR Insights:
-
A methoxy group at the 4-position of the phenyl ring at C3 and N-acetyl or N-propionyl substitutions on the amino group at C5 significantly increase the binding affinity and selectivity for the human adenosine A3 receptor.[12] Compound 8a is a prime example of a highly potent antagonist. The comparison between 8a and 8c clearly demonstrates the beneficial effect of the 4-methoxy substituent.
Experimental Protocols: Your Guide to Practical Implementation
To facilitate the translation of these SAR insights into your own research, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazole Analogs
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[4][13]
General Protocol for the Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles:
-
Thioamide Preparation: The required aryl thioamides can be synthesized from the corresponding amides using Lawesson's reagent or from nitriles.
-
Oxidative Dimerization:
-
To a solution of the aryl thioamide (2 mmol) in a suitable solvent (e.g., dichloromethane or DMF), add an oxidizing agent. Common oxidizing agents include iodine, N-bromosuccinimide (NBS), or hydrogen peroxide.[8][14]
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific substrates and oxidizing agent used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an appropriate aqueous solution (e.g., sodium thiosulfate solution to quench excess iodine) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 3,5-diaryl-1,2,4-thiadiazole.
-
Biological Evaluation: Assessing Therapeutic Potential
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][15]
Step-by-Step Broth Microdilution Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Unraveling the Mechanism: A Look at Signaling Pathways
To truly appreciate the SAR of 1,2,4-thiadiazole analogs, it is essential to understand the signaling pathways they modulate.
// Nodes HGF [label="HGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2/SOS"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; mTOR [label="mTOR"]; STAT3 [label="STAT3"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges HGF -> cMet [label="Binds and Activates"]; cMet -> GRB2; GRB2 -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; cMet -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Survival; cMet -> STAT3; STAT3 -> Invasion; } . Caption: Simplified c-Met signaling pathway.[6][7][16][17][18]
// Nodes BCR_ABL [label="BCR-ABL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS_RAF_MEK_ERK [label="RAS/RAF/MEK/ERK\nPathway"]; PI3K_AKT_mTOR [label="PI3K/AKT/mTOR\nPathway"]; JAK_STAT [label="JAK/STAT\nPathway"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="Inhibition of\nDifferentiation", shape=ellipse, fillcolor="#FBBC05"];
// Edges BCR_ABL -> RAS_RAF_MEK_ERK; BCR_ABL -> PI3K_AKT_mTOR; BCR_ABL -> JAK_STAT; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Survival; JAK_STAT -> Proliferation; JAK_STAT -> Survival; BCR_ABL -> Differentiation; } . Caption: Simplified Abl kinase signaling pathway in CML.[19][20][21][22][23]
// Nodes Adenosine [label="Adenosine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A3R [label="Adenosine A3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein"]; AC [label="Adenylyl Cyclase"]; cAMP [label="↓ cAMP"]; PLC [label="Phospholipase C"]; IP3_DAG [label="↑ IP3 & DAG"]; Ca2 [label="↑ Intracellular Ca²⁺"]; CellularResponse [label="Cellular Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Adenosine -> A3R [label="Binds to"]; A3R -> Gi [label="Activates"]; Gi -> AC [label="Inhibits"]; AC -> cAMP; Gi -> PLC [label="Activates"]; PLC -> IP3_DAG; IP3_DAG -> Ca2; cAMP -> CellularResponse; Ca2 -> CellularResponse; } . Caption: Simplified Adenosine A3 receptor signaling pathway.[1][3][12][24]
// Nodes Enzyme [label="Cysteine Protease\n(with active site Cys-SH)"]; Thiadiazole [label="1,2,4-Thiadiazole\n'Warhead'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Covalent Intermediate\n(Disulfide Bond)", shape=ellipse, fillcolor="#FBBC05"]; InactivatedEnzyme [label="Inactivated Enzyme", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Enzyme -> Thiadiazole [label="Nucleophilic Attack"]; Thiadiazole -> Intermediate [label="Ring Opening"]; Intermediate -> InactivatedEnzyme; } . Caption: Mechanism of Cysteine Protease Inhibition.
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold continues to be a rich source of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel substitutions, developing more efficient and greener synthetic methodologies, and elucidating the detailed molecular mechanisms of action for promising lead compounds. By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of 1,2,4-thiadiazole-based drugs.
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comparative analysis of the biological effects of different 1,2,4-Thiadiazole isomers
A Comparative Guide to the Biological Effects of 1,2,4-Thiadiazole Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thiadiazole heterocyclic ring system is a cornerstone in medicinal chemistry, with its various isomers serving as scaffolds for a multitude of pharmacologically active compounds. This guide provides a comparative analysis of the biological effects of derivatives based on the 1,2,4-thiadiazole core, primarily contrasting them with the extensively studied 1,3,4-thiadiazole isomer. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Thiadiazole Scaffold in Medicinal Chemistry
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The positioning of these heteroatoms gives rise to four distinct isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1] Each isomeric core possesses unique electronic and steric properties that, when combined with various substituents, lead to a diverse range of biological activities.
The 1,3,4-thiadiazole ring, in particular, is noted for being a bioisostere of pyrimidine, a key component of nucleic acids.[2][3] This structural mimicry is believed to enable its derivatives to interfere with fundamental cellular processes like DNA replication, contributing to their potent bioactivity.[2][3] While the 1,3,4-isomer is widely studied, the 1,2,4-thiadiazole scaffold also serves as a crucial pharmacophore in the development of novel therapeutics. This guide aims to compare and contrast the biological efficacy of these isomers, focusing on areas where direct comparisons can be drawn from experimental evidence.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [4] Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [5]The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically. [4] Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence. [5]2. Compound Treatment: Prepare serial dilutions of the thiadiazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a "vehicle control" (solvent only) and a "no treatment" control. [5]3. Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects. [6]4. MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals. [7]5. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals. [5]6. Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. [4]A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. [8] Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid broth medium. The MIC is identified as the lowest compound concentration that inhibits visible microbial growth after a defined incubation period. [9] Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture, suspend colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [10]2. Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiadiazole compounds in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. [10]3. Inoculation: Dilute the adjusted microbial suspension from Step 1 into the broth so that adding it to the wells results in a final concentration of approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the compound dilutions. [10]4. Controls: Include essential controls on each plate:
-
Growth Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only, with no inoculum or compound.
-
Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin). [11]5. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. [8]6. MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in which no turbidity is observed. [9]
-
Conclusion
The comparative analysis of thiadiazole isomers reveals distinct patterns of biological activity that are highly dependent on both the core isomeric scaffold and the specific nature of its substituents. While the 1,3,4-thiadiazole ring is a prolific source of potent anticancer and antimicrobial agents, specific 1,2,4-thiadiazole derivatives have demonstrated exceptional potency and selectivity against certain targets, such as the adenosine A3 receptor. [12][13]This underscores the importance of exploring all isomeric scaffolds in drug discovery. The structure-activity relationships highlighted in this guide, combined with robust experimental protocols, provide a foundational framework for researchers to design and evaluate the next generation of thiadiazole-based therapeutics with improved efficacy and selectivity.
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A Comparative Guide to Elucidating the Mechanism of Action of a Novel 1,2,4-Thiadiazole-Based Kinase Inhibitor
This guide provides a comprehensive, technically detailed framework for confirming the mechanism of action (MoA) of a novel 1,2,4-thiadiazole-based drug candidate. Researchers, scientists, and drug development professionals will find objective comparisons of the candidate's performance against established alternatives, supported by robust experimental data and protocols. The 1,2,4-thiadiazole scaffold is a versatile heterocyclic structure recognized for its broad biological activities, frequently explored in the design of novel therapeutic agents, including kinase inhibitors.[1][2] This guide will use the hypothetical drug candidate, TDZ-42 , presumed to target a critical oncogenic kinase, to illustrate a rigorous MoA confirmation workflow.
Confirming that a drug candidate engages its intended target and elicits the desired pharmacological effect is crucial for a successful drug discovery program.[3][4] This process minimizes risks of advancing compounds with unclear mechanisms, which could lead to failures in later-stage clinical trials.[4][5] Our approach is built on a weight-of-evidence model, integrating multiple experimental techniques to build a cohesive and validated mechanistic narrative.
Part 1: The Overall Strategy for MoA Confirmation
The journey from a hypothetical target to a fully validated mechanism of action follows a logical, multi-layered progression. We begin by directly assessing the physical interaction between the drug candidate and its proposed target protein within the complex cellular environment. Following this, we quantify the functional impact of this binding on the target's activity and its downstream signaling pathways. Finally, we connect this molecular mechanism to a relevant cellular phenotype and assess the compound's selectivity across the broader kinome. This systematic approach ensures that each experimental stage logically builds upon the last, creating a self-validating and trustworthy body of evidence.
Caption: Overall workflow for MoA confirmation of TDZ-42.
Part 2: Direct Target Engagement in a Cellular Context
The foundational step in MoA validation is to unequivocally demonstrate that the drug candidate physically interacts with its intended target within the native cellular environment.[3][6] Biochemical assays with purified proteins are valuable, but confirming engagement in intact cells provides more physiologically relevant data, accounting for factors like cell permeability and competition from endogenous ligands.[7]
Method 1: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[8][9][10] When a small molecule binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating intact cells treated with the drug candidate across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can detect a "thermal shift," which is direct evidence of target engagement.[9][10]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate target cells (e.g., a cancer cell line where Kinase X is expressed) and grow to ~80% confluency. Treat cells with TDZ-42 (e.g., 10 µM), a known competitor drug, or a vehicle (DMSO) control for 1-2 hours in serum-free media.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[9][10]
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target Kinase X.[9]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature for each treatment condition to generate "melt curves." The temperature at which 50% of the protein is denatured is the apparent aggregation temperature (Tagg). A significant increase in Tagg for TDZ-42-treated cells compared to the vehicle control confirms target engagement.
Comparative Data Summary: CETSA
| Compound | Target Kinase | Concentration | Apparent Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (DMSO) | Kinase X | N/A | 52.1 | N/A | Baseline Stability |
| TDZ-42 | Kinase X | 10 µM | 58.6 | +6.5°C | Strong Target Engagement |
| Competitor Drug | Kinase X | 10 µM | 59.2 | +7.1°C | Positive Control Engagement |
| Negative Control | GAPDH | 10 µM | 65.3 | +0.2°C | No Engagement (Housekeeping Protein) |
Part 3: Quantifying Functional Inhibition of Target Activity
Demonstrating that TDZ-42 binds to Kinase X is the first step. The next critical phase is to prove that this binding event translates into a functional consequence—specifically, the inhibition of the kinase's enzymatic activity.
Method 1: In Vitro Kinase Assay
Causality: This biochemical assay directly measures the ability of a kinase to phosphorylate its substrate.[11][12] By introducing TDZ-42 at various concentrations, we can determine its potency in blocking this phosphorylation event, typically measured by quantifying the amount of phosphorylated substrate produced. This allows for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric for drug potency.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant human Kinase X enzyme and a specific peptide substrate in a kinase reaction buffer.[11]
-
Inhibitor Addition: Add varying concentrations of TDZ-42, a competitor drug, or a vehicle control to the wells. Allow a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [³²P]-ATP or in a system with a phosphospecific antibody readout).[13] Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate and Detect: Stop the reaction. Detect the amount of phosphorylated substrate. For radioactive assays, this involves separating the phosphorylated substrate from the unused [³²P]-ATP and quantifying with a scintillation counter.[13] For non-radioactive methods (e.g., HTRF, Luminescence), follow the kit manufacturer's instructions for signal detection.
-
Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Method 2: Western Blot for Downstream Signaling
Causality: Active kinases phosphorylate specific downstream substrate proteins within cellular signaling pathways.[14] By treating cells with TDZ-42 and then measuring the phosphorylation status of a known, direct substrate of Kinase X, we can confirm that the drug inhibits the kinase's function within a biological system. A reduction in the phosphorylated form of the substrate, without a change in the total amount of that substrate protein, provides strong evidence of on-target activity.[15][16]
Caption: TDZ-42 inhibits Kinase X, blocking downstream substrate phosphorylation.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Treatment: Seed cells and grow to ~80% confluency. Starve cells of serum for several hours to reduce basal signaling, then stimulate with a growth factor known to activate the Kinase X pathway. Treat cells with a dose-response of TDZ-42 or a vehicle control for 1-2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation status of proteins.[17]
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Antibody Incubation: Block the membrane (e.g., with BSA in TBST, as milk can interfere with phospho-antibodies).[17] Incubate the membrane with two primary antibodies simultaneously: a phospho-specific antibody that recognizes the phosphorylated form of Substrate Y, and a pan-specific antibody that recognizes total Substrate Y protein (from a different host species).[15][16]
-
Detection: Wash the membrane and incubate with fluorescently-labeled secondary antibodies that correspond to the host species of the primary antibodies (e.g., anti-rabbit and anti-mouse). Image the blot using a system capable of detecting both fluorescent channels.
-
Analysis: Quantify the signal for the phospho-protein and normalize it to the signal for the total protein in each lane. This normalization corrects for any variations in protein loading.[15]
Comparative Data Summary: Functional Assays
| Assay Type | Compound | Potency (IC50/EC50) | Interpretation |
| In Vitro Kinase Assay | TDZ-42 | 15 nM | Potent direct inhibition of enzyme activity. |
| Competitor Drug | 10 nM | High potency positive control. | |
| Phospho-Substrate Western Blot | TDZ-42 | 50 nM | Effective inhibition of kinase activity in intact cells. |
| Competitor Drug | 35 nM | Cellularly active positive control. |
Note: It is common for cellular potency (EC50) to be higher than biochemical potency (IC50) due to factors like cell membrane permeability and intracellular ATP competition.
Part 4: Linking MoA to Cellular Phenotype and Assessing Selectivity
The final steps are to demonstrate that the on-target inhibition of Kinase X by TDZ-42 leads to a desired anti-cancer phenotype and to ensure the compound is not acting as a "promiscuous" inhibitor that hits many other kinases.
Method 1: Cell Viability Assay
Causality: If Kinase X is a crucial driver of cancer cell proliferation and survival, its inhibition should lead to a reduction in cell viability. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[18][19][20] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[19][21]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on Kinase X signaling in a 96-well plate at a predetermined optimal density.[22] Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TDZ-42, a competitor drug, and a vehicle control. Incubate for a period relevant to the cell doubling time (e.g., 72 hours).[22]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18][20] During this time, living cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.[20][22]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the logarithm of the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary: Phenotypic and Selectivity Assays
| Assay Type | Compound | Result | Interpretation |
| Cell Viability (MTT) | TDZ-42 | GI50 = 80 nM | Potent anti-proliferative effect consistent with on-target inhibition. |
| Competitor Drug | GI50 = 60 nM | Positive control shows expected anti-proliferative activity. | |
| Kinome Selectivity Profiling | TDZ-42 | Highly Selective (Inhibits <3 kinases >90% @ 1µM) | High degree of specificity, reducing risk of off-target effects. |
| Staurosporine (Control) | Non-Selective (Inhibits >200 kinases >90% @ 1µM) | Broad-spectrum inhibitor demonstrates a non-selective profile. |
Method 2: Kinome-wide Selectivity Profiling
Causality: To ensure that the observed cellular phenotype is due to the inhibition of Kinase X and not a multitude of other kinases, it is essential to assess the selectivity of TDZ-42. This is often performed as a fee-for-service by specialized companies (e.g., Eurofins Discovery, Promega, AssayQuant).[7][23][24] These services screen the compound against a large panel of hundreds of kinases and report the percent inhibition at a fixed concentration (e.g., 1 µM). A highly selective compound will inhibit its primary target and very few other kinases, whereas a non-selective compound will inhibit many.[25][] This is critical for predicting potential off-target toxicities.
Conclusion: A Weight-of-Evidence Approach
By systematically applying this multi-faceted experimental strategy, we have constructed a robust, evidence-based case for the mechanism of action of our hypothetical drug candidate, TDZ-42.
-
Direct Target Engagement: CETSA confirmed that TDZ-42 binds to Kinase X in intact cells, causing significant thermal stabilization.
-
Functional Inhibition: In vitro and cellular assays demonstrated that this binding translates to potent and specific inhibition of Kinase X's enzymatic activity and its downstream signaling pathway.
-
Phenotypic Correlation & Selectivity: The on-target inhibition resulted in a desired anti-proliferative effect in a relevant cancer cell model. Furthermore, kinome-wide profiling established that TDZ-42 is highly selective for its intended target.
This integrated approach, which moves from direct binding to functional consequence and finally to phenotypic outcome, provides the high degree of scientific rigor required to confidently advance a drug candidate through the development pipeline.
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Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2025). American Chemical Society. [Link]
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Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate. [Link]
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A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
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1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β. (2021). PubMed. [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
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Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. [Link]
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Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
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Pan/Phospho Analysis For Western Blot Normalization. (2017). protocols.io. [Link]
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Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). IntechOpen. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]
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Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed. [Link]
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An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). Bio-protocol. [Link]
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Determining target engagement in living systems. (n.d.). PMC - NIH. [Link]
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Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. (n.d.). CellCarta. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. [Link]
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Discovery of[11][18][20]triazolo[3,4-b][18][19][20]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. (2018). PubMed. [Link]
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A Head-to-Head Comparison of 1,2,4-Thiadiazole Derivatives with Standard-of-Care Drugs
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient therapeutic development. The 1,2,4-thiadiazole ring is a prominent member of this class.[1] This five-membered nitrogen-sulfur heterocycle is not merely a synthetic curiosity; it is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
The therapeutic potential of 1,2,4-thiadiazole derivatives often stems from their ability to act as electrophilic "warheads." The N-S bond within the ring can react with the cysteine thiol groups of target proteins, forming a disulfide bond and leading to enzyme inactivation.[1] This mechanism underpins its activity against targets like cysteine proteases, which are implicated in various diseases.[1]
This guide provides a head-to-head comparison of emerging 1,2,4-thiadiazole derivatives against current standard-of-care (SOC) drugs in key therapeutic areas. By synthesizing preclinical and clinical data, we aim to provide researchers, scientists, and drug development professionals with an objective analysis of their relative performance, mechanisms of action, and future potential.
Part 1: Oncology - A New Frontier in Cytotoxic and Targeted Therapy
The treatment of cancer is a multifaceted challenge, with standard-of-care regimens often involving chemotherapy, targeted therapy, and immunotherapy.[5][6] While effective, many SOC drugs are hampered by issues of toxicity and acquired resistance. 1,3,4-thiadiazole derivatives have emerged as promising anticancer agents, with some compounds having already entered clinical trials.[7][8] Their structural similarity to pyrimidine, a building block of nucleic acids, allows them to potentially interfere with DNA replication processes in cancer cells.[9]
Mechanism of Action: Beyond Simple Cytotoxicity
Unlike traditional chemotherapies that broadly target all rapidly dividing cells, many 1,2,4-thiadiazole derivatives exhibit targeted mechanisms. They have been shown to inhibit key signaling pathways crucial for tumor growth, proliferation, and survival. A significant number of these compounds function as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[7][8]
Comparative Data: 1,2,4-Thiadiazole Derivatives vs. Standard Cancer Drugs
The following table summarizes the in-vitro cytotoxic activity (IC₅₀ values) of representative 1,2,4-thiadiazole derivatives compared to standard chemotherapeutic agents across various human cancer cell lines.
| Compound Class | Specific Derivative / Drug | Cancer Cell Line | IC₅₀ (µM) | Biological Target | Reference |
| 1,2,4-Thiadiazole | Compound 7 (VEGFR-2 Inhibitor) | MDA-MB-231 (Breast) | 5.69 | VEGFR-2 | [7] |
| Standard of Care | Sorafenib | MDA-MB-231 (Breast) | ~2-6 (Literature) | Multi-kinase | [7] |
| 1,2,4-Thiadiazole | Amide Derivative 8h | A549 (Lung) | 1.9 | Not specified | [10] |
| Standard of Care | Etoposide | A549 (Lung) | 2.24 | Topoisomerase II | [10] |
| 1,3,4-Thiadiazole | Derivative 32a | MCF-7 (Breast) | ~3.31 | EGFR | [8] |
| 1,3,4-Thiadiazole | Derivative 55-57 | MCF-7 (Breast) | 1.01 - 2.04 | Not specified | [11] |
| Standard of Care | Doxorubicin | MCF-7 (Breast) | 0.75 | Topoisomerase II | [11] |
Note: IC₅₀ values are highly dependent on experimental conditions. The data presented is for comparative purposes based on the cited literature.
As the data indicates, specific thiadiazole derivatives demonstrate cytotoxicity comparable to, and in some cases exceeding, that of standard-of-care drugs like Etoposide in certain cell lines.[10] Furthermore, their targeted action, such as the potent VEGFR-2 inhibition by Compound 7 (IC₅₀ = 0.083 µM), rivals that of established kinase inhibitors like Sorafenib (IC₅₀ = 0.1 µM).[7]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The evaluation of a compound's anticancer activity fundamentally relies on assessing its ability to inhibit cell proliferation or induce cell death. The MTT assay is a standard colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivative or the standard drug (e.g., Etoposide) for 48 hours. Include a vehicle control (e.g., DMSO) and a blank.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Targeted Kinase Inhibition Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,2,4-thiadiazole derivative.
Part 2: Inflammatory Diseases - Modulating the Immune Response
Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are often managed with non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and disease-modifying antirheumatic drugs (DMARDs) like methotrexate.[12][13][14] While these drugs can be effective, they are associated with significant side effects.[14] The 1,2,4-thiadiazole scaffold has shown promise in developing novel anti-inflammatory agents, potentially offering a better safety profile.[15]
Comparative Data: 1,2,4-Thiadiazole Derivatives vs. Standard Anti-inflammatory Drugs
Preclinical models are essential for evaluating anti-inflammatory potential. The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation.
| Compound Class | Specific Derivative / Drug | Anti-inflammatory Activity (% inhibition of edema) | Ulcerogenic Effect | Reference |
| Triazolothiadiazole | Derivative 10 | Weak activity | Not observed | [15] |
| Triazolothiadiazole | Indole-containing derivative | Significant activity | Not specified | [15] |
| Standard of Care | Diclofenac Sodium | Strong activity (used as reference) | Known risk | [15] |
While some early triazolothiadiazole derivatives showed weaker activity than the standard drug diclofenac, newer modifications incorporating indole rings have demonstrated significant anti-inflammatory and analgesic effects.[15] A key potential advantage noted in some studies is the lack of ulcerogenic effects, a common and serious side effect of traditional NSAIDs.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: This in-vivo assay induces an acute, localized inflammatory response by injecting carrageenan, a phlogistic agent, into the rat's paw. The resulting edema (swelling) can be measured over time. The efficacy of an anti-inflammatory drug is determined by its ability to reduce this swelling compared to an untreated control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard group (e.g., receiving Diclofenac), and test groups for different doses of the 1,2,4-thiadiazole derivative.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Visualization: Workflow for In-Vivo Anti-inflammatory Screening
Caption: Standard workflow for evaluating anti-inflammatory compounds in vivo.
Part 3: Antibacterial Agents - A Scaffold in Approved Drugs
The fight against bacterial infections is continually challenged by the rise of antibiotic resistance. The 1,2,4-thiadiazole moiety is already a component of clinically utilized cephalosporin-based antibiotics, such as ceftaroline, ceftolozane, and cefozopran.[1][16] This validates the scaffold's utility in developing effective antibacterial agents.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
In cephalosporins, the core β-lactam ring is responsible for inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in bacterial cell walls. The 1,2,4-thiadiazole side chain in drugs like cefozopran plays a critical role in defining the antibacterial spectrum, improving stability against β-lactamase enzymes, and enhancing pharmacokinetic properties.
Comparative Data: 1,2,4-Thiadiazole-Containing Antibiotics vs. Standard Antibiotics
The performance of these advanced cephalosporins is best understood by their spectrum of activity against common and resistant pathogens compared to standard-of-care antibiotics.
| Antibiotic | Class | Key Spectrum of Activity | Common Clinical Use | Reference |
| Ceftaroline | 5th Gen Cephalosporin (contains 1,2,4-thiadiazole) | MRSA, Streptococcus pneumoniae | Complicated skin infections, community-acquired pneumonia | [1] |
| Ceftolozane | 5th Gen Cephalosporin (contains 1,2,4-thiadiazole) | Multi-drug resistant Pseudomonas aeruginosa | Complicated urinary tract and intra-abdominal infections | [1] |
| Standard of Care | Amoxicillin | Streptococcus spp., E. coli (if susceptible) | Strep throat, otitis media, uncomplicated UTIs | [17][18] |
| Standard of Care | Vancomycin | MRSA, Gram-positive bacteria | Severe infections (e.g., sepsis, endocarditis caused by MRSA) | [19] |
| Standard of Care | Piperacillin/Tazobactam | Broad-spectrum including Pseudomonas aeruginosa | Hospital-acquired pneumonia, sepsis | [19] |
The key advantage of thiadiazole-containing cephalosporins like ceftaroline is the expansion of the activity spectrum to include resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), a feat not achieved by many other β-lactams.[1] Similarly, ceftolozane offers a potent option against highly resistant Gram-negative bacteria.[1]
Conclusion and Future Perspectives
The 1,2,4-thiadiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. In oncology, derivatives are demonstrating potent, targeted activity that rivals established drugs in preclinical models, suggesting a future beyond non-specific cytotoxicity. For inflammatory diseases, these compounds present a potential for effective modulation of the immune response with an improved safety profile, particularly regarding gastrointestinal side effects. In the antibacterial realm, the scaffold is already a proven component of advanced, clinically approved drugs that are critical in combating resistant pathogens.
The path forward requires rigorous head-to-head clinical trials to definitively establish the therapeutic index of novel 1,2,4-thiadiazole derivatives against current standards of care. Further research into their pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing regimens and translating preclinical promise into clinical success. For drug development professionals, the versatility and proven track record of the 1,2,4-thiadiazole ring make it an exceptionally attractive starting point for designing the next generation of targeted therapeutics.
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A Senior Application Scientist's Guide to Validating Target Engagement of 1,2,4-Thiadiazole Ligands in Cells
Welcome. This guide is designed for researchers, scientists, and drug development professionals navigating the critical step of target engagement validation. We will move beyond simple protocol recitation to explore the strategic and mechanistic considerations required for robustly confirming that your 1,2,4-thiadiazole compounds are interacting with their intended targets within the complex cellular environment.
The 1,2,4-thiadiazole scaffold is a versatile pharmacophore found in a range of biologically active compounds.[1][2] A key characteristic that demands careful consideration is its potential to act as an electrophilic "warhead," reacting with nucleophilic residues like cysteine on target proteins.[2] This potential for either reversible or irreversible covalent interaction influences the selection and interpretation of target engagement assays. This guide provides an in-depth comparison of the primary methodologies at your disposal, empowering you to make informed decisions that ensure the scientific integrity of your findings.
Chapter 1: The Cellular Thermal Shift Assay (CETSA): Probing Ligand-Induced Thermal Stabilization
The foundational principle of CETSA is that the binding of a ligand to its target protein confers additional stability, increasing the protein's resistance to thermal denaturation.[3][4] This change in thermal stability is a direct proxy for target engagement. An invaluable advantage of CETSA is its applicability to intact, live cells, providing a physiologically relevant snapshot of the drug-target interaction without the need for any modification to the compound or the protein.[5][6]
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol: CETSA with Western Blot Detection
This protocol is a synthesized standard procedure for confirming target engagement.
-
Cell Culture and Treatment:
-
Culture your cell line of interest to approximately 80% confluency.
-
Treat the cells with the desired concentration of your 1,2,4-thiadiazole ligand or a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[3]
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells (e.g., by scraping), wash twice with ice-cold PBS supplemented with a protease inhibitor cocktail.
-
Resuspend the cells to a known concentration (e.g., 2 x 10^6 cells/mL).
-
Aliquot the cell suspension into PCR tubes for each temperature point.[3]
-
Using a thermal cycler, heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments). Include an unheated control.[3]
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method is effective for cell disruption without introducing detergents that might interfere with protein stability.[3][7]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This crucial step pellets the denatured, aggregated proteins.[7][8]
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
-
-
Detection and Analysis:
-
Normalize the protein concentration of all samples using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific to your target protein.[3][7]
-
Quantify the band intensities. Plot the normalized intensity of the soluble target protein against the temperature. A rightward shift in the melting curve for the ligand-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Data Presentation: Interpreting CETSA Results
The output is typically a "melting curve" or an "isothermal dose-response fingerprint" (ITDRF).
| Temperature (°C) | Vehicle Control (Soluble Protein %) | 10 µM Ligand (Soluble Protein %) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 85 | 99 |
| 52 | 55 | 92 |
| 56 | 20 | 75 |
| 60 | 5 | 40 |
| 64 | <1 | 15 |
| Table 1: Example CETSA melt curve data showing a thermal shift upon ligand binding. |
Chapter 2: Drug Affinity Responsive Target Stability (DARTS): Assessing Protection from Proteolysis
DARTS operates on the principle that when a small molecule binds to its target, it can induce a conformational change that shields protease-sensitive sites, making the protein more resistant to degradation.[9][10] This method is particularly powerful for identifying targets that do not exhibit a significant thermal shift upon ligand binding, providing a valuable orthogonal approach to CETSA.[11]
DARTS Experimental Workflow
Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.
Detailed Experimental Protocol: DARTS with Western Blot Detection
-
Lysate Preparation and Treatment:
-
Prepare a native cell lysate using a mild lysis buffer (e.g., M-PER or a buffer without strong detergents).
-
Quantify the protein concentration and aliquot the lysate.
-
Treat the lysate aliquots with your 1,2,4-thiadiazole compound or vehicle control and incubate at room temperature to allow for binding.
-
-
Protease Optimization (Critical Step):
-
The success of DARTS hinges on finding the right protease concentration. You must perform a titration.
-
Causality: Too little protease will result in no degradation and no observable difference. Too much protease will degrade all proteins, including the stabilized target, leading to a false negative. The goal is to find a concentration that causes substantial, but not complete, degradation of the target protein in the vehicle-treated sample.
-
Test a range of protease (e.g., pronase) concentrations on the vehicle-treated lysate. Analyze the results by Western blot to find the optimal concentration.
-
-
Limited Proteolysis:
-
Add the optimized concentration of protease to both the ligand-treated and vehicle-treated lysates.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature.[11]
-
-
Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the samples by SDS-PAGE and Western blotting for your target protein.
-
An increase in the band intensity of the target protein in the ligand-treated sample compared to the vehicle control indicates protection from proteolysis and thus, direct binding.[11][12]
-
Data Presentation: Interpreting DARTS Results
The result is a direct comparison of protein levels post-digestion.
| Treatment | Protease | Target Protein Level (Relative Units) |
| Vehicle | - | 100 |
| 10 µM Ligand | - | 100 |
| Vehicle | + | 15 |
| 10 µM Ligand | + | 85 |
| Table 2: Example DARTS data showing ligand-induced protection from proteolysis. |
Chapter 3: Photo-affinity Labeling (PAL): Forging a Covalent Link
PAL is an indispensable technique for unequivocally identifying the direct binding partners of a ligand.[13] This method requires chemical modification of the 1,2,4-thiadiazole ligand to include two key moieties: a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[14][15] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with any nearby molecule, permanently "labeling" the target protein.[13][16]
PAL Experimental Workflow
Caption: A schematic overview of the Photo-affinity Labeling (PAL) protocol.
General Experimental Protocol: PAL with a Biotin Tag
-
Probe Synthesis and Validation:
-
Synthesize a derivative of your 1,2,4-thiadiazole containing a photoreactive group (diazirines are often preferred for their small size and efficient reaction) and a biotin tag.
-
Crucial Validation: You must confirm that the modified probe retains its biological activity and binding affinity for the target. A loss of activity means the probe is not a valid tool.
-
-
Labeling in Cells:
-
Incubate intact cells with the biotinylated photo-affinity probe. Include a competition control where cells are co-incubated with the probe and an excess of the original, unmodified ligand.
-
Irradiate the cells with UV light of the appropriate wavelength (e.g., ~365 nm for diazirines) to induce covalent cross-linking.[16]
-
-
Enrichment and Detection:
-
Lyse the cells and incubate the lysate with streptavidin-coated magnetic beads to pull down the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blot for your target. A strong signal in the probe-treated sample that is diminished in the competition control sample confirms specific labeling of your target. Alternatively, the enriched proteins can be identified using mass spectrometry for unbiased target discovery.
-
Chapter 4: Comparative Analysis and Strategic Selection
Choosing the right method is paramount. Your decision should be guided by the specific properties of your compound, the nature of the anticipated interaction, and the experimental question you are asking.
Decision-Making Flowchart
Caption: A decision tree to guide the selection of a target engagement assay.
Head-to-Head Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis | Light-induced covalent bond formation |
| Ligand Modification | Not required[17] | Not required[12][18] | Required (photoreactive group + tag)[19] |
| Sample Type | Intact cells, lysates, tissues[5][20] | Primarily cell lysates[11] | Intact cells or lysates |
| Key Advantage | Physiologically relevant (intact cells) | Detects binding without a thermal shift | Unambiguous, covalent capture of direct binders |
| Key Limitation | Not all binding events cause a thermal shift[11] | Primarily used in lysates; requires careful protease optimization | Ligand modification can alter binding/activity |
| Throughput | Low (Western Blot) to High (HT-CETSA)[21][22][23] | Generally lower throughput[11] | Low to medium, depends on readout |
| Best For... | Initial validation in a physiological context; confirming cell permeability and intracellular binding. | Orthogonal validation; targets not amenable to CETSA; purified proteins. | Unbiased target identification; confirming direct binding; studying weak/transient interactions. |
Special Considerations for 1,2,4-Thiadiazoles
Given that 1,2,4-thiadiazoles can act as "thiol trapping agents," their interaction with a cysteine-containing target may be covalent.[2] This has important implications:
-
CETSA & DARTS: A covalent interaction will result in a permanent, robust stabilization of the target protein. This would manifest as a very large thermal shift in CETSA or near-complete protection in DARTS, serving as strong evidence for the covalent mechanism.
-
PAL: If your compound is already designed to be a covalent inhibitor, PAL may be redundant for confirming the direct target, though it could still be used in an unbiased screen to identify off-targets.
Validating the target engagement of 1,2,4-thiadiazole ligands is a non-trivial but essential step in drug discovery. There is no single "best" method; rather, the optimal strategy involves a thoughtful selection of assays based on the compound's properties and the scientific question. CETSA offers unparalleled physiological relevance by assessing engagement in intact cells. DARTS provides a robust alternative for targets that do not exhibit thermal shifts. Photo-affinity labeling, while requiring more upfront chemical synthesis, delivers the most definitive evidence of a direct interaction. For the highest degree of confidence, particularly when elucidating a novel mechanism of action, employing at least two orthogonal methods is the gold standard in the field.
References
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- DARTS vs CETSA: Choosing the Right Assay for Target Validation - Cre
- The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace.
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
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- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - ResearchG
- Current Advances in CETSA - Frontiers.
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- Drug Affinity Responsive Target Stability (DARTS)
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube.
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- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv.
- Target identification using drug affinity responsive target stability (DARTS) - CVRTI.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- What is Drug Affinity Responsive Target Stability (DARTS)?
- Application of the Cellular Thermal Shift Assay (CETSA)
- Workflow and Application of Drug Affinity Responsive Target Stability (DARTS).
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH.
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- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - eScholarship.
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A Senior Application Scientist’s Guide to Assessing the Off-Target Effects of Novel 1,2,4-Thiadiazole Compounds
Introduction: The Promise and Peril of a Privileged Scaffold
The 1,2,4-thiadiazole ring is a valued scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in specific, high-affinity interactions with biological targets.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] However, the very chemical features that make this heterocycle a "privileged scaffold" also create a significant challenge: the potential for unintended off-target interactions.
Off-target effects, where a compound binds to proteins other than its intended therapeutic target, are a primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical failures.[4][5] For a chemical series built around a versatile core like 1,2,4-thiadiazole, a proactive, multi-tiered strategy for identifying and mitigating off-target liabilities is not just recommended; it is essential for the successful translation of a promising compound from the bench to the clinic.
This guide provides a strategic framework for the comprehensive assessment of off-target effects for novel 1,2,4-thiadiazole compounds. We will move beyond a simple checklist of assays to explain the causality behind a tiered, iterative screening cascade—from cost-effective in silico predictions to definitive cellular target engagement—that enables data-driven decisions to optimize selectivity and minimize risk.
The Strategic Triage: A Multi-Tiered Off-Target Screening Cascade
A robust off-target assessment strategy should be viewed as a funnel, progressively filtering compounds through increasingly rigorous and physiologically relevant assays. This approach maximizes resource efficiency by eliminating problematic compounds early and focusing intensive efforts on the most promising candidates.
Caption: A tiered workflow for off-target effect assessment.
Tier 1: In Silico Prediction – The Cost-Effective First Pass
Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, computational modeling provides an invaluable initial assessment.[6] These methods leverage vast databases of known compound-protein interactions to predict the off-target profile of a novel molecule based on its chemical structure.[5] This is not a definitive screen, but a hypothesis-generation tool that allows us to anticipate potential liabilities and prioritize experimental resources.
Methodologies:
-
Ligand-Based Approaches: Methods like Similarity Ensemble Approach (SEA) compare the 2D chemical similarity of a query compound to sets of known ligands for thousands of proteins.[5] If your 1,2,4-thiadiazole compound is structurally similar to known kinase inhibitors, for example, this method will flag various kinases as potential off-targets.
-
Structure-Based Approaches: If the crystal structures of high-interest off-targets are available (e.g., the hERG potassium channel), molecular docking can predict the binding energy and pose of your compound in the active site.
Trustworthiness: The predictive power of these models is constantly improving with the integration of machine learning and AI.[6] However, they are predictions. A positive result should be treated as a testable hypothesis, while a negative result does not guarantee safety. The primary value lies in focusing the subsequent, more definitive in vitro screens.
Tier 2: Broad In Vitro Screening – The Experimental Baseline
Expertise & Experience: This tier provides the first crucial experimental data on off-target binding. The goal is to screen the compound against a wide, curated panel of targets known to be implicated in adverse drug reactions.[4][7] Commercial services offer standardized panels, such as the SafetyScreen44 or SafetyScreen87, which cover key target families including GPCRs, kinases, ion channels, transporters, and enzymes.[4][8]
Causality: Why a broad panel? It is a cost-effective way to empirically test the hypotheses generated in silico and uncover liabilities that were not predicted.[4] Identifying a significant interaction (e.g., >50% inhibition at 10 µM) with a critical off-target like hERG (cardiotoxicity) or COX enzymes (gastrointestinal/cardiovascular effects) at this stage is a major red flag that can halt development or trigger immediate medicinal chemistry efforts to design out the activity.
Data Presentation: Comparative Off-Target Profile
The true utility of this screening is revealed when comparing lead compounds against each other or against alternative chemical scaffolds.
| Target Family | Target | Cmpd A (1,2,4-Thiadiazole) % Inhibition @ 10µM | Cmpd B (1,2,4-Thiadiazole) % Inhibition @ 10µM | Cmpd C (Alternative Scaffold) % Inhibition @ 10µM |
| On-Target | Target X | 95% | 98% | 92% |
| Ion Channel | hERG | 62% | 15% | <5% |
| Enzyme | COX-1 | 48% | 55% | 8% |
| GPCR | 5-HT2B | 71% | 68% | 25% |
| Kinase | ROCK1 | 8% | 45% | 12% |
Analysis: In this hypothetical data, Compound A shows a strong on-target effect but has significant hERG liability. Compound B, a close analog, has successfully mitigated the hERG risk but introduced a new interaction with the ROCK1 kinase. Compound C, based on an entirely different chemical scaffold, shows a much cleaner off-target profile, albeit with slightly lower on-target potency. This data provides a clear, actionable basis for structure-activity relationship (SAR) studies to improve selectivity.[7]
Tier 3: Cellular Target Engagement – Confirming Hits in a Physiological Context
Expertise & Experience: An in vitro binding event does not always translate to a cellular effect. Factors like cell membrane permeability, efflux pumps, and intracellular compound metabolism can prevent a compound from reaching its off-target in a living system. Therefore, it is critical to validate high-priority hits from Tier 2 in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.[9][10]
Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a compound binds to its target protein, it generally stabilizes the protein's structure, increasing the temperature required to denature it. By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, we can directly observe target engagement.[10] A shift in the melting curve to a higher temperature in the presence of the compound is definitive proof of intracellular binding.
Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the 1,2,4-thiadiazole compound at the desired concentration (e.g., 10x EC50) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a standard method like the BCA assay.
-
Western Blotting: Normalize the protein amounts for each sample, add loading buffer, and resolve the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific to the suspected off-target protein.
-
Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities and plot the normalized intensity versus temperature for both the vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample confirms target engagement.[9]
Tier 4: Phenotypic Screening – The Unbiased Search for Function
Expertise & Experience: While target-based assays are essential, they are inherently biased toward what we think we know. Phenotypic screening takes an agnostic approach, asking a different question: "What does this compound do to the cell?"[12][13] This method assesses the overall effect of a compound on cellular morphology, function, or viability, providing insights into its complete biological activity.[14]
Causality: A 1,2,4-thiadiazole compound might show clean results in a 100-target binding panel but still exhibit unexpected cytotoxicity. This toxicity could arise from an off-target not included in the panel or from a complex interaction between multiple low-affinity off-targets. Phenotypic screens, especially high-content imaging assays, can capture these unexpected functional outcomes, providing a crucial layer of safety assessment.[13] If a phenotypic effect is observed, modern mechanism-of-action (MoA) studies, such as thermal proteome profiling (a mass spectrometry-based evolution of CETSA), can then be employed to identify the responsible off-target(s).[15]
Conclusion: Building a Comprehensive Selectivity Profile
Assessing the off-target effects of novel 1,2,4-thiadiazole compounds is a dynamic, iterative process that is fundamental to modern drug discovery. It requires a strategic integration of computational prediction, broad experimental screening, and validation in relevant cellular systems. By employing a tiered cascade, researchers can make informed decisions, efficiently allocate resources, and systematically build a comprehensive safety and selectivity profile. This rigorous approach is the best way to de-risk a promising chemical series and unlock the full therapeutic potential of the 1,2,4-thiadiazole scaffold while minimizing the potential for adverse effects.
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology. [Link]
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Huang, C., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR. [Link]
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Communications Biology. (2025). Deep learning predicts CRISPR off-target effects. Retrieved from Communications Biology. [Link]
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Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38–47. [Link]
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A Comparative Guide to the Synthetic Accessibility of Thiadiazole Scaffolds for Medicinal Chemistry
Introduction: The Enduring Appeal of the Thiadiazole Scaffold in Drug Discovery
The thiadiazole core, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable versatility, stemming from its four isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—has cemented its status as a "privileged scaffold".[1][2] These heterocycles are integral components of numerous clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4][5] The synthetic accessibility of these scaffolds is therefore a critical consideration for researchers in drug discovery and development, directly impacting the feasibility of lead optimization and large-scale production.
This guide provides a comprehensive comparative analysis of the synthetic accessibility of the four major thiadiazole isomers. We will delve into the most prevalent and practical synthetic routes for each scaffold, offering detailed experimental protocols, comparative data on reaction efficiency, and expert insights into the rationale behind methodological choices. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the most appropriate thiadiazole scaffold and synthetic route for their specific research objectives.
1,3,4-Thiadiazole: The Workhorse of Thiadiazole Synthesis
The 1,3,4-thiadiazole isomer is arguably the most extensively studied and synthetically accessible of the four.[2] Its prevalence in medicinal chemistry is a testament to the straightforward and robust synthetic methodologies available for its construction.
Dominant Synthetic Strategy: Cyclization of Thiosemicarbazide Derivatives
The most common and versatile approach to the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazides with various electrophilic reagents, most notably carboxylic acids or their derivatives.[6][7] This method's popularity is due to the ready availability of starting materials and the generally high yields obtained.
The reaction mechanism typically begins with the nucleophilic attack of the thioamide sulfur on the carbonyl carbon of the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.[6] A variety of dehydrating agents can be employed, including strong acids like sulfuric acid or polyphosphoric acid, as well as phosphorus-based reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6][8][9]
Recent advancements have focused on greener and more efficient protocols. For instance, the use of polyphosphate ester (PPE) offers a one-pot synthesis from thiosemicarbazides and carboxylic acids without the need for harsh and toxic reagents like POCl₃.[10] Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields.[11][12][13][14]
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol outlines a general and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a common motif in pharmacologically active compounds.
Step 1: Acylation of Thiosemicarbazide
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent such as dry N,N-dimethylformamide (DMF).
-
Add thiosemicarbazide (1.0 eq) to the solution.
-
Slowly add a dehydrating agent, such as phosphorus oxychloride (1.1 eq), dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Step 2: Cyclization and Work-up
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base, such as sodium bicarbonate, until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: General workflow for the synthesis of 1,3,4-thiadiazoles.
1,2,4-Thiadiazole: A Scaffold of Growing Importance
The 1,2,4-thiadiazole isomer has gained significant attention in recent years due to its presence in a number of biologically active compounds. While historically its synthesis has been considered more challenging than that of the 1,3,4-isomer, several efficient methods have been developed.
Key Synthetic Routes
Two primary strategies dominate the synthesis of the 1,2,4-thiadiazole scaffold:
-
Oxidative Dimerization of Thioamides: This is a widely used method for the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles.[3][15] The reaction involves the oxidation of two molecules of a primary thioamide, which then dimerize and cyclize to form the thiadiazole ring. A variety of oxidizing agents have been employed, including ceric ammonium nitrate (CAN), oxone, and hypervalent iodine reagents.[15] Recent advancements have explored enzymatic and electrochemical methods to achieve this transformation under milder and more sustainable conditions.[16][17]
Experimental Protocol: Oxidative Dimerization of Thioamides
This protocol details a general procedure for the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles.
-
Dissolve the primary thioamide (1.0 eq) in a suitable solvent, such as acetonitrile or dichloromethane (DCM).
-
Add the oxidizing agent (e.g., ceric ammonium nitrate, 2.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-thiadiazole.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Synthetic pathway for symmetrical 1,2,4-thiadiazoles.
1,2,3-Thiadiazole: Classic Chemistry with Modern Refinements
The synthesis of the 1,2,3-thiadiazole ring system is most famously achieved through the Hurd-Mori reaction.[21] This classical method has been the subject of numerous modifications and improvements to enhance its efficiency and expand its substrate scope.
The Hurd-Mori Reaction and Its Variations
The traditional Hurd-Mori synthesis involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[1][21][22] The reaction proceeds through the formation of a thionylhydrazone intermediate, which then undergoes an intramolecular cyclization to yield the 1,2,3-thiadiazole.
While effective, the use of the corrosive and hazardous reagent thionyl chloride has prompted the development of milder and more environmentally friendly alternatives. A significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO.[4] These methods offer a metal-free and often higher-yielding approach to a wide range of 4- and 5-substituted-1,2,3-thiadiazoles.[4]
Experimental Protocol: Improved Hurd-Mori Synthesis from N-Tosylhydrazones
This protocol provides a more modern and safer alternative to the classical Hurd-Mori reaction.
-
To a solution of the N-tosylhydrazone (1.0 eq) in a suitable solvent like ethanol, add elemental sulfur (1.5 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,2,3-thiadiazole derivative.
1,2,5-Thiadiazole: A Less Common but Potent Scaffold
The 1,2,5-thiadiazole isomer and its derivatives, particularly the 1,2,5-thiadiazole-1,1-dioxides, are of growing interest due to their unique electronic properties and biological activities.[23][24] However, their synthesis is generally considered the most challenging among the thiadiazole isomers.
Primary Synthetic Approaches
The construction of the 1,2,5-thiadiazole ring typically involves the reaction of 1,2-diamines or their synthetic equivalents with a sulfur-containing reagent.
-
From 1,2-Diamines and Sulfur Reagents: The parent 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine with sulfur monochloride or sulfur dichloride.[25] This method can be extended to substituted diamines to afford corresponding 3,4-disubstituted-1,2,5-thiadiazoles.[25][26]
-
Synthesis of 1,2,5-Thiadiazole-1,1-dioxides: These derivatives are often synthesized via the condensation of 1,2-diketones with sulfamide. This route provides a versatile entry to a range of substituted 1,2,5-thiadiazole-1,1-dioxides.
Experimental Protocol: Synthesis of 1,2,5-Thiadiazole from Ethylenediamine
This protocol describes a classical method for the synthesis of the parent 1,2,5-thiadiazole.
-
In a well-ventilated fume hood, add ethylenediamine dihydrochloride (1.0 eq) to a solution of sulfur monochloride (3.0 eq) in dimethylformamide (DMF).
-
Gradually heat the reaction mixture with stirring to approximately 125 °C. The product will co-distill with the excess sulfur monochloride.
-
Collect the distillate and quench it in ice water.
-
The aqueous mixture is then subjected to steam distillation.
-
Extract the distillate with a low-boiling organic solvent such as ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully distill to obtain pure 1,2,5-thiadiazole.[26]
Comparative Analysis of Synthetic Accessibility
To facilitate a direct comparison, the following table summarizes the key features of the primary synthetic routes for each thiadiazole isomer.
| Thiadiazole Isomer | Primary Synthetic Route | Common Starting Materials | Key Reagents | Typical Yields | Key Advantages | Key Disadvantages |
| 1,3,4-Thiadiazole | Cyclization of Thiosemicarbazides | Thiosemicarbazides, Carboxylic Acids | POCl₃, H₂SO₄, PPE | 60-95% | Readily available starting materials, high yields, robust and versatile. | Can require harsh reagents (strong acids, POCl₃). |
| 1,2,4-Thiadiazole | Oxidative Dimerization of Thioamides | Primary Thioamides | CAN, Oxone, I₂ | 50-90% | Good for symmetrical derivatives, milder options available. | Limited to symmetrical products, may require specific oxidants. |
| From Nitriles and Thioamides | Nitriles, Thioamides | I₂ | 50-85% | Access to unsymmetrical derivatives in one pot.[18] | Substrate scope can be limited. | |
| 1,2,3-Thiadiazole | Hurd-Mori Reaction (and variations) | Ketones (via hydrazones), N-Tosylhydrazones | SOCl₂, Sulfur/TBAI | 40-90% | Well-established classical method, modern improvements enhance safety and yield. | Traditional method uses hazardous SOCl₂. |
| 1,2,5-Thiadiazole | From 1,2-Diamines | 1,2-Diamines | Sulfur Monochloride/Dichloride | Moderate | Direct route to the core scaffold. | Can involve hazardous sulfur reagents, often lower yields. |
Conclusion and Future Outlook
The synthetic accessibility of thiadiazole scaffolds is a critical enabler of their widespread use in medicinal chemistry. The 1,3,4-thiadiazole isomer remains the most readily accessible, with a wealth of robust and high-yielding synthetic methods. The 1,2,4- and 1,2,3-isomers are also highly accessible through well-established and continually improving synthetic strategies. While the synthesis of the 1,2,5-thiadiazole core presents greater challenges, its unique properties continue to drive the development of new and more efficient synthetic routes.
The future of thiadiazole synthesis will likely focus on the continued development of greener, more sustainable, and atom-economical methodologies. The application of flow chemistry, biocatalysis, and novel catalytic systems will undoubtedly expand the synthetic toolbox for accessing these invaluable heterocyclic scaffolds, further solidifying their importance in the ongoing quest for new and effective therapeutic agents.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1,2,4-Thiadiazol-5-amine dihydrochloride
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,4-Thiadiazol-5-amine dihydrochloride, ensuring that its lifecycle concludes with minimal risk and maximum compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, empowering you to manage this specific chemical waste with confidence and precision.
Section 1: Hazard Identification and Risk Assessment
The primary hazards, based on the parent amine's GHS classifications, are summarized below.[2] Laboratory personnel must treat this compound as a hazardous substance warranting careful handling.[4]
| Hazard Classification | Category | GHS Hazard Statement | Causality and Implication for Disposal |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the solid or its solutions can cause skin irritation. This necessitates the use of chemical-resistant gloves and a lab coat to prevent exposure during handling and waste packaging. Contaminated personal protective equipment (PPE) must also be disposed of as hazardous waste. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of safety glasses with side shields or chemical splash goggles. An eyewash station must be immediately accessible. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract. All handling and packaging of the waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of aerosolization and inhalation. |
| Chemical Nature | Amine Hydrochloride Salt | Not a GHS classification | As an amine salt, it is acidic and will react with bases. This is a critical consideration for waste segregation to prevent chemical reactions that could generate heat or release the free amine.[5][6] |
Section 2: Immediate Safety Protocols: Your Pre-Disposal Checklist
Adherence to safety protocols is non-negotiable. Before beginning the waste collection process, ensure the following measures are in place.
Required Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[2]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Body Protection: A full-length laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid waste that could generate dust must be conducted in a chemical fume hood to prevent inhalation.[7]
Engineering Controls
-
Ventilation: Always handle the waste inside a certified chemical fume hood.[7]
-
Safety Equipment: Ensure unobstructed access to a safety shower and an eyewash station.
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous chemical waste.[4] It must not be disposed of in regular trash or flushed down the drain.[6] The only acceptable method is collection and transfer to a licensed hazardous waste management company.[6]
Step 1: Waste Characterization and Segregation
This compound is a solid, non-halogenated organic chemical waste. The most critical aspect of its disposal is rigorous segregation to prevent dangerous reactions.[5]
-
Action: Designate a specific hazardous waste container for this compound and chemically similar solid amine salts.
-
Causality: As an acidic amine salt, it is incompatible with bases. Mixing with strong bases can neutralize the hydrochloride, releasing the free amine and potentially generating heat. It must also be kept separate from strong oxidizing agents.[5][6] Refer to the incompatibility chart below.
Table 2: Chemical Incompatibility Chart for this compound Waste
| Incompatible Material Class | Potential Hazard of Mixing | Disposal Action |
| Strong Bases (e.g., NaOH, KOH) | Exothermic reaction, release of free amine. | Store in a separate, dedicated waste container. Do not mix. |
| Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) | Vigorous, potentially explosive reaction. | Store separately. Do not mix. |
| Cyanides and Sulfides | Reaction may generate toxic gases. | Store separately. Do not mix. |
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for safe handling.[8]
-
Action:
-
Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) wide-mouth bottle is suitable for solids) that is in good condition with a tightly sealing lid.[5]
-
If reusing a manufacturer's original container, ensure it is completely empty and deface the original label to avoid confusion.[4]
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.
-
Fill out the label completely and legibly with the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5] List all constituents if it is a mixture.
-
Indicate the date accumulation begins.
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action:
-
Store the sealed waste container in a designated SAA, which must be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.[5]
-
Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
-
Ensure the SAA is away from drains and high-traffic areas.
-
Step 4: Arranging for Final Disposal
On-site chemical treatment or neutralization is not recommended. The final disposal must be handled by professionals.
-
Action:
-
Once the container is full (leaving at least 10% headspace for expansion) or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9]
-
Follow their specific procedures for waste consolidation and transport documentation.
-
The entire workflow can be visualized in the following decision diagram:
Caption: Disposal workflow for this compound.
Section 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[10]
-
Place the spilled material and all contaminated cleaning materials (e.g., absorbent pads, gloves) into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the rinsate as hazardous waste.
-
-
For a Large Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team for cleanup.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
References
- Chemical Waste Disposal Guidelines. (n.d.). Retrieved from Drexel University Department of Chemistry Website.
- Safety Data Sheet: 5-Amino-1,2,3-thiadiazole. (2024, December 13). TCI Chemicals.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
- Safety Data Sheet: TCO-amine HCl salt. (2025, November 6). Sigma-Aldrich.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Safety Data Sheet: 3,4-Dichloro-1,2,5-thiadiazole. (2010, December 9).
- Safety Data Sheet: 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol. (n.d.).
- 5-Amino-1,2,4-thiadiazole (7552-07-0). (n.d.). ChemicalBook.
- Safety Data Sheet: 5-Methyl-1,3,4-thiadiazole-2-thiol. (2024, February 20). Sigma-Aldrich.
- Handling Procedures for Chemical Wastes. (2019, August 4). University of Toronto Department of Chemistry.
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.).
- 1,2,4-Thiadiazol-5-amine (CAS 7552-07-0). (n.d.). Santa Cruz Biotechnology.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- EPA Hazardous Waste Codes. (n.d.).
- EPA Hazardous Waste Codes. (n.d.). Alfred University.
- Thiadiazoles and Their Properties. (2021). ISRES Publishing.
-
Safety Data Sheet: 5-Chloro-4-nitrobenzo[c][4][5][12]thiadiazole . (2024, December 19). CymitQuimica.
- EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
- 1,2,4-Thiadiazol-5-amine (CAS 7552-07-0). (n.d.). Sigma-Aldrich.
- Material Safety Data Sheet: 5-Amino-3-Phenyl-1,2,4-Thiadiazole, 99%. (n.d.). Cole-Parmer.
- 5-Amino-1,2,4-thiadiazole (7552-07-0). (n.d.). Ambeed.
- Recovery of amines from by-product chloride salts. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. (n.d.). AFPM.
- Safety Data Sheet: 5-Amino-1,2,4-thiadiazole. (n.d.). Fisher Scientific.
- 5-Amino-1,2,4-thiadiazole (7552-07-0). (n.d.). Echemi.
- Medicinal chemistry and properties of 1,2,4-thiadiazoles. (n.d.). PubMed.
- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2025, August 6).
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- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of 1,2,4-Thiadiazol-5-amine dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1,2,4-Thiadiazol-5-amine dihydrochloride. By moving beyond a simple checklist and explaining the causality behind each procedural step, we aim to build a deep, trust-based understanding of safe laboratory practices.
Core Hazard Assessment: Understanding the Risks
Based on available data for analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][3][4]
-
Harmful if Swallowed: Ingestion may be harmful to health.[2]
The dihydrochloride salt form may introduce additional considerations, such as increased water solubility and the potential to release hydrogen chloride gas upon decomposition.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles or face shield | Nitrile gloves | Lab coat | N95/FFP2 respirator if not in a fume hood |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Experimental Use | Chemical safety goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | N95/FFP2 respirator or higher |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a meticulous, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Pre-Handling Preparations
-
Information Review: Before handling, all personnel must review the available safety information and this guide.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[2]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before bringing the chemical into the work area.
Handling Procedures
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to control dust.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
If sonication or heating is required, ensure the vessel is securely capped and vented if necessary to avoid pressure buildup.
-
-
Post-Handling:
Emergency Response and Disposal Plan
A clear and practiced emergency response plan is essential for managing unforeseen incidents.
Spill Management Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for managing a chemical spill.
First Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
In case of skin contact: Take off immediately all contaminated clothing.[2] Wash skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth.[2] Call a POISON CENTER or doctor if you feel unwell.[2]
Waste Disposal
-
Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not dispose of down the drain.
-
Contaminated Materials: Used PPE and other contaminated materials should be disposed of as hazardous waste.
By integrating these safety protocols into your daily laboratory operations, you can foster a culture of safety and ensure the well-being of your research team while handling this compound.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
